molecular formula C11H10FN B11916543 6-Fluoro-4,8-dimethylquinoline

6-Fluoro-4,8-dimethylquinoline

Cat. No.: B11916543
M. Wt: 175.20 g/mol
InChI Key: JOAYICVAYZSLGG-UHFFFAOYSA-N
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Description

6-Fluoro-4,8-dimethylquinoline is a useful research compound. Its molecular formula is C11H10FN and its molecular weight is 175.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-4,8-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-4,8-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

6-fluoro-4,8-dimethylquinoline

InChI

InChI=1S/C11H10FN/c1-7-3-4-13-11-8(2)5-9(12)6-10(7)11/h3-6H,1-2H3

InChI Key

JOAYICVAYZSLGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)C)F

Origin of Product

United States

Foundational & Exploratory

6-Fluoro-4,8-dimethylquinoline CAS 1420791-11-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 6-Fluoro-4,8-dimethylquinoline (CAS 1420791-11-2), structured for researchers and drug development professionals.

Strategic Reagent Profile for Medicinal Chemistry & Agrochemical Scaffolding

CAS Registry Number: 1420791-11-2 Molecular Formula: C₁₁H₁₀FN Molecular Weight: 175.21 g/mol

Executive Summary

6-Fluoro-4,8-dimethylquinoline is a specialized heterocyclic building block utilized primarily in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) , Type II Kinase Inhibitors , and advanced agrochemical fungicides .

Its structural value lies in its specific substitution pattern:

  • 6-Fluoro Group: Blocks metabolic oxidation at the electron-rich C6 position (a common metabolic soft spot in quinolines), extending in vivo half-life (t₁/₂).

  • 4-Methyl Group: Provides a benzylic carbon handle susceptible to radical bromination or oxidation, allowing for the attachment of pharmacophores.

  • 8-Methyl Group: Introduces steric bulk orthogonal to the nitrogen lone pair, modulating basicity and hindering N-oxide formation or coordination in metal-catalyzed cross-couplings.

Chemical & Physical Properties

Note: Where experimental values are proprietary or sparse, high-confidence computational predictions (ACD/Labs, ChemAxon) are provided to guide experimental design.

Physicochemical Data Table
PropertyValue / RangeSource/Confidence
Physical State Solid (Crystalline powder)Observed (Analogous)
Melting Point 58°C – 62°CPredicted (Consensus)
Boiling Point 275°C ± 20°C (at 760 mmHg)Predicted
LogP (Octanol/Water) 3.12 ± 0.3Computational (Consensus)
pKa (Conjugate Acid) ~4.8 – 5.2Predicted (Basicity lowered by F-induction)
Topological Polar Surface Area (TPSA) 12.89 ŲComputed
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in WaterExperimental Heuristic
Spectroscopic Signature (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz): Distinctive singlets for methyl groups. The C4-Me typically appears ~2.6 ppm. The C8-Me appears ~2.7 ppm. The C6-F causes characteristic splitting (coupling constants

    
     and 
    
    
    
    ) in the aromatic region (7.2–8.0 ppm).
  • ¹⁹F NMR: Single signal around -110 to -120 ppm (relative to CFCl₃).

Synthetic Methodology

The most robust route for synthesizing 6-Fluoro-4,8-dimethylquinoline is the Modified Doebner-Miller Synthesis . This acid-catalyzed condensation allows for scalable production from readily available anilines.

Core Precursors
  • Substrate: 4-Fluoro-2-methylaniline (CAS 452-80-2).[1]

  • Reagent: Methyl Vinyl Ketone (MVK) or its precursor, 4-Hydroxy-2-butanone.

  • Catalyst/Solvent: 6M Hydrochloric Acid or Iodine/H₂SO₄.

Step-by-Step Protocol

Step 1: Condensation & Cyclization

  • Charge: In a chemically resistant glass reactor, dissolve 4-Fluoro-2-methylaniline (1.0 eq) in 6M HCl (5-10 volumes).

  • Addition: Heat the solution to reflux (100°C). Add Methyl Vinyl Ketone (1.2 eq) dropwise over 60 minutes. Critical: Slow addition prevents polymerization of the vinyl ketone.

  • Reaction: Maintain reflux for 4–6 hours. The solution will darken significantly (red/brown) due to the formation of dihydroquinoline intermediates.

Step 2: Oxidation (Aromatization) Note: The Doebner-Miller reaction often yields a mixture of the quinoline and its 1,2-dihydro derivative. An oxidation step ensures full conversion.

  • Cooling: Cool the reaction mixture to room temperature.

  • Oxidant Addition: Add a mild oxidant (e.g., Sodium m-nitrobenzenesulfonate or simply aerate with O₂ if using I₂ catalyst) and stir for 2 hours.

  • Neutralization: Basify the mixture carefully with 50% NaOH solution to pH 10–11 while cooling on ice (exothermic).

Step 3: Purification

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3x).

  • Washing: Wash combined organics with Brine, dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate in vacuo.

  • Refinement: Recrystallize from Hexane/Ethyl Acetate (9:1) or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Visualization: Synthesis & Logic

Figure 1: Modified Doebner-Miller Synthesis Pathway

This diagram illustrates the mechanistic flow from aniline precursor to the final quinoline scaffold.

SynthesisPathway Aniline 4-Fluoro-2-methylaniline (CAS 452-80-2) Intermediate Schiff Base / Michael Adduct Aniline->Intermediate + MVK, HCl, Reflux Reagent Methyl Vinyl Ketone (MVK) Reagent->Intermediate Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization - H₂O Oxidation Oxidative Aromatization Cyclization->Oxidation Dihydro- intermediate Product 6-Fluoro-4,8-dimethylquinoline (CAS 1420791-11-2) Oxidation->Product - 2H

Caption: Mechanistic route for CAS 1420791-11-2 synthesis via Doebner-Miller condensation.

Applications in Drug Discovery

A. Scaffold for P-CABs (Potassium-Competitive Acid Blockers)

Quinoline derivatives act as bioisosteres for the pyridine ring found in Vonoprazan. The 6-fluoro substituent is critical here:

  • Mechanism: It lowers the electron density of the aromatic ring, modulating the pKa of the nitrogen. This is essential for protonation-dependent binding in the acidic environment of the parietal cell canaliculi.

  • Metabolism: It blocks hydroxylation by CYP450 enzymes, improving oral bioavailability.

B. Kinase Inhibitor Design

The 4-methyl group is a "privileged handle." It is rarely the final functionality; rather, it serves as a precursor for:

  • Bromination (NBS/AIBN): Converts to 4-(bromomethyl) derivative, allowing nucleophilic attack by amines or thiols.

  • Oxidation (SeO₂): Converts to the aldehyde (4-CHO), enabling reductive amination to attach solubilizing tails (e.g., piperazines).

Figure 2: Functionalization Logic

Functionalization cluster_0 Metabolic Stability cluster_1 Chemical Handle (C4) Core 6-Fluoro-4,8-dimethylquinoline C6 C6-Fluoro Blocks CYP Oxidation Core->C6 C4_Br 4-Bromomethyl (via NBS) Core->C4_Br C4_Ald 4-Formyl (via SeO₂) Core->C4_Ald Target Kinase Inhibitor Linker Attachment C4_Br->Target C4_Ald->Target

Caption: Strategic utility of the C6-Fluoro and C4-Methyl sites in medicinal chemistry optimization.

Safety & Handling (SDS Summary)

Based on GHS classifications for fluoro-methyl-quinolines.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Use only in a chemical fume hood.

    • Avoid contact with strong oxidizing agents (e.g., peroxides) as the methyl groups are oxidizable.

    • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Light sensitive.

References

  • Gershon, H., et al. (2002). "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines." Monatshefte für Chemie.

  • PubChem. (2024).[2][3][4] "Compound Summary: 6-Fluoro-2-methylquinoline (Analog)." National Library of Medicine.

  • Wang, W., et al. (2014). "Synthesis of 6-bromo-4-iodoquinoline and related intermediates." Atlantis Press.

  • BenchChem. (2024). "Synthesis protocols for Fluoro-methylanilines." BenchChem Technical Support.

  • MDPI. (2023). "Synthesis and Antifungal Activity of Novel Fluorinated Quinoline Analogs." Molecules.

Sources

chemical structure of 6-Fluoro-4,8-dimethylquinoline

[1]

Executive Summary

6-Fluoro-4,8-dimethylquinoline (CAS: 1422701-22-1 / 1420791-11-2) is a specialized heterocyclic scaffold utilized in advanced medicinal chemistry and agrochemical development. As a tri-substituted quinoline derivative, it integrates the metabolic stability of the C6-fluorine motif with the steric modulation provided by methyl groups at the C4 and C8 positions.

This compound serves as a critical pharmacophore in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) , next-generation fluoroquinolone antibiotics , and c-Met kinase inhibitors . Its unique substitution pattern offers a strategic balance between lipophilicity (LogP) and electronic density, making it a valuable building block for optimizing drug-target residence time.

Chemical Profile & Physiochemical Properties[2][3][4]

The structural integrity of 6-Fluoro-4,8-dimethylquinoline relies on the specific arrangement of its substituents. The C6-fluorine atom blocks metabolic oxidation at the most reactive site of the benzene ring, while the C8-methyl group introduces steric hindrance that can lock the molecule into bioactive conformations.

Table 1: Physiochemical Specifications
PropertyValue
IUPAC Name 6-Fluoro-4,8-dimethylquinoline
Molecular Formula C₁₁H₁₀FN
Molecular Weight 175.20 g/mol
CAS Registry Number 1422701-22-1 (varies by salt/vendor)
Physical State Pale yellow oil or low-melting solid
Predicted LogP 3.2 ± 0.4
H-Bond Acceptors 1 (Quinoline Nitrogen)
H-Bond Donors 0
Polar Surface Area 12.89 Ų

Structural Analysis & Pharmacophore Logic

Metabolic Stability (The C6-Fluorine Effect)

In unsubstituted quinolines, the C6 position is highly susceptible to cytochrome P450-mediated oxidation. Substituting this hydrogen with fluorine—a bioisostere with high electronegativity and a small Van der Waals radius (1.47 Å)—effectively blocks this metabolic soft spot without significantly altering the steric profile. This extends the in vivo half-life of derived therapeutics.

Steric Locking (The C4/C8-Methyl Effect)
  • C8-Methyl: Located adjacent to the quinoline nitrogen, the C8-methyl group creates steric bulk that can prevent planar stacking or induce specific torsion angles in biaryl systems. This is crucial for selectivity in kinase inhibitors.

  • C4-Methyl: This group fills hydrophobic pockets in receptor binding sites, often enhancing potency through van der Waals interactions.

Synthesis Protocol: Modified Doebner-Miller Cyclocondensation

The most robust route to 6-Fluoro-4,8-dimethylquinoline is the Modified Doebner-Miller Synthesis . This method involves the acid-catalyzed condensation of an aniline derivative with an

Retrosynthetic Logic
  • Precursor A (Amine): 4-Fluoro-2-methylaniline (CAS 452-71-1). This provides the benzene ring with the pre-installed 6-F and 8-Me substituents.

  • Precursor B (Enone): Methyl Vinyl Ketone (MVK) or a precursor like 4-hydroxy-2-butanone. This provides the pyridine ring carbons and the 4-Me substituent.

Experimental Protocol

Safety Warning: Methyl Vinyl Ketone is highly toxic and a lachrymator. Perform all steps in a fume hood. 4-Fluoro-2-methylaniline is toxic by inhalation.

Reagents:
  • 4-Fluoro-2-methylaniline (1.0 eq)

  • Methyl Vinyl Ketone (1.2 eq)

  • Hydrochloric Acid (6M, solvent/catalyst)

  • Zinc Chloride (ZnCl₂, Lewis acid catalyst, 0.5 eq)

  • Toluene (extraction solvent)

Step-by-Step Methodology:
  • Schiff Base Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Fluoro-2-methylaniline in ethanol. Cool to 0°C.[1]

  • Addition: Dropwise add Methyl Vinyl Ketone over 30 minutes. Allow the mixture to stir at room temperature for 1 hour to facilitate the Michael addition (conjugate addition) of the amine to the enone.

  • Cyclization: Add 6M HCl and ZnCl₂. Heat the reaction mixture to reflux (approx. 100°C) for 4–6 hours. The acid catalyzes the cyclodehydration.[2]

  • Oxidation (Aromatization): The initial product is often the dihydroquinoline. To ensure full aromatization, a mild oxidant (e.g., Iodine or p-Chloranil) can be added during the final hour of reflux, although air oxidation often suffices in crude acidic conditions.

  • Work-up: Cool to room temperature. Basify the solution to pH 10 using 20% NaOH (aq). The quinoline will separate as an oil.

  • Purification: Extract with Toluene (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway from the aniline precursor to the final quinoline scaffold, highlighting the critical Michael addition and cyclization steps.

GAniline4-Fluoro-2-methylaniline(Precursor A)Intermediate1Michael Adduct(Aminoketone)Aniline->Intermediate1Conjugate Addition(0°C)MVKMethyl Vinyl Ketone(Precursor B)MVK->Intermediate1Intermediate2Dihydroquinoline(Cyclized)Intermediate1->Intermediate2Acid CatalyzedCyclodehydration(-H₂O)Product6-Fluoro-4,8-dimethylquinoline(Target)Intermediate2->ProductOxidation/Aromatization(-2H)

Figure 1: Synthetic pathway via Modified Doebner-Miller reaction. The sequence involves Michael addition followed by acid-mediated ring closure.

Applications in Drug Discovery

Potassium-Competitive Acid Blockers (P-CABs)

The 4,8-dimethylquinoline core is structurally homologous to the scaffold found in Revaprazan and related P-CABs. The 8-methyl group is critical for binding within the H+/K+-ATPase luminal channel, while the 6-fluoro substituent prevents hydroxylation, maintaining the drug's concentration at the parietal cell target site.

Antibacterial Research

While traditional fluoroquinolones (e.g., Ciprofloxacin) rely on a 4-oxo-3-carboxylic acid motif, the 6-Fluoro-4,8-dimethylquinoline structure serves as a precursor for "non-acidic" quinolones or as a core for novel Type II Topoisomerase inhibitors. The 8-methyl group has been shown to improve activity against Gram-positive bacteria (e.g., S. aureus) by increasing lipophilicity and cell wall penetration.

Kinase Inhibition

In oncology, this scaffold acts as a hinge-binder in ATP-competitive inhibitors. The 4-methyl group can displace conserved water molecules in the kinase back-pocket, leading to favorable entropy gains upon binding.

References

  • Bidepharm. (2024). Chemical Datasheet: 6-Fluoro-4,8-dimethylquinoline (CAS 1420791-11-2).[3] Retrieved from

  • Campbell, K. N., & Schaffner, I. J. (1945). "The Preparation of 4-Methylquinolines by the Doebner-Miller Synthesis." Journal of the American Chemical Society, 67(1), 86–89. (Foundational synthesis method).[4][5]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 452-71-1 (4-Fluoro-2-methylaniline). Retrieved from

  • Chemikart. (2024). Product Catalog: 6-Fluoro-4,8-dimethylquinoline. Retrieved from

  • Cecchetti, V., et al. (1996). "Potent 6-desfluoro-8-methylquinolones as new lead compounds in antibacterial chemotherapy." Journal of Medicinal Chemistry, 39(25), 4952-7. (Context on 8-methyl substitution).

6-Fluoro-4,8-dimethylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

6-Fluoro-4,8-dimethylquinoline: Molecular Architecture, Synthesis, and Applications in Drug Discovery

Executive Overview

In modern medicinal chemistry, the quinoline scaffold is recognized as a privileged structure, frequently serving as the core pharmacophore for antimalarial, antineoplastic, and antibacterial agents. The specific functionalization of this bicyclic system dictates its pharmacokinetic and pharmacodynamic profile. 6-Fluoro-4,8-dimethylquinoline (CAS: 1420791-11-2) represents a highly specialized, sterically and electronically tuned derivative[1]. By strategically positioning a fluorine atom and two methyl groups on the quinoline core, drug development professionals can modulate metabolic stability, lipophilicity, and receptor-binding conformation. This technical guide explores the physicochemical properties, structural causality, and a self-validating synthetic methodology for this compound.

Physicochemical Profiling

Accurate quantitative profiling is the first step in validating any small-molecule intermediate for high-throughput screening or lead optimization. The physical and chemical parameters of 6-fluoro-4,8-dimethylquinoline are summarized below[1][2].

ParameterValue
Compound Name 6-Fluoro-4,8-dimethylquinoline
CAS Registry Number 1420791-11-2
Molecular Formula C₁₁H₁₀FN
Molecular Weight 175.20 g/mol
Monoisotopic Mass 175.080 g/mol
Core Scaffold Quinoline (Heterocyclic aromatic)
Key Functional Groups Aryl fluoride, Aryl methyls, Basic tertiary amine

Structural Causality & Mechanistic Insights

As a Senior Application Scientist, I approach molecular design not merely as drawing structures, but as engineering functional vectors. Every substituent on 6-fluoro-4,8-dimethylquinoline serves a distinct, causal purpose in biological systems:

  • C6-Fluorine (Metabolic Shielding): The carbocyclic ring of quinoline is historically susceptible to cytochrome P450-mediated oxidative metabolism. Introducing a highly electronegative fluorine atom at the C6 position serves as a bioisosteric block, deactivating the ring toward electrophilic oxidation without adding significant steric bulk. Furthermore, the strong inductive (-I) effect of the fluorine pulls electron density away from the fused system, subtly lowering the pKa of the quinoline nitrogen to improve membrane permeability.

  • C8-Methyl (Steric Gating): Positioned adjacent to the basic nitrogen, the C8-methyl group provides critical steric hindrance. This shielding restricts the rotational degrees of freedom when the molecule approaches a target receptor, effectively locking it into a specific bioactive conformation. It also reduces off-target liabilities, such as hERG channel blockade, by sterically hindering the nitrogen's ability to coordinate with off-target acidic residues.

  • C4-Methyl (Hydrophobic Vector): The C4-methyl group projects perpendicularly from the primary binding axis of the quinoline core. In kinase inhibitor design, this vector often protrudes into deep, lipophilic specificity pockets, anchoring the molecule via van der Waals interactions.

Pharmacophore Core Quinoline Core (Scaffold) F6 C6-Fluorine (Metabolic Stability) Core->F6 Blocks Oxidation M8 C8-Methyl (Steric Shielding) Core->M8 Modulates pKa M4 C4-Methyl (Hydrophobic Vector) Core->M4 Receptor Fit

Pharmacophore map illustrating the structural causality of substituents on the quinoline core.

Self-Validating Synthesis Protocol

To construct this specific architecture, we utilize a modified Doebner-Miller synthesis[3][4]. The logic behind the reagent selection is deterministic: 4-fluoro-2-methylaniline (CAS: 452-71-1) is chosen to pre-install the C6-fluorine and C8-methyl groups[5], while methyl vinyl ketone (MVK) is selected as the α,β-unsaturated carbonyl donor to specifically install the C4-methyl group[6][7].

In this reaction, the initial Michael addition occurs at the terminal methylene (β-carbon) of MVK. Subsequent acid-catalyzed cyclization occurs at the ortho-position of the aniline. Because MVK is a methyl ketone, the carbonyl carbon carrying the methyl group forms the C4 position of the resulting quinoline[7].

Step-by-Step Methodology

Step 1: Michael Addition (Initiation)

  • Charge a dry, round-bottom flask with 4-fluoro-2-methylaniline (1.0 eq, 10 mmol) and a biphasic solvent system (e.g., toluene/water) or ethanol.

  • Cool the mixture to 0°C using an ice bath.

  • Dropwise, add methyl vinyl ketone (MVK) (1.2 eq, 12 mmol) over 15 minutes. Maintaining a low temperature prevents uncontrolled polymerization of MVK.

Step 2: Acid-Catalyzed Cyclization

  • Introduce a Brønsted acid catalyst (e.g., 6 M HCl or p-toluenesulfonic acid) to the mixture[6].

  • Equip the flask with a reflux condenser and elevate the temperature to 90–100°C. The acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the intramolecular ring closure at the unsubstituted ortho-position of the aniline ring.

Step 3: In-Process Control (IPC) & Self-Validation

  • Trustworthiness Check: After 4 hours, sample the reaction mixture for LC-MS analysis. The protocol validates itself when the starting aniline mass (m/z 126.1 [M+H]⁺) is entirely consumed, and the intermediate dihydroquinoline or fully aromatized target mass (m/z 176.2 [M+H]⁺) becomes the dominant peak.

Step 4: Oxidative Aromatization

  • The initial cyclization yields a dihydroquinoline intermediate. To drive the system to the fully aromatic 6-fluoro-4,8-dimethylquinoline, introduce a mild oxidant (e.g., iodine, or simply allow extended reflux under atmospheric oxygen)[6].

Step 5: Workup & Purification

  • Cool the reaction to room temperature and quench slowly with saturated aqueous NaHCO₃ until the pH reaches 8.0.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography using a gradient of hexanes and ethyl acetate.

Synthesis SM1 4-Fluoro-2-methylaniline (CAS: 452-71-1) Condensation Michael Addition (β-carbon attack) SM1->Condensation SM2 Methyl Vinyl Ketone (MVK) SM2->Condensation Cyclization Acid-Catalyzed Cyclization (Doebner-Miller) Condensation->Cyclization Acid Catalyst (e.g., PTSA) Aromatization Oxidative Aromatization (-H2O, -H2) Cyclization->Aromatization Heat / Oxidant Product 6-Fluoro-4,8-dimethylquinoline (CAS: 1420791-11-2) Aromatization->Product Purification

Synthetic workflow for 6-fluoro-4,8-dimethylquinoline via Doebner-Miller reaction.

Analytical Validation

To confirm the structural integrity of the synthesized batch, perform the following final validations:

  • ¹H NMR (CDCl₃): The C4-methyl will appear as a distinct singlet at approximately δ 2.6 ppm, and the C8-methyl as a singlet at δ 2.8 ppm. The C6-fluoro group will induce characteristic ¹⁹F-¹H spin-spin coupling, resulting in doublets of doublets for the adjacent aromatic protons at C5 and C7.

  • HRMS (ESI): Calculated for C₁₁H₁₁FN [M+H]⁺: 176.0870; Found: 176.087X.

References

1.[1] Arctomsci. "CAS NO. 1420791-11-2 | 6-Fluoro-4,8-dimethylquinoline | Catalog". 2.[2] BLD Pharm. "476471-89-3 | 6,7-Difluoro-4-methylquinoline | BLD Pharm". 3.[5] PubChem. "4-Fluoro-2-methylaniline | C7H8FN | CID 67982". 4.[3] ResearchGate. "Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods". 5.[4] SciSpace. "Doebner–Miller reaction | 7 Publications | 69 Citations". 6.[6] ResearchGate. "Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid". 7.[7] Asianpubs. "Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer".

Sources

Therapeutic Potential & Development Profile: 6-Fluoro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-4,8-dimethylquinoline (CAS: 1420791-11-2) represents a high-value "privileged scaffold" in modern medicinal chemistry. While quinolines are historically established as antimalarials and antibacterials, this specific trisubstituted derivative offers a unique pharmacological profile due to the synergistic effects of C6-fluorination and C4/C8-methylation.

This guide analyzes the compound not merely as a chemical building block, but as a potent lead candidate for Next-Generation Antimicrobials and Tyrosine Kinase Inhibitors (TKIs) . The strategic placement of the fluorine atom enhances metabolic stability and CNS penetration, while the 4,8-dimethyl pattern introduces steric constraints that improve selectivity against homologous enzymes (e.g., distinguishing bacterial DNA gyrase from human Topoisomerase II).

Chemical Profile & Physicochemical Properties[1][2]

Understanding the intrinsic properties of 6-Fluoro-4,8-dimethylquinoline is prerequisite to its application in biological systems.

PropertyValue / DescriptionImplication for Drug Design
Molecular Formula C₁₁H₁₀FNLow MW (<300) favors oral bioavailability (Lipinski's Rule).
Molecular Weight 175.20 g/mol Ideal for fragment-based drug discovery (FBDD).
LogP (Predicted) ~3.2 - 3.5High lipophilicity; suggests excellent membrane permeability and potential BBB crossing.
pKa (Quinoline N) ~4.8 - 5.2Weakly basic. The 8-methyl group may sterically hinder protonation, altering lysosomal trapping.
C6-Substituent FluorineBlocks metabolic oxidation at the para-position (relative to N); increases potency via electronic effects.
C4/C8-Substituents MethylC4: Disrupts planarity slightly, improving solubility. C8: Restricts rotation in binding pockets.

Mechanism of Action (MOA) & Therapeutic Potential

The therapeutic utility of this molecule is derived from its ability to intercalate into DNA or bind into hydrophobic pockets of enzymes, modulated by its specific substituents.

Antimicrobial Activity (The "Gyrase" Hypothesis)

The 6-fluoroquinoline core is the foundation of fluoroquinolone antibiotics (e.g., Ciprofloxacin). However, unlike classic fluoroquinolones which require a C3-carboxyl and C4-keto group, 6-Fluoro-4,8-dimethylquinoline acts as a lipophilic core that can be functionalized or act via non-covalent intercalation.

  • Mechanism: Stabilization of the DNA-cleavage complex in Type II Topoisomerases (DNA Gyrase/Topo IV).

  • The 8-Methyl Advantage: Research indicates that 8-methyl substitution (in the absence of 8-methoxy) can enhance activity against Gram-positive bacteria, including MRSA, by optimizing the fit in the GyrA subunit hydrophobic pocket [1].

Oncology (Kinase Inhibition)

Quinoline derivatives are potent scaffolds for Tyrosine Kinase Inhibitors (TKIs).

  • Target: EGFR (Epidermal Growth Factor Receptor) or VEGFR.

  • Mechanism: The planar quinoline ring mimics the adenine ring of ATP, binding to the kinase hinge region. The 6-Fluoro atom forms halogen bonds with backbone carbonyls, while the 4-methyl group can occupy the "gatekeeper" region, potentially overcoming resistance mutations found in standard TKIs [2].

Neuroprotection

Due to its low molecular weight and high LogP, this compound is predicted to cross the Blood-Brain Barrier (BBB) efficiently.

  • Potential: Modulation of NMDA receptors or inhibition of monoamine oxidase B (MAO-B), where 6-substituted quinolines have shown efficacy in preventing oxidative stress in neurodegenerative models.

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the molecule's design.

SAR_Analysis Molecule 6-Fluoro-4,8-dimethylquinoline F6 C6-Fluorine Molecule->F6 Me4 C4-Methyl Molecule->Me4 Me8 C8-Methyl Molecule->Me8 Core Quinoline Scaffold Molecule->Core Metab Blocks CYP450 Oxidation (Metabolic Stability) F6->Metab Lipo Increases Lipophilicity (CNS Penetration) F6->Lipo Steric Steric Bulk (Selectivity vs. Toxicity) Me4->Steric Me8->Steric Intercal DNA Intercalation (ATP Mimicry) Core->Intercal

Figure 1: Structure-Activity Relationship (SAR) map detailing the pharmacological contribution of each substituent on the 6-Fluoro-4,8-dimethylquinoline scaffold.

Experimental Protocols

To validate the therapeutic potential, the following protocols for synthesis and biological evaluation are recommended.

Chemical Synthesis (Modified Doebner-Miller)

Context: This route is selected for its robustness in generating polysubstituted quinolines from aniline precursors.

Reagents:

  • Precursor A: 4-Fluoro-2-methylaniline (CAS: 452-71-1)

  • Precursor B: Methyl Vinyl Ketone (MVK) or Crotonaldehyde

  • Catalyst: Hydrochloric acid (6M) or Iodine (catalytic)

  • Solvent: Ethanol or Toluene

Step-by-Step Methodology:

  • Condensation: Dissolve 4-Fluoro-2-methylaniline (1.0 eq) in ethanol. Add Methyl Vinyl Ketone (1.2 eq) dropwise at 0°C.

  • Cyclization: Add concentrated HCl (2.0 eq) and reflux the mixture at 80-100°C for 4–6 hours. The acid catalyzes the conjugate addition followed by cyclodehydration.

  • Oxidation (Aromatization): If using a saturated ketone precursor, an oxidation step (e.g., using Iodine or DDQ) may be required to fully aromatize the ring.

  • Workup: Neutralize with NaOH (10%) to pH 8. Extract with Ethyl Acetate (3x).

  • Purification: Flash column chromatography (Hexane:EtOAc 9:1). The 4,8-dimethyl substitution pattern typically elutes later than mono-substituted impurities.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Target: Staphylococcus aureus (ATCC 29213) - Standard Strain

  • Preparation: Dissolve 6-Fluoro-4,8-dimethylquinoline in DMSO to create a 10 mg/mL stock solution.

  • Dilution: Perform serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

    • Control: Ciprofloxacin (Positive Control), DMSO only (Negative Control).

Development Workflow & Logic

The following flowchart outlines the critical path for advancing this molecule from a raw scaffold to a lead candidate.

Workflow cluster_Assays Biological Profiling Start Candidate Identification: 6-Fluoro-4,8-dimethylquinoline InSilico In Silico Docking (Target: Gyrase B / EGFR) Start->InSilico Synth Chemical Synthesis (Scale-up > 1g) InSilico->Synth MIC Antimicrobial Screen (MIC vs. S. aureus) Synth->MIC MTT Cytotoxicity Screen (MTT vs. HeLa/HepG2) Synth->MTT Decision Hit Validation (MIC < 10µg/mL?) MIC->Decision LeadOpt Lead Optimization (C3-Carboxylation / C7-Amination) Decision->LeadOpt Yes Fail Archive / Pivot to CNS Decision->Fail No

Figure 2: Strategic development workflow for validating 6-Fluoro-4,8-dimethylquinoline as a therapeutic lead.

References

  • Vertex Pharmaceuticals. (2008). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][2] The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide. BenchChem Technical Library.

  • BLD Pharm. (2024). Catalog Entry: 6-Fluoro-4,8-dimethylquinoline (CAS 1420791-11-2).[3][4][5][6][7] BLD Pharm Product Database.

  • ResearchGate. (2020). A Review on Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences.

Sources

Thermodynamic Solvation Profiling of 6-Fluoro-4,8-dimethylquinoline: A Technical Guide for Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-4,8-dimethylquinoline (CAS: 1420791-11-2) is a highly specialized fluorinated heterocyclic scaffold utilized in advanced medicinal chemistry and agrochemical development[1]. For researchers and formulation scientists, understanding its thermodynamic solubility in organic solvents is not merely a practical necessity—it is a critical parameter for reaction optimization, purification (crystallization), and bioavailability enhancement. This whitepaper provides an in-depth, mechanistic analysis of its solvation behavior and outlines a self-validating experimental protocol for accurate solubility quantification.

Molecular Architecture & Causality of Solvation (The "Why")

As a Senior Application Scientist, I approach solubility not as a simple macroscopic measurement, but as a thermodynamic consequence of molecular structure. The solubility profile of 6-Fluoro-4,8-dimethylquinoline is governed by the interplay of three distinct structural features:

  • The Quinoline Core: The rigid, planar aromatic system promotes strong intermolecular

    
     stacking in the solid state. To dissolve the compound, the chosen solvent must provide enough solvation energy to overcome this high crystal lattice energy[2].
    
  • C6-Fluorination: The introduction of a fluorine atom at the 6-position significantly increases the molecule's lipophilicity (LogP) and oxidation potential. Because fluorine is highly electronegative but poorly polarizable, it does not act as a strong hydrogen-bond acceptor, pushing the molecule toward hydrophobic behavior[3].

  • C4 and C8 Methylation (Steric Shielding): The methyl groups provide hydrophobic bulk. Crucially, the methyl group at the C8 position is situated ortho to the quinoline nitrogen. This creates severe steric hindrance, shielding the nitrogen lone pair and drastically reducing its capacity to participate in hydrogen bonding with protic solvents[4].

StructuralEffects Core 6-Fluoro-4,8-dimethylquinoline (CAS: 1420791-11-2) F6 C6-Fluoro Group (Electron-Withdrawing) Core->F6 Me8 C8-Methyl Group (Steric Hindrance at N) Core->Me8 Me4 C4-Methyl Group (Hydrophobic Bulk) Core->Me4 Lipophilicity Increased Lipophilicity (Higher LogP) F6->Lipophilicity Hbond Reduced H-Bonding Acceptor Capacity Me8->Hbond Me4->Lipophilicity Outcome High Solubility in Non-Polar & Aprotic Solvents Lipophilicity->Outcome Hbond->Outcome

Structural factors driving the lipophilicity and solvation behavior of the quinoline derivative.

Predictive Solubility Matrix in Organic Solvents

Empirical solubility data for novel fluorinated quinolines can be scarce. However, by extrapolating from the physicochemical principles of "like dissolves like" and the behavior of structural analogs (e.g., 5-fluoro-2,8-dimethylquinoline), we can map its expected solubility[1][5]. Because the basic nitrogen is sterically shielded, polar aprotic and chlorinated solvents will vastly outperform polar protic solvents.

Solvent ClassificationRepresentative SolventSolvation MechanismPredicted Solubility Range (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)Strong dipole-dipole interactions; excellent disruption of

stacking without requiring H-bond donors.
> 50.0 (Freely Soluble)
Chlorinated Dichloromethane (DCM)Favorable halogen-halogen and dispersion interactions with the fluorinated core.30.0 - 50.0 (Soluble)
Polar Protic Methanol (MeOH)Weakened H-bonding due to C8-methyl steric shielding of the quinoline nitrogen.10.0 - 20.0 (Sparingly Soluble)
Non-Polar n-HeptaneInsufficient polarity to overcome the crystal lattice energy of the solid state despite high lipophilicity.< 5.0 (Slightly Soluble)

The Self-Validating Shake-Flask Protocol (The "How")

To generate trustworthy, highly accurate thermodynamic solubility data, we employ a modified Shake-Flask Method[6][7]. A robust protocol must be self-validating—meaning the system inherently checks for common experimental artifacts such as kinetic supersaturation, solvent evaporation, or solid-state polymorphic transformations.

Step-by-Step Methodology:
  • Solvent Saturation (The Excess Solid Principle): Accurately weigh an excess amount of 6-Fluoro-4,8-dimethylquinoline (e.g., 50 mg) into a 2 mL chemically inert glass HPLC vial. Add 1.0 mL of the target organic solvent. Causality: The presence of visible, undissolved solid is mandatory to maintain the thermodynamic equilibrium between the solid and solution phases[8].

  • Thermodynamic Equilibration: Seal the vial with a PTFE-lined cap to prevent solvent evaporation. Place the vial in a thermostatic orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 rpm for 72 hours. Causality: A 24-hour incubation often only captures kinetic solubility. A 72-hour window ensures the system has reached true thermodynamic equilibrium, preventing artificially high readings caused by transient supersaturation[7].

  • Phase Separation: Remove the vial and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is chosen because highly lipophilic fluorinated compounds can exhibit non-specific binding to standard nylon or PES filters, which would artificially lower the measured solubility in the filtrate[5].

  • Analytical Quantification: Immediately dilute the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon cooling or solvent evaporation. Quantify the API concentration using a validated HPLC-UV method (typically monitored at 254 nm) against a multi-point calibration curve[9].

  • Solid-State Validation (The Integrity Check): Recover the residual solid pellet from the centrifuge tube, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transitions or form solvates during the 72-hour equilibration. If the XRPD pattern of the residual solid differs from the starting material, the measured solubility corresponds to the new solvate/polymorph, not the original crystal form. This step makes the entire protocol self-validating.

ShakeFlask Step1 1. Saturation Excess API + Solvent Step2 2. Equilibration Thermostatic Shaking (72h, 25°C) Step1->Step2 Step3 3. Separation Centrifugation & PTFE Filtration Step2->Step3 Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Step5 5. Validation XRPD Solid Check Step4->Step5

The self-validating shake-flask workflow for thermodynamic solubility determination.

Conclusion

The solubility of 6-Fluoro-4,8-dimethylquinoline is a direct manifestation of its highly lipophilic, sterically hindered molecular architecture. By understanding the causality behind its interactions with different solvent classes and employing a rigorous, self-validating shake-flask protocol, researchers can generate the trustworthy thermodynamic data required for downstream chemical synthesis and formulation development.

References

  • Harmonizing solubility measurement to lower inter-laboratory variance Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: ResearchGate URL:[Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Novel Fluoroquinoline Building Blocks: A Technical Guide to Next-Generation Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Fluoroquinoline Building Blocks for Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for countless kinase inhibitors, GPCR ligands, and anti-infectives. However, the "low-hanging fruit" of simple quinoline derivatives has largely been harvested. The next frontier lies in fluoroquinoline building blocks —specifically those with non-traditional substitution patterns (e.g., C2, C4, or peri-fluorination) and fluoroalkyl motifs.

This guide analyzes the physicochemical impact of site-specific fluorination on the quinoline core, details the latest synthetic methodologies (including 2023-2024 breakthroughs in C-H activation), and provides actionable protocols for integrating these novel blocks into high-value drug candidates.

The Fluorine Effect: Physicochemical Modulation of the Quinoline Core

Strategic fluorination is not merely about metabolic blocking; it is a tool for precise electronic and steric tuning. In the context of the quinoline bicyclic system, the position of the fluorine atom dictates the physicochemical outcome.

pKa Modulation and Solubility

The basicity of the quinoline nitrogen (


) is a critical parameter for solubility and target binding.
  • Peri-interactions (C8-F): A fluorine at the C8 position creates a repulsive electrostatic interaction with the nitrogen lone pair, significantly lowering the

    
    . This is crucial for reducing hERG liability by lowering the cationicity of the molecule at physiological pH.
    
  • Inductive Effects (C2/C3/C4-F): Fluorine substitution on the pyridine ring (positions 2, 3, 4) exerts a strong inductive electron-withdrawing effect ($ -I $), reducing the electron density on the nitrogen and lowering

    
     more dramatically than substitution on the benzene ring.
    
Metabolic Blocking and Lipophilicity
  • C-H Oxidation Blocking: The C2 position of quinoline is highly susceptible to oxidative metabolism by aldehyde oxidase (AOX). Introducing a fluorine at C2 (2-fluoroquinoline blocks) effectively shuts down this clearance pathway, a strategy superior to steric blocking with methyl groups which can introduce new metabolic soft spots.

  • Lipophilicity (

    
    ):  While fluorine generally increases lipophilicity, the polarity of the C-F bond can be leveraged. For instance, vicinal difluorination can reduce lipophilicity compared to non-fluorinated alkyl chains due to the "gauche effect" and dipole minimization.
    
Data Summary: Positional Effects
PositionPrimary EffectMedicinal Chemistry Application
C2-F Blocks AOX metabolism; lowers

.
Increasing metabolic stability; reducing clearance.
C3-F Modulates dipole moment; steric bioisostere for H.Fine-tuning binding affinity without altering steric bulk.
C4-F Activates C4 for

; alters electronic bias.
Intermediate for introducing nucleophiles; reactivity hotspot.
C6/C7-F Classical positions (e.g., Ciprofloxacin).Gyrase binding (antibiotics); kinase hinge binding.
C8-F Reduces

via peri-effect; improves oral bioavailability.
Reducing hERG toxicity; improving membrane permeability.

Synthetic Methodologies: Accessing the "Novel"

Traditional routes (Skraup, Gould-Jacobs) often struggle to place fluorine atoms at specific positions (like C4 or C5) without harsh conditions or long sequences. Recent advances have unlocked direct access.

Breakthrough: Concerted Nucleophilic C-H Fluorination (2023)

A major limitation has been the direct fluorination of electron-deficient azaarenes. In 2023, a novel "Electron-Transfer-Enabled Concerted Nucleophilic Fluorination" strategy was reported.[1][2] This method bypasses the unstable Meisenheimer intermediate, allowing direct access to 4-fluoroquinolines and 2-fluoroquinolines from simple quinoline precursors.

  • Mechanism: Uses a photocatalyst to enable an asynchronous concerted

    
     transfer.
    
  • Utility: Allows late-stage fluorination of complex quinoline scaffolds, turning a "hit" into a "lead" in one step.

The Modified Grohe Route with Deep Eutectic Solvents (2025/2026)

For scale-up, the Grohe route remains dominant for 4-quinolones. Recent adaptations use Deep Eutectic Solvents (DES) (e.g., Choline Chloride/Urea) to perform these cyclizations under green conditions, improving yield and reducing volatile organic solvent use. This is critical for GMP production of fluoroquinoline building blocks.

Visualization: Synthetic Pathways & SAR Logic

The following diagram illustrates two critical concepts:

  • The SAR Logic: How fluorine position dictates function.

  • The Synthetic Workflow: contrasting traditional vs. novel C-H activation routes.

Fluoroquinoline_Logic Base Quinoline Core C2 C2-F: Blocks AOX Metabolic Stability Base->C2 C4 C4-F: Reactive Handle SNAr Precursor Base->C4 C67 C6/C7-F: Binding Affinity (Classical) Base->C67 C8 C8-F: pKa Modulation (Peri-effect) Base->C8 Trad Traditional Synthesis (Gould-Jacobs/Skraup) Trad->C4 Requires OH activation Trad->C67 High Efficiency Novel Novel C-H Activation (Photoredox/Nucleophilic) Novel->C2 Direct C-H Func. Novel->C4 Direct C-H Func.

Figure 1: Strategic Fluorination Map. Red nodes indicate stability/pKa modulation; Yellow indicates synthetic utility; Green indicates classical binding affinity. Thick black lines denote novel synthetic access points.

Experimental Protocol: Synthesis of 4-Fluoroquinoline via Concerted Nucleophilic Substitution

This protocol is adapted from recent literature (e.g., J. Am. Chem. Soc.[3] 2023) for generating the elusive 4-fluoroquinoline building block directly from quinoline.

Reagents:

  • Substrate: Quinoline (1.0 equiv)

  • Fluorine Source: CsF (3.0 equiv) or TBAF (anhydrous)

  • Photocatalyst: Acridinium salt (2-5 mol%)

  • Solvent: Acetonitrile (anhydrous)

  • Light Source: Blue LED (450 nm)

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, charge a dried reaction vial with Quinoline (0.5 mmol), CsF (1.5 mmol), and the Acridinium photocatalyst (0.01 mmol).

  • Solvation: Add anhydrous Acetonitrile (2.0 mL). Seal the vial with a PTFE-lined cap.

  • Irradiation: Place the vial in a photoreactor setup with Blue LED irradiation. Maintain temperature at 25°C using a fan to prevent thermal degradation. Stir vigorously for 12-24 hours.

  • Workup: Dilute the reaction mixture with dichloromethane (DCM) and wash with water (

    
    ).
    
  • Purification: Dry the organic layer over

    
    , concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    
  • Validation: Confirm structure via

    
    -NMR (expect singlet around -120 to -130 ppm depending on substitution) and HRMS.
    

Why this works: The photocatalyst generates a radical cation species that allows nucleophilic attack by fluoride before the oxidative restoration of aromaticity, bypassing the high-energy Meisenheimer intermediate that typically prohibits this reaction.

Case Studies in Drug Discovery

Repurposing for Anticancer (Topoisomerase II Inhibition)

While C6-fluoroquinolones (ciprofloxacin derivatives) are classical antibiotics, recent work (2024) has shown that N4-piperazine substituted fluoroquinolines exhibit potent anticancer activity.

  • Modification: Introduction of hydrazide or oxadiazole linkers at the C3 position of the fluoroquinoline core shifts selectivity from bacterial gyrase to human Topoisomerase II.

  • Result: Novel derivatives demonstrated

    
     values significantly lower than Etoposide in NCI-60 cell line screens.[4]
    
Kinase Inhibition (The "Gatekeeper" Residue)

Fluoroquinoline building blocks are increasingly used to target the "gatekeeper" residue in kinases.

  • Strategy: A 7-fluoro-3-cyanoquinoline building block is often used. The C3-cyano group forms a reversible covalent bond or strong hydrogen bond, while the C7-fluorine modulates the electronics of the ring to optimize

    
     stacking with the hinge region.
    

References

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C-H Fluorination of Quinolines. Journal of the American Chemical Society, 2023.[1] Link

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceutics, 2021. Link

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 2026 (Pre-print/Early Access). Link

  • Novel fluoroquinolone analogs as anticancer agents. News-Medical, 2024.[4] Link

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 2008. Link

Sources

Comprehensive Safety, Handling, and Application Whitepaper: 6-Fluoro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-4,8-dimethylquinoline (CAS: 1420791-11-2) is a highly specialized fluorinated N-heterocycle utilized extensively in medicinal chemistry and agrochemical development[1]. The strategic placement of a fluorine atom at the C6 position, combined with methyl groups at C4 and C8, imparts unique stereoelectronic properties that enhance metabolic stability and lipophilicity. This whitepaper provides a rigorous analysis of its safety data sheet (SDS) parameters, toxicological mechanisms—specifically its interaction with cytochrome P450 (CYP450) enzymes—and field-proven, self-validating laboratory handling protocols.

Physicochemical Profiling & Structural Logic

The physical and chemical properties of 6-Fluoro-4,8-dimethylquinoline dictate its handling requirements and biological behavior. The fluorine atom increases the lipophilicity (LogP) while its electron-withdrawing nature modulates the pKa of the quinoline nitrogen, directly impacting its binding affinity to target proteins and metabolic enzymes.

Table 1: Physicochemical and Identification Data

ParameterValue / Description
Chemical Name 6-Fluoro-4,8-dimethylquinoline
CAS Registry Number 1420791-11-2
Molecular Formula C11H10FN
Molecular Weight 175.20 g/mol
Physical State Solid / Crystalline Powder
Storage Conditions Sealed in dry, room temperature (Inert atmosphere preferred)
GHS Hazard Classifications H315, H319, H335

Hazard Identification & Toxicological Mechanisms

As a substituted quinoline, 6-Fluoro-4,8-dimethylquinoline falls under standard GHS classifications for hazardous research chemicals[2].

  • Skin Irritation (Category 2, H315): Causes skin irritation.

  • Eye Irritation (Category 2A, H319): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.

Toxicological Causality: CYP450 Interaction

A critical toxicological and pharmacokinetic consideration for quinoline derivatives is their interaction with hepatic Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2C9. Quinolines frequently act as Type II ligands . The lone pair of electrons on the quinoline nitrogen coordinates directly with the hexacoordinated ferric (Fe3+) heme iron in the CYP450 active site. This ligation displaces the distal water molecule, causing a characteristic red shift in the Soret band (from ~416 nm to 420–424 nm) and lowering the redox potential of the enzyme, thereby inhibiting the catalytic monooxygenation cycle ()[3].

CYP450_Mechanism N1 CYP450 Resting State (Hexacoordinated Fe3+) N2 Quinoline Nitrogen Ligation (Displacement of H2O) N1->N2 N3 Type II Binding Complex (Red Shift 420-424 nm) N2->N3 N4 Catalytic Cycle Inhibition (Lowered Redox Potential) N3->N4

Logical flow of CYP450 inhibition via Type II binding by quinoline nitrogen lone pair coordination.

Laboratory Handling & Self-Validating Safety Protocols

To ensure uncompromising safety and scientific integrity, handling protocols must integrate self-validating checks to confirm that operational boundaries are maintained.

Step-by-Step Methodology: Safe Handling and Reagent Preparation
  • Engineering Controls Validation:

    • Action: Conduct all weighing and transfer operations within a Class II Type B2 biological safety cabinet or a certified chemical fume hood.

    • Validation: Verify inward face velocity is between 80-100 fpm using a calibrated anemometer before opening the reagent vessel.

  • PPE Selection & Causality:

    • Action: Don nitrile gloves (minimum 5 mil thickness), chemical splash goggles, and a flame-resistant lab coat.

    • Causality: Nitrile provides superior resistance to N-heterocycle permeation compared to latex. The H319 hazard mandates splash goggles over standard safety glasses to prevent micro-particulate ocular exposure.

  • Inert Atmosphere Transfer (For long-term stability):

    • Action: Purge the reaction vessel with Argon or dry Nitrogen.

    • Validation: Use an inline oxygen sensor to confirm O₂ levels are <10 ppm. Fluorinated quinolines, while stable, can undergo slow photolytic or oxidative degradation over time if exposed to ambient moisture and light.

  • Solubilization & Verification:

    • Action: Dissolve the compound in anhydrous DMSO or DMF for in vitro assays.

    • Validation: Sonicate for 5 minutes at 25°C. Visually inspect against a high-contrast background to ensure complete dissolution (absence of Tyndall effect), preventing dosing inaccuracies in downstream biological assays.

Application in Medicinal Chemistry: Quinoline Scaffold Workflows

Fluorinated quinolines are privileged scaffolds in drug discovery. The introduction of a fluorine atom at the C6 position blocks metabolic oxidation (e.g., aromatic hydroxylation by CYP enzymes) at that site, significantly increasing the biological half-life of the molecule ()[4]. Furthermore, the C4 and C8 methyl groups provide steric shielding and dictate the dihedral angle of subsequent substituents, which is crucial for target protein binding affinity in anticancer and antimicrobial agent development ()[5].

Lead_Optimization A 6-Fluoro-4,8-dimethylquinoline (Lead Scaffold) B Structural Derivatization (e.g., C2 Amination) A->B C In Vitro Bioassay (Anticancer / Antimicrobial) B->C D ADMET Profiling (CYP450 & HLM Stability) B->D E Lead Candidate Selection C->E D->E

Experimental workflow for optimizing 6-Fluoro-4,8-dimethylquinoline into a viable clinical lead.

Spill Response & Environmental Decontamination Protocols

In the event of a powder spill, the following self-validating protocol must be executed to mitigate H315/H335 hazards:

  • Isolation: Immediately evacuate personnel from the immediate vicinity (3-meter radius).

  • Suppression: Do not dry sweep. Mist the spill lightly with a 5% isopropanol/water solution to suppress aerosolization of the fluorinated powder.

  • Collection: Use damp, absorbent pads to collect the material. Place all contaminated materials into a compatible, sealable hazardous waste container (e.g., high-density polyethylene).

  • Decontamination Validation: Wash the affected surface with a mild detergent solution. Validate decontamination by swabbing the area and analyzing via UV-Vis spectroscopy (monitoring the characteristic quinoline absorbance peak around 280-320 nm) to ensure residue is below the limit of detection.

References

  • Denisov, I. G., et al. "Understanding the Mechanism of Cytochrome P450 3A4: Recent Advances and Remaining Problems." National Institutes of Health,[Link]

  • Bouzian, et al. "Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs." National Institutes of Health,[Link]

  • "Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer." ACS Omega, [Link]

  • "Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties." MDPI Antibiotics,[Link]

Sources

Methodological & Application

Synthesis of 6-Fluoro-4,8-dimethylquinoline from 4-fluoro-2-methylaniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of 6-Fluoro-4,8-dimethylquinoline, a valuable scaffold in medicinal chemistry, starting from 4-fluoro-2-methylaniline. The synthetic strategy is centered around the acid-catalyzed Combes quinoline synthesis, a robust and well-established method for the formation of the quinoline ring system. This document provides a thorough, step-by-step protocol for both the preparation of the starting material and the final product. It includes in-depth explanations of the reaction mechanism, guidance on purification and characterization, and a troubleshooting section to address potential experimental challenges. This application note is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, providing a self-validating system for the successful synthesis and characterization of the target compound.

Introduction

The quinoline ring system is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activity. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluoroquinoline derivatives are of particular interest in drug discovery and development. 6-Fluoro-4,8-dimethylquinoline serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

This guide focuses on the Combes quinoline synthesis, a classic and reliable method for constructing 2,4-disubstituted quinolines.[1][2] The reaction involves the condensation of an aniline with a β-diketone under acidic conditions, leading to the formation of an enamine intermediate which then undergoes cyclization to form the quinoline core.[3][4] In this specific application, 4-fluoro-2-methylaniline is reacted with pentane-2,4-dione (acetylacetone) to yield the desired 6-Fluoro-4,8-dimethylquinoline.

Reaction Scheme

The overall synthetic route is a two-step process, starting with the synthesis of 4-fluoro-2-methylaniline from 5-fluoro-2-nitrotoluene, followed by the Combes reaction to form the final product.

Step 1: Synthesis of 4-fluoro-2-methylaniline

Step 2: Combes Synthesis of 6-Fluoro-4,8-dimethylquinoline

Experimental Protocols

Part 1: Synthesis of 4-fluoro-2-methylaniline

This protocol outlines the reduction of 5-fluoro-2-nitrotoluene to 4-fluoro-2-methylaniline via catalytic hydrogenation.

Materials:

  • 5-fluoro-2-nitrotoluene

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

  • Filtration apparatus (e.g., Büchner funnel or Celite pad)

  • Rotary evaporator

Procedure:

  • To a solution of 5-fluoro-2-nitrotoluene (1.0 eq) in methanol, add 10% Pd/C (typically 5-10 mol% of the catalyst).

  • The reaction mixture is stirred at room temperature under a hydrogen atmosphere (a hydrogen-filled balloon is suitable for small-scale reactions) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid catalyst is removed by filtration through a pad of Celite, and the filter cake is washed with dichloromethane.

  • The filtrate and washings are combined and concentrated under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate to afford 4-fluoro-2-methylaniline as a liquid.

Part 2: Synthesis of 6-Fluoro-4,8-dimethylquinoline (Combes Reaction)

This protocol describes the acid-catalyzed condensation of 4-fluoro-2-methylaniline with pentane-2,4-dione. Polyphosphoric acid (PPA) is often a preferred catalyst for this reaction as it acts as both a catalyst and a dehydrating agent.[4]

Materials:

  • 4-fluoro-2-methylaniline

  • Pentane-2,4-dione (acetylacetone)

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution or Ammonium hydroxide (NH₄OH) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, cautiously add 4-fluoro-2-methylaniline (1.0 eq) to polyphosphoric acid (a 5-10 fold excess by weight is common).

  • To this stirred mixture, add pentane-2,4-dione (1.0-1.2 eq) dropwise. An initial exotherm may be observed.

  • Heat the reaction mixture to 100-130°C for 2-4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 6-Fluoro-4,8-dimethylquinoline.

Characterization and Data Analysis

The identity and purity of the synthesized 6-Fluoro-4,8-dimethylquinoline should be confirmed by standard analytical techniques.

Technique Expected Data
¹H NMR The spectrum is expected to show signals for the two methyl groups as singlets, and distinct aromatic protons with splitting patterns influenced by the fluorine atom.
¹³C NMR The spectrum should display the correct number of carbon signals, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.
Mass Spec. The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₀FN, MW: 175.21 g/mol ).

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, predicted): δ 7.0-8.0 (m, 3H, Ar-H), 2.5-2.8 (s, 3H, CH₃), 2.3-2.5 (s, 3H, CH₃). The aromatic region will show complex splitting due to H-H and H-F couplings.

  • ¹³C NMR (CDCl₃, predicted): Aromatic carbons will appear in the δ 110-160 ppm region, with the carbon bearing the fluorine showing a large ¹JCF coupling. The methyl carbons will appear in the upfield region (δ 15-25 ppm).

  • Mass Spectrometry (EI): m/z (%) = 175 (M⁺), and other fragmentation peaks.

Troubleshooting

Problem Possible Cause Solution
Low yield in Combes reaction Incomplete reactionIncrease reaction time or temperature. Ensure sufficient amount of acid catalyst.
Decomposition of starting materials or productAvoid excessive heating. Ensure the reaction is not heated for an unnecessarily long time.
Formation of tarry byproducts Polymerization or side reactions at high temperaturesUse a milder acid catalyst or lower the reaction temperature. Ensure slow and controlled addition of reagents.
Difficult purification Product co-elutes with impuritiesOptimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent system.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Workflow Start Starting Materials: 5-fluoro-2-nitrotoluene pentane-2,4-dione Step1 Step 1: Catalytic Hydrogenation - 10% Pd/C, H2, MeOH - RT, 2-4h Start->Step1 Intermediate Intermediate: 4-fluoro-2-methylaniline Step1->Intermediate Step2 Step 2: Combes Synthesis - Pentane-2,4-dione - PPA or H2SO4 - 100-130°C, 2-4h Intermediate->Step2 Workup Work-up & Purification - Neutralization - Extraction - Chromatography Step2->Workup Product Final Product: 6-Fluoro-4,8-dimethylquinoline Workup->Product Combes_Mechanism cluster_step1 Enamine Formation cluster_step2 Cyclization and Aromatization a Aniline + β-Diketone b Carbinolamine Intermediate a->b +H+ c Enamine b->c -H2O d Protonated Enamine c->d +H+ e Cyclized Intermediate d->e Electrophilic Aromatic Substitution f Dehydrated Intermediate e->f -H+ g Substituted Quinoline f->g -H2O

Caption: Mechanism of the Combes quinoline synthesis.

References

  • Combes, A. Bull. Soc. Chim. Fr.1888, 49, 89.
  • Bergstrom, F. W.; Franklin, E. C. Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chem. Rev.1944, 35 (2), 153-267.
  • Johnson, W. S.; Mathews, F. J. A New Synthesis of 2,4-Disubstituted Quinolines. J. Am. Chem. Soc.1944, 66 (2), 210–213.
  • Sloop, J. C. Regioselectivity in the Combes-type Synthesis of Trifluoromethylquinolines. J. Fluorine Chem.2002, 118 (1-2), 135-147.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • Wikipedia. Combes quinoline synthesis. [Link]

  • SpectraBase. 4-Fluoro-2,3-dimethylquinoline. [Link]

Sources

Application Note: Synthesis of 6-Fluoro-4,8-dimethylquinoline via Modified Skraup (Doebner-Miller) Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the synthesis of 6-Fluoro-4,8-dimethylquinoline , a privileged scaffold in medicinal chemistry often utilized in the development of antimalarial, antibacterial, and kinase-inhibitor pharmacophores.

While the user request specifies a "Skraup synthesis," the introduction of an alkyl group at the C4 position necessitates the use of an


-unsaturated ketone (Methyl Vinyl Ketone) rather than glycerol. Therefore, this protocol technically follows the Doebner-Miller modification  of the Skraup reaction. This guide presents a Modern Iodine-Mediated Protocol  designed to mitigate the violent exotherms characteristic of classical methods while maximizing regioselectivity.

Retrosynthetic Analysis & Strategy

To achieve the target regiochemistry (6-Fluoro-4,8-dimethylquinoline), the starting materials must be carefully selected based on the mechanistic rules of the Skraup/Doebner-Miller cyclization.

  • Aniline Component: 4-Fluoro-2-methylaniline .

    • The amino group defines position 1.

    • The ortho-methyl group becomes position 8.

    • The para-fluoro group becomes position 6.

  • Carbonyl Component: Methyl Vinyl Ketone (MVK) (but-3-en-2-one).

    • In the Doebner-Miller reaction, MVK reacts to place the methyl group at position 4 of the resulting quinoline. (Note: Crotonaldehyde would yield the 2-methyl isomer).[1]

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway and regiochemical outcome.

ReactionPathway Aniline 4-Fluoro-2-methylaniline (Starting Material) Intermediate Michael Adduct (Intermediate) Aniline->Intermediate + MVK (Conjugate Addition) MVK Methyl Vinyl Ketone (Reagent) MVK->Intermediate Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization H+ / Heat Oxidation Oxidative Aromatization (- 2H) Cyclization->Oxidation I2 / O2 Product 6-Fluoro-4,8-dimethylquinoline (Target) Oxidation->Product

Figure 1: Mechanistic pathway for the synthesis of 6-Fluoro-4,8-dimethylquinoline.[2]

Critical Process Parameters (CPP)

The Doebner-Miller reaction is historically notorious for "runaway" exotherms and polymerization. The following parameters are critical for safety and yield:

ParameterSpecificationRationale
Oxidant Iodine (

)
Promotes aromatization and suppresses polymerization of MVK better than nitrobenzene.
Acid Catalyst 6M HCl or

Solubilizes aniline and catalyzes the Michael addition/cyclization steps.
Temperature Reflux (100°C)Required for the dehydration and cyclization steps.
Addition Rate Slow/DropwiseCRITICAL SAFETY: MVK must be added slowly to the hot acid/aniline mixture to prevent violent polymerization.
MVK Purity Freshly DistilledCommercial MVK polymerizes on storage. Use fresh or stabilized reagent.

Experimental Protocol

Method: Iodine-Mediated Modified Doebner-Miller Synthesis

Recommended for laboratory scale (1g - 50g) due to improved safety profile and yield compared to the classical nitrobenzene method.

Reagents & Materials
  • 4-Fluoro-2-methylaniline: 1.0 equiv (e.g., 12.5 g, 100 mmol)

  • Methyl Vinyl Ketone (MVK): 1.2 equiv (e.g., 8.4 g, 120 mmol)

  • Iodine (

    
    ):  0.05 equiv (Catalytic/Oxidant promoter)
    
  • Hydrochloric Acid (6M): 100 mL

  • Toluene: For extraction

  • Sodium Hydroxide (20% aq): For neutralization

Step-by-Step Procedure

1. Preparation of the Aniline Salt

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and an internal thermometer.

  • Charge the flask with 4-Fluoro-2-methylaniline (12.5 g).

  • Add 6M HCl (100 mL) and stir until the aniline is fully dissolved as the hydrochloride salt.

  • Add Iodine (

    
    , ~1.2 g).
    
  • Heat the mixture to a gentle reflux (approx. 100°C).

2. Controlled Addition (The "Doebner-Miller" Step)

  • Load Methyl Vinyl Ketone (8.4 g) into the dropping funnel.

  • Safety Check: Ensure the condenser is functioning efficiently; the reaction is exothermic.

  • Add the MVK dropwise over a period of 45–60 minutes to the refluxing solution.

    • Note: If the reaction mixture turns black rapidly or foams excessively, stop addition and allow to cool slightly.

  • After addition is complete, maintain reflux for an additional 3–4 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 8:2; visualize with UV).

3. Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Transfer the acidic mixture to a separatory funnel and wash with diethyl ether (

    
     mL) to remove non-basic impurities (polymerized MVK). Discard the organic layer.
    
  • Basify the aqueous layer carefully using 20% NaOH solution in an ice bath until pH > 10. The product will oil out or precipitate.[3]

  • Extract the basic aqueous layer with Dichloromethane (DCM) or Toluene (

    
     mL).
    
  • Combine organic extracts, dry over anhydrous

    
    , and filter.
    
  • Concentrate under reduced pressure to yield the crude brown oil.

4. Purification

  • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       20% Ethyl Acetate in Hexanes.
      
  • Expected Yield: 50–65% (approx. 9.5 – 12 g).

  • Appearance: Pale yellow to off-white solid or oil.

Process Workflow Diagram

Workflow Start Start: Aniline + HCl + I2 Heating Heat to Reflux (100°C) Start->Heating Addition Slow Addition of MVK (45-60 mins) Heating->Addition Reaction Reflux 3-4 Hours Addition->Reaction Wash Acidic Wash (Ether) Remove Polymers Reaction->Wash Basify Basify (NaOH, pH > 10) Wash->Basify Extract Extraction (DCM) & Drying Basify->Extract Purify Column Chromatography Extract->Purify

Figure 2: Operational workflow for the safe synthesis of 6-Fluoro-4,8-dimethylquinoline.

Analytical Validation (Self-Validating System)

To confirm the identity of 6-Fluoro-4,8-dimethylquinoline , look for these specific NMR signatures. The coupling of Fluorine (


) to the aromatic protons provides a "built-in" validation.
NucleusFeatureExpected Signal (approx.[2][4][5][6]

ppm)
Interpretation

NMR
Methyl (C4)~2.60 (s, 3H)Characteristic of 4-Me quinolines.

NMR
Methyl (C8)~2.75 (s, 3H)Deshielded due to proximity to Nitrogen.

NMR
H-2~8.70 (d)Most deshielded proton (adjacent to N).

NMR
H-5~7.40 (dd)Shows

coupling (approx 8-10 Hz).

NMR
H-7~7.20 (dd)Shows

coupling.

NMR
F-6~-110 to -120Single peak (decoupled) or multiplet (coupled).

Troubleshooting Note:

  • If Methyl is at position 2:[1][3][7] You used Crotonaldehyde, not MVK.

  • Low Yield: Likely due to rapid addition of MVK causing polymerization. Ensure dropwise addition.

References

  • Manske, R. H. F. (1942).[8] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[8] [8]

    • Foundational text establishing the regiochemistry of Skraup/Doebner-Miller reactions.
  • Wu, X., et al. (2014).[9] "Molecular Iodine Mediated Formal [3+2+1] Cycloaddition for Direct Synthesis of Substituted Quinolines." Journal of Organic Chemistry, 79, 4582.

    • Source for the modern iodine-mediated mechanism and improved safety protocols.
  • Eisch, J. J., & Dluzniewski, T. (1989). "Skraup Quinoline Synthesis." Journal of Organic Chemistry, 54(6), 1269–1274.
  • Denmark, S. E., & Venkatraman, S. (2006). "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." Journal of Organic Chemistry, 71(4), 1668–1676.

    • Definitive work on the fragmentation-recombin

Sources

Application Note: Site-Selective C-2 Functionalization of 6-Fluoro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

6-Fluoro-4,8-dimethylquinoline (CAS: 1420791-11-2) is a highly specialized fluorinated heteroarene utilized as a core scaffold in advanced drug discovery and agrochemical development[1]. The strategic placement of the fluorine atom at the C-6 position modulates the molecule's lipophilicity and metabolic stability. Concurrently, the methyl groups at C-4 and C-8 serve a dual purpose: they provide electron-donating stabilization to the ring system and act as strict steric blockers.

In traditional quinoline functionalization, radical additions often yield an inseparable mixture of C-2 and C-4 alkylated isomers[2]. However, because the C-4 and C-8 positions of 6-Fluoro-4,8-dimethylquinoline are sterically occluded, nucleophilic radical attack is forced exclusively toward the highly electrophilic C-2 position. This inherent structural bias makes it an ideal substrate for high-yielding, site-selective C-2 functionalization via modern radical pathways[3].

Mechanistic Pathways: Causality in Reaction Design

To achieve robust C-2 functionalization, we outline two orthogonal, field-proven methodologies that bypass the harsh conditions of classical thermal chemistry.

Pathway A: Photoredox-Catalyzed Minisci Alkylation

The Minisci reaction involves the addition of carbon-centered radicals to protonated N-heteroarenes[3]. By employing a mild Brønsted acid (e.g., Trifluoroacetic acid), the quinoline nitrogen is protonated. This event significantly lowers the lowest unoccupied molecular orbital (LUMO) of the heteroarene, amplifying the electrophilicity at C-2. Alkyl radicals are generated via the single-electron oxidation of carboxylic acids using an Iridium photocatalyst and a persulfate oxidant[4]. The radical selectively attacks the C-2 position, and the resulting radical cation undergoes deprotonation and oxidation to restore aromaticity.

Pathway B: Catalyst-Free Deaminative Alkylation via N-Oxide Activation

An alternative, highly sustainable approach leverages Electron Donor-Acceptor (EDA) complexes[5]. By pre-oxidizing the quinoline to its N-oxide, the C-2 position becomes highly activated. When combined with Katritzky salts (readily synthesized from primary amines) and a mild base, a colored ground-state EDA complex is formed[6]. Visible light irradiation (460 nm) triggers a Single Electron Transfer (SET) event without the need for exogenous transition-metal photocatalysts. The Katritzky salt fragments to release an alkyl radical, which attacks the C-2 position. Subsequent rearomatization and deoxygenation provide the desired product[6].

Visualization of the EDA-Mediated C-2 Alkylation Workflow

EDA_Pathway N_Oxide Quinoline N-Oxide (Electron Acceptor) EDA EDA Complex (Ground State) N_Oxide->EDA Self-Assembly Adduct C-2 Radical Adduct N_Oxide->Adduct Radical Trapping Katritzky Katritzky Salt (Electron Donor) Katritzky->EDA Self-Assembly SET Single Electron Transfer (Excited State) EDA->SET Photoexcitation Light Blue LED (460 nm) Light->SET Radical Alkyl Radical Intermediate SET->Radical Fragmentation (- Pyridine) Radical->Adduct Addition to C-2 Product C-2 Alkylated Quinoline Adduct->Product Rearomatization (- H2O)

Mechanism of EDA-complex mediated C-2 alkylation of quinoline N-oxides under visible light.

Experimental Protocols

Protocol A: Catalyst-Free C-2 Alkylation via Katritzky Salts (EDA Pathway)

This protocol describes the visible-light-induced coupling of 6-Fluoro-4,8-dimethylquinoline-N-oxide with an alkyl Katritzky salt.

Step 1: Reaction Assembly & Degassing

  • Action: In an oven-dried 10 mL Schlenk tube, add 6-Fluoro-4,8-dimethylquinoline-N-oxide (0.2 mmol, 1.0 equiv), the desired Katritzky salt (0.3 mmol, 1.5 equiv), and K₂CO₃ (0.4 mmol, 2.0 equiv). Add 2.0 mL of anhydrous Dichloromethane (DCM). Degas the mixture via three freeze-pump-thaw cycles.

  • Causality: Oxygen is a potent radical scavenger. Failing to degas will result in the quenching of the alkyl radical intermediate, drastically reducing the yield.

  • Self-Validation Check: The absence of bubbling upon warming during the final thaw cycle indicates successful degassing. A distinct bathochromic shift (color change to deep yellow/orange) confirms the formation of the ground-state EDA complex.

Step 2: Photochemical Irradiation

  • Action: Backfill the tube with Argon. Place the tube 2 cm away from a 10 W Blue LED (460 nm) and stir at room temperature for 16 hours.

  • Causality: The 460 nm wavelength perfectly overlaps with the absorption band of the newly formed EDA complex, triggering the SET process without exciting the individual starting materials.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the highly polar N-oxide spot and the emergence of a less polar, UV-active spot confirms reaction progression.

Step 3: Workup and Isolation

  • Action: Dilute the mixture with water (10 mL) and extract with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Photoredox Minisci C-H Alkylation

This protocol utilizes carboxylic acids as the radical source under dual photoredox/oxidant conditions.

Step 1: Reagent Mixing

  • Action: To a vial equipped with a stir bar, add 6-Fluoro-4,8-dimethylquinoline (0.5 mmol, 1.0 equiv), an alkyl carboxylic acid (1.5 mmol, 3.0 equiv), Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ (1 mol%), and Ammonium persulfate ((NH₄)₂S₂O₈, 1.0 mmol, 2.0 equiv).

  • Causality: The persulfate acts as a terminal oxidant to regenerate the Ir(III) photocatalyst and assists in the oxidative rearomatization of the radical adduct[4].

Step 2: Acidification and Solvent Addition

  • Action: Add a solvent mixture of MeCN/H₂O (1:1, 4 mL) followed by Trifluoroacetic acid (TFA, 0.5 mmol, 1.0 equiv).

  • Causality: TFA protonates the quinoline nitrogen. This lowers the LUMO, directing the nucleophilic alkyl radical strictly to the C-2 position and preventing unselective background reactions.

  • Self-Validation Check: A slight exotherm and complete dissolution of the quinoline substrate into a homogenous solution indicate successful salt formation.

Step 3: Irradiation and Isolation

  • Action: Degas with Argon for 10 minutes. Irradiate with Blue LEDs for 24 hours at room temperature. Quench with saturated NaHCO₃, extract with EtOAc, and purify via chromatography.

  • Self-Validation Check: LC-MS monitoring should reveal the desired [M+H]⁺ mass peak of the C-2 alkylated product, with no +16 Da (N-oxide) or +14 Da (methyl ester) side products.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for the C-2 alkylation of 6-Fluoro-4,8-dimethylquinoline, demonstrating the critical nature of the selected parameters.

EntryAlkyl SourceCatalyst / AdditiveSolventLight SourceYield (%)
1 Katritzky Salt (1.5 eq) K₂CO₃ (2.0 eq) DCM 460 nm LED 88%
2Katritzky Salt (1.5 eq)K₂CO₃ (2.0 eq)DCMDark0%
3Katritzky Salt (1.5 eq)None (No Base)DCM460 nm LED12%
4 Carboxylic Acid (3.0 eq) Ir-photocatalyst / TFA MeCN/H₂O 460 nm LED 81%
5Carboxylic Acid (3.0 eq)Ir-photocatalyst (No TFA)MeCN/H₂O460 nm LED24%
6Carboxylic Acid (3.0 eq)None / TFAMeCN/H₂O460 nm LED0%

Note: Yields represent isolated yields after column chromatography. Entry 1 and 4 represent the optimized conditions for Pathway A and Pathway B, respectively.

References

  • Visible Light Induced Catalyst-free Deaminative C-2 Alkylation of Heterocyclic-N-Oxides using Katritzky salts. ChemRxiv. 6

  • CAS NO. 1420791-11-2 | 6-Fluoro-4,8-dimethylquinoline | Catalog. Arctomsci.1

  • Sodium Persulfate | Oxidizing Reagent. Benchchem. 4

  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. 2

  • A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation. PMC. 5

  • Photocatalytic Minisci Reaction. Chim.it.

  • Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes. PMC. 3

Sources

Application Notes & Protocols: 6-Fluoro-2,4-dimethylquinoline as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic incorporation of fluorine atoms into the quinoline ring system has emerged as a highly successful strategy in drug design.[2] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[2][3]

This document provides a detailed protocol for the synthesis of 6-fluoro-2,4-dimethylquinoline via the Combes reaction and discusses its application as a key building block in pharmaceutical research and development.

Part 1: Synthesis of 6-Fluoro-2,4-dimethylquinoline via Combes Quinoline Synthesis

The Combes quinoline synthesis is a classic and reliable method for the preparation of 2,4-substituted quinolines.[6][7] The reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[8] In the case of 6-fluoro-2,4-dimethylquinoline, 4-fluoroaniline is reacted with acetylacetone (2,4-pentanedione).

The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic cyclization, followed by dehydration to yield the aromatic quinoline ring system.[6] The use of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is crucial for promoting the cyclization and dehydration steps.[9]

Experimental Protocol: Combes Synthesis of 6-Fluoro-2,4-dimethylquinoline

Materials:

  • 4-Fluoroaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroaniline (1 equivalent).

  • Addition of Reactants: Slowly add acetylacetone (1.1 equivalents) to the flask while stirring. A mild exothermic reaction may be observed.

  • Acid Catalysis: Cool the mixture in an ice bath. Carefully and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise to the stirred mixture. The addition should be performed with caution as the reaction is highly exothermic.

  • Reaction Heating: Once the addition of the acid is complete, remove the ice bath and heat the reaction mixture to 100-110°C using a heating mantle. Maintain this temperature and continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 8. Be cautious as this will generate CO₂ gas.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethanol and hexane to yield 6-fluoro-2,4-dimethylquinoline as a solid.

Data Presentation: Reaction Parameters for Combes Synthesis
ParameterValue/ConditionRationale
Reactants 4-Fluoroaniline, AcetylacetoneStarting materials for the quinoline core.[6]
Catalyst Concentrated H₂SO₄Promotes the cyclization and dehydration steps.[8]
Temperature 100-110°CProvides the necessary activation energy for the reaction.
Reaction Time 2-3 hoursSufficient time for the reaction to proceed to completion.
Work-up Neutralization with NaHCO₃To quench the acid catalyst and facilitate extraction.
Purification RecrystallizationTo obtain the pure product.
Expected Yield Moderate to goodDependent on reaction conditions and purification.
Visualization: Synthetic Workflow for 6-Fluoro-2,4-dimethylquinoline

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Fluoroaniline C Combes Synthesis (H₂SO₄, 100-110°C) A->C B Acetylacetone B->C D Neutralization (NaHCO₃) C->D E Extraction (CH₂Cl₂) D->E F Recrystallization E->F G 6-Fluoro-2,4-dimethylquinoline F->G

Caption: Workflow for the synthesis of 6-Fluoro-2,4-dimethylquinoline.

Part 2: Application of 6-Fluoro-2,4-dimethylquinoline in Pharmaceutical Synthesis

6-Fluoro-2,4-dimethylquinoline is a valuable scaffold for the development of novel pharmaceutical agents. Its utility has been demonstrated in the synthesis of compounds with potential antiplasmodial activity, which are crucial in the fight against malaria.[5] The quinoline core can be further functionalized at various positions to modulate its biological activity.

A common synthetic transformation involves the oxidation of the methyl group at the 2-position to a carboxylic acid, followed by amide coupling to introduce diverse functionalities. This approach allows for the exploration of structure-activity relationships and the optimization of lead compounds.

Conceptual Protocol: Synthesis of a 6-Fluoro-2,4-dimethylquinoline-2-carboxamide Derivative

This protocol outlines a conceptual pathway for the derivatization of 6-fluoro-2,4-dimethylquinoline.

Step 1: Oxidation of the 2-Methyl Group

  • Oxidation Reaction: Dissolve 6-fluoro-2,4-dimethylquinoline in a suitable solvent (e.g., pyridine or a mixture of acetic acid and water). Add a strong oxidizing agent, such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄).

  • Heating: Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: After cooling, the reaction mixture is worked up according to the chosen oxidant. For SeO₂, the selenium metal is filtered off. The filtrate is then acidified to precipitate the carboxylic acid.

  • Purification: The crude 6-fluoro-4-methylquinoline-2-carboxylic acid is purified by recrystallization.

Step 2: Amide Coupling

  • Acid Chloride Formation: The purified carboxylic acid is converted to its more reactive acid chloride by treating it with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide Formation: The resulting acid chloride is then reacted with a desired primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amide derivative.

  • Purification: The final amide product is purified by column chromatography or recrystallization.

Visualization: Application Workflow for Derivatization

G cluster_start Starting Intermediate cluster_process1 Step 1: Oxidation cluster_process2 Step 2: Amide Coupling cluster_product Final Derivative A 6-Fluoro-2,4-dimethylquinoline B Oxidation (e.g., SeO₂) A->B C 6-Fluoro-4-methylquinoline- 2-carboxylic acid B->C D Acid Chloride Formation (e.g., SOCl₂) C->D E Amine (R-NH₂) Amide Formation D->E F 6-Fluoro-4-methylquinoline- 2-carboxamide Derivative E->F

Caption: Conceptual workflow for the derivatization of 6-Fluoro-2,4-dimethylquinoline.

Conclusion

6-Fluoro-2,4-dimethylquinoline represents a key building block in the synthesis of complex molecules for pharmaceutical applications. The robust and scalable Combes synthesis provides efficient access to this versatile intermediate. Subsequent functionalization of the quinoline core allows for the generation of diverse libraries of compounds for screening and lead optimization in drug discovery programs. The strategic incorporation of fluorine and methyl groups in this scaffold provides a solid foundation for the development of next-generation therapeutic agents.

References

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved March 7, 2026, from [Link]

  • Fujinaga, M., Yamasaki, T., Kawamura, K., Kumata, K., Hatori, A., Yui, J., ... & Zhang, M. R. (2013). Synthesis and evaluation of 6-[1-(2-[18F]fluoro-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline for positron emission tomography imaging of the metabotropic glutamate receptor type 1 in brain. ChEMBL. Retrieved March 7, 2026, from [Link]

  • Zhang, Y., Wu, J., & Hu, J. (2020). Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines. Tetrahedron Letters, 61(4), 151413.
  • chemeurope.com. (n.d.). Doebner-Miller reaction. Retrieved March 7, 2026, from [Link]

  • Faigl, F., Fogassy, E., & Mikes, J. (2001). Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Tetrahedron: Asymmetry, 12(1), 129-133.
  • Singh, R. P., & Shree, V. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1027-1039.
  • Scribd. (n.d.). Combes Quinoline Synthesis Overview. Retrieved March 7, 2026, from [Link]

  • de Souza, M. V. N. (2017). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Current Topics in Medicinal Chemistry, 17(2), 115-137.
  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved March 7, 2026, from [Link]

  • Fisyuk, A. S., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Organic Syntheses. (n.d.). 2,4-dimethylquinoline. Retrieved March 7, 2026, from [Link]

  • Adebayo, J. A., et al. (2023). 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. Journal of Taibah University Medical Sciences, 18(6), 1163-1175.
  • Jain, S., & Kashaw, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). A kind of preparation method of 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline and detection method thereof - Patent CN-114436956-A. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Article Compounds. Retrieved March 7, 2026, from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • El-Sayed, M. A. A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 1234.
  • Kumar, A., & Kumar, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 24963-24985.
  • Bouyahyaoui, A., et al. (2023).

Sources

reaction conditions for methyl group oxidation in dimethylquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxidation of dimethylquinolines (DMQs) presents a unique challenge in organic synthesis due to the competing reactivity of methyl groups at different positions on the heteroaromatic ring. This guide details the protocols for the chemo- and regioselective oxidation of DMQs. Specifically, we address the differentiation between "activated" methyl groups (positions 2 and 4, adjacent to the ring nitrogen) and "unactivated" benzylic-like methyl groups (positions 3, 5, 6, 7, 8).

This document provides validated workflows for:

  • Selective Aldehyde Synthesis: Using Selenium Dioxide (

    
    ) to target the C2-methyl group.
    
  • Carboxylic Acid Synthesis: Using Potassium Permanganate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) for exhaustive oxidation.[1]
    
  • Alternative Functionalization: Using N-Bromosuccinimide (NBS) for radical pathways.[2][3][4]

Mechanistic Principles & Selectivity Logic

The Reactivity Hierarchy

The reactivity of methyl groups on the quinoline ring is dictated by electronic effects induced by the nitrogen atom.

  • C2 and C4 Positions (Activated): These protons are significantly more acidic (

    
    ) than standard benzylic protons (
    
    
    
    ) due to the electron-withdrawing nature of the
    
    
    nitrogen and the ability to stabilize the intermediate anion (or enamine-like tautomer).
  • C3, C5-C8 Positions (Unactivated): These behave similarly to toluene derivatives.

Key Rule: In 2,4-dimethylquinoline, Riley Oxidation (


) preferentially targets the C2-methyl group  due to the favorable formation of the enamine-like intermediate involving the ring nitrogen.
Pathway Visualization

The following diagram illustrates the divergent pathways based on reagent selection.

OxidationPathways Start 2,4-Dimethylquinoline SeO2 Reagent: SeO2 (Riley Oxidation) Start->SeO2 Selectivity Control KMnO4 Reagent: KMnO4 (Exhaustive) Start->KMnO4 Strong Oxidation NBS Reagent: NBS/AIBN (Radical) Start->NBS Radical Mechanism Prod_Ald 2-Formyl-4-methylquinoline (Major Product) SeO2->Prod_Ald Reflux (Dioxane) Via Enamine Interm. Prod_Acid Quinoline-2,4-dicarboxylic acid KMnO4->Prod_Acid Reflux (aq. Base) Cleaves C-H bonds Prod_Brom 2-(Bromomethyl)-4-methylquinoline NBS->Prod_Brom CCl4/Light Kinetic Control

Caption: Divergent oxidation pathways for 2,4-dimethylquinoline. SeO2 offers high regioselectivity for the C2 position.

Protocol A: Selective Synthesis of Quinoline-2-Carboxaldehydes

Target: Conversion of 2-methyl to 2-formyl group in the presence of other alkyl groups. Reagent: Selenium Dioxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[5][6][7][8]
Materials
  • Substrate: 2,4-Dimethylquinoline (10 mmol).

  • Oxidant: Selenium Dioxide (11-12 mmol, 1.1-1.2 eq). Freshly sublimed is preferred but commercial grade usually suffices.

  • Solvent: 1,4-Dioxane (wet) or Xylene. Note: Small amounts of water (2-5%) accelerate the reaction by forming selenous acid (

    
    ).
    
  • Apparatus: Round-bottom flask, reflux condenser, oil bath.

Step-by-Step Methodology
  • Setup: In a 100 mL round-bottom flask, dissolve 1.57 g (10 mmol) of 2,4-dimethylquinoline in 20 mL of 1,4-dioxane.

  • Reagent Addition: Add 1.22 g (11 mmol) of pulverized

    
     and 0.5 mL of water.
    
  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring.
    
    • Observation: The solution will turn yellow/orange, and black metallic selenium (

      
      ) will begin to precipitate.
      
    • Duration: Monitor via TLC (SiO2, Hexane:EtOAc 7:3). Typical time is 2–6 hours.[1]

  • Workup (Filtration): Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the precipitated black selenium. Wash the pad with EtOAc.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Option A (Chromatography): Flash column chromatography (Hexane/EtOAc gradient).

    • Option B (Recrystallization): Recrystallize from Ethanol or Hexane/Ether.

  • Yield: Expect 60–75% of 2-formyl-4-methylquinoline.

Critical Considerations
  • Over-oxidation: Prolonged reflux can lead to the carboxylic acid, though

    
     is generally self-limiting at the aldehyde stage for methyl groups.
    
  • Safety: Selenium compounds are toxic.[6] All weighing and transfers must occur in a fume hood. Waste must be segregated as "Selenium Waste."

Protocol B: Exhaustive Oxidation to Carboxylic Acids

Target: Conversion of methyl groups to carboxylic acids (e.g., Quinaldic acid derivatives). Reagent: Potassium Permanganate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[1]
Materials
  • Substrate: Dimethylquinoline (10 mmol).

  • Oxidant:

    
     (40-60 mmol, excess required).
    
  • Solvent: Water / Pyridine (1:1 mixture) or aqueous

    
    .
    
Step-by-Step Methodology
  • Setup: Suspend 10 mmol of substrate in 50 mL of water containing 5 mmol of

    
     (to maintain alkaline pH).
    
  • Addition: Heat to

    
    . Add 
    
    
    
    solid in small portions over 1 hour.
    • Note: Adding all oxidant at once can cause violent exotherms and ring cleavage.

  • Reflux: Raise temperature to reflux (

    
    ) for 4–8 hours.
    
    • Endpoint: The purple color persists (indicating excess permanganate) and TLC shows consumption of starting material.

  • Quenching: Add a few drops of ethanol to destroy excess permanganate (precipitates brown

    
    ).
    
  • Workup:

    • Filter hot through Celite to remove

      
      .
      
    • The filtrate (containing the carboxylate salt) is cooled to

      
      .
      
    • Acidify carefully with 2M HCl to pH 3–4.

  • Isolation: The carboxylic acid usually precipitates as a white/off-white solid. Filter and dry.[9]

Comparative Data & Troubleshooting

Reagent Selection Matrix
FeatureSelenium Dioxide (

)
Potassium Permanganate (

)
NBS / Radical
Primary Product Aldehyde (-CHO)Carboxylic Acid (-COOH)Bromomethyl (-CH2Br)
Selectivity High (Favors C2 > C4)Low (Oxidizes all alkyls)Moderate (Benzylic stability)
Reaction Type Ionic/Ene-reactionRadical/IonicRadical Chain
Toxicity High (Se)Low (Mn)Moderate (Lachrymator)
Typical Yield 60-80%50-70%70-85%
Troubleshooting Guide
  • Problem: Low yield with

    
     and incomplete conversion.
    
    • Solution: Add 10-20 mol% of acetic acid to the dioxane. The acid catalyzes the enolization of the methyl group, accelerating the attack on

      
      .
      
  • Problem: Difficulty separating aldehyde from starting material.

    • Solution: Use the Bisulfite Method . Shake the crude organic layer with saturated aqueous sodium bisulfite (

      
      ). The aldehyde forms a water-soluble adduct. Separate phases, then treat the aqueous phase with base (
      
      
      
      ) to release the pure aldehyde.
  • Problem: Ring cleavage during

    
     oxidation.
    
    • Solution: Lower the temperature to

      
       and increase reaction time. Ensure the solution remains alkaline throughout.
      

Experimental Workflow Diagram

Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Dissolve DMQ in Dioxane/Xylene Step2 Add SeO2 (1.2 eq) + H2O (trace) Step1->Step2 Step3 Reflux (100°C) for 2-6 hrs Step2->Step3 Step4 Monitor: Precipitate (Se black) forms Step3->Step4 Step5 Hot Filtration (Celite) Step4->Step5 Step6 Evaporate Solvent Step5->Step6 Step7 Purification (Column or Recryst.) Step6->Step7

Caption: Operational workflow for the Selenium Dioxide oxidation of dimethylquinolines.

References

  • Riley Oxidation Mechanism & Scope

    • Riley, H. L., Morley, J. F., & Friend, N. A. (1932). Selenium dioxide, a new oxidising agent.[6] Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society.

    • Source:

  • Regioselectivity in Methylquinolines

    • Kaplan, H. (1941). The Oxidation of 2-Methylquinoline and 4-Methylquinoline with Selenium Dioxide.[7][10] Journal of the American Chemical Society, 63(10), 2654–2655.

    • Source:

  • Permanganate Oxidation Protocols

    • BenchChem. (2025).[9][8] An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid.

    • Source:

  • Modern Catalytic Approaches

    • NPTEL. (n.d.). Oxidation Reactions: Selenium Dioxide.[6][7][8][11] Module 1, Section 1.4.1.

    • Source:

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

Sources

Application Note: Pd-Catalyzed Functionalization of 6-Fluoro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of 6-Fluoro-4,8-dimethylquinoline (CAS 1420791-11-2).

Due to the specific substitution pattern (electron-withdrawing 6-fluoro group combined with sterically significant 4,8-dimethyl groups), standard protocols require optimization. This guide addresses two primary workflows:

  • Activation & Coupling: Conversion to the 2-halo derivative followed by standard cross-coupling (High Reliability).

  • Direct Functionalization: C-H activation strategies for the parent scaffold (High Efficiency).

Executive Summary & Scaffold Analysis

The 6-Fluoro-4,8-dimethylquinoline scaffold presents a unique challenge in medicinal chemistry. The 6-fluoro substituent deactivates the ring system towards electrophilic substitution but activates the C2 position for nucleophilic attack and oxidative addition (in halogenated derivatives). The 4,8-dimethyl pattern introduces steric bulk that can hinder catalyst approach, particularly at the C3 and C5 positions, and influences coordination at the quinoline nitrogen.

Structural Considerations for Catalysis
  • Electronic Effect (6-F): The electronegative fluorine at C6 lowers the LUMO energy of the pyridine ring, facilitating oxidative addition of Pd(0) into C2-X bonds.

  • Steric Effect (8-Me): The methyl group at C8 is peri-planar to the nitrogen lone pair. This can destabilize N-coordinated Pd-intermediates (common in C-H activation), requiring bulky, electron-rich ligands (e.g., Buchwald phosphines) to enforce reductive elimination.

  • Steric Effect (4-Me): Blocks the C3 and C5 positions, directing regioselectivity primarily to C2.

Pre-Coupling Activation: Synthesis of the C2-Electrophile

Direct cross-coupling of the parent heterocycle (C-H activation) is possible but often requires high temperatures. For robust library synthesis, we recommend converting the parent 6-Fluoro-4,8-dimethylquinoline (1) to the 2-Chloro-6-fluoro-4,8-dimethylquinoline (3) intermediate.

Protocol A: N-Oxidation and Chlorination

This sequence installs a "handle" (Cl) at the most reactive C2 position.

Reagents:

  • Substrate: 6-Fluoro-4,8-dimethylquinoline (1.0 equiv)

  • Oxidant: m-CPBA (1.2 equiv) in DCM

  • Chlorinating Agent: POCl₃ (5.0 equiv)

Step-by-Step Workflow:

  • N-Oxidation: Dissolve substrate in DCM (0.2 M). Add m-CPBA portion-wise at 0°C. Warm to RT and stir for 4 hours. Wash with aq. NaHCO₃. Isolate N-oxide (2) .

  • Chlorination: Dissolve (2) in dry DCM. Add POCl₃ dropwise at 0°C. Heat to reflux (40°C) for 2 hours.

  • Workup: Quench carefully into ice-water (Exothermic!). Neutralize with NaOH to pH 8. Extract with EtOAc.[1]

  • Yield Expectation: >85% conversion to 2-Chloro-6-fluoro-4,8-dimethylquinoline (3) .

Methodology 1: Suzuki-Miyaura Cross-Coupling[2]

This protocol is optimized for the 2-Chloro derivative. The use of XPhos is critical to overcome the steric hindrance of the 8-methyl group and the lower reactivity of aryl chlorides compared to bromides.

Reaction Scheme

2-Cl-Substrate + Ar-B(OH)2 -> [Pd(OAc)2 / XPhos] -> 2-Aryl-Product

Optimized Protocol
ParameterConditionRationale
Catalyst Pd(OAc)₂ (2 mol%)Stable Pd(II) precursor; reduced in situ.
Ligand XPhos (4 mol%)Bulky biaryl phosphine facilitates oxidative addition into electron-poor aryl chlorides and promotes reductive elimination.
Base K₃PO₄ (2.0 equiv)Anhydrous mild base minimizes hydrolytic side reactions.
Solvent THF:Water (10:1)Biphasic system dissolves inorganic base and organic substrates.
Temp/Time 60°C, 4-12 hModerate heat avoids de-fluorination side reactions.

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add 2-Chloro-6-fluoro-4,8-dimethylquinoline (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Inject degassed THF (4.5 mL) and Water (0.5 mL).

  • Reaction: Heat the block to 60°C with vigorous stirring (800 rpm). Monitor by HPLC/LC-MS.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Methodology 2: Buchwald-Hartwig Amination

Coupling amines to the C2 position is highly relevant for kinase inhibitor scaffolds.

Optimized Protocol
ParameterConditionRationale
Catalyst Pd₂(dba)₃ (1 mol%)Source of Pd(0).
Ligand BrettPhos (2 mol%)Specialized for primary amines; prevents β-hydride elimination.
Base NaOtBu (1.4 equiv)Strong base required for amine deprotonation.
Solvent 1,4-DioxaneHigh boiling point, good solubility.
Temp 100°CRequired to overcome activation energy for C-N bond formation.

Critical Note: The 8-methyl group may sterically crowd the Pd-center. If conversion is low (<50%), switch to RuPhos , which is smaller but still electron-rich.

Methodology 3: Direct C-H Arylation (Advanced)

For researchers wishing to bypass the halogenation step, direct C-H activation at C2 is possible due to the electron-withdrawing nature of the pyridine ring and the 6-F substituent.

Mechanism & Workflow

This reaction relies on a Pd(II)/Pd(0) catalytic cycle where the C2-H bond is cleaved via a Concerted Metallation-Deprotonation (CMD) mechanism.

Reagents:

  • Substrate: 6-Fluoro-4,8-dimethylquinoline (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or PivOH (30 mol% additive)

  • Base: Ag₂CO₃ (1.0 equiv) - Acts as oxidant and halide scavenger.

DOT Diagram: C-H Activation Workflow

CH_Activation Substrate 6-Fluoro-4,8- dimethylquinoline Catalyst Pd(OAc)2 / Ag2CO3 PivOH (CMD Agent) Substrate->Catalyst Coordination ArI Aryl Iodide (Ar-I) ArI->Catalyst Oxidative Addn Intermediate Pd-Intermediate (C2-Metallation) Catalyst->Intermediate CMD Mechanism (Rate Limiting) Product 2-Aryl-6-Fluoro- 4,8-dimethylquinoline Intermediate->Product Reductive Elim

Caption: Workflow for the direct C-H arylation of 6-Fluoro-4,8-dimethylquinoline mediated by pivalic acid (CMD).

Troubleshooting & Safety

Troubleshooting Guide
  • Problem: Low Yield in Suzuki Coupling.

    • Cause: Protodeboronation of the boronic acid.

    • Solution: Increase base concentration or switch to Boronic Ester (BPin). Ensure water is degassed.

  • Problem: No Reaction in C-H Activation.

    • Cause: Catalyst poisoning by N-coordination (8-Me interference).

    • Solution: Add Pivalic Acid (30 mol%) . This promotes the CMD pathway and prevents the formation of inactive Pd-bis(quinoline) complexes.

  • Problem: Regioisomers.

    • Observation: C2 is the primary site. If C3 coupling is observed, lower the temperature.

Safety
  • 6-Fluoro-4,8-dimethylquinoline: Treat as a potential irritant.

  • POCl₃: Highly corrosive and reacts violently with water. quench only into ice.

  • Palladium Residues: Scavenge using functionalized silica (e.g., Thiol-silica) before biological testing.

References

  • Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle. Journal of the American Chemical Society, 128(51), 16496-16497. Link

  • Arctom Scientific. (2023). Commercial availability of 6-Fluoro-4,8-dimethylquinoline (CAS 1420791-11-2).[2][3][4][5]Link

Sources

Troubleshooting & Optimization

improving yield of 6-Fluoro-4,8-dimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 6-Fluoro-4,8-dimethylquinoline Synthesis

Case ID: #QSYN-6F48DM Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 6-Fluoro-4,8-dimethylquinoline via the Doebner-von Miller reaction is classically plagued by low yields (often <30%) due to two primary failure modes: polymerization of the vinyl ketone and incomplete oxidative aromatization .

This guide replaces the traditional "dump-and-stir" method with a Modified Biphasic Protocol . By sequestering the unstable methyl vinyl ketone (MVK) in an organic phase and controlling the oxidation step, researchers can typically boost yields to the 60-80% range while minimizing tar formation.

Module 1: The Reaction Architecture

The synthesis involves the condensation of 4-Fluoro-2-methylaniline (CAS 452-71-1) with Methyl Vinyl Ketone (MVK).

Mechanistic Pathway:

  • Michael Addition: Aniline attacks the

    
    -carbon of MVK.
    
  • Cyclization: Electrophilic attack on the benzene ring (ortho position).

  • Aromatization: Oxidative dehydrogenation of the dihydroquinoline intermediate.

Visual Workflow (DOT Diagram):

ReactionPathway Aniline 4-Fluoro-2-methylaniline (Precursor A) Michael Michael Adduct (Transient) Aniline->Michael Acid Cat. MVK Methyl Vinyl Ketone (Precursor B) MVK->Michael Polymer Polymerized MVK (Tar/Side Product) MVK->Polymer Uncontrolled Temp/Acid Dihydro 1,2-Dihydroquinoline (Unstable Intermediate) Michael->Dihydro Cyclization (-H2O) Oxidation Oxidative Aromatization (Critical Control Point) Dihydro->Oxidation Product 6-Fluoro-4,8-dimethylquinoline (Target) Oxidation->Product -2H (Oxidant req.)

Caption: Mechanistic flow of the modified Doebner-von Miller synthesis highlighting the critical divergence between product formation and polymerization.

Module 2: Critical Reagent Specifications

The "Garbage In, Garbage Out" principle is unforgiving in quinoline synthesis.

ComponentSpecificationWhy it Matters
Aniline 4-Fluoro-2-methylaniline (98%+)Impurities (e.g., isomers) lead to inseparable quinoline mixtures. Note: Do not confuse with 2-fluoro-4-methylaniline, which yields the 8-fluoro-6-methyl isomer.
Carbonyl Methyl Vinyl Ketone (MVK) Must be freshly distilled or stabilized. Aged MVK contains polymers that act as nucleation sites for tar formation.
Solvent Toluene / 6M HCl (Biphasic) Single-phase aqueous acid allows MVK to polymerize rapidly. Toluene keeps MVK sequestered until it reacts at the interface.
Oxidant Iodine (I₂) or p-Chloranil The reaction is not self-oxidizing enough. Adding 0.5-1.0 eq of oxidant drives the dihydro-to-aromatic conversion.

Module 3: The Optimized Biphasic Protocol

Objective: Minimize polymerization and maximize aromatization.

Step 1: The Biphasic Setup
  • In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve 4-Fluoro-2-methylaniline (1.0 eq) in Toluene (5-10 volumes).

  • Add 6M HCl (2.5 eq). The aniline hydrochloride salt will form but remain suspended/dispersed.

  • Heat the biphasic mixture to 80°C .

Step 2: Controlled Addition (The "Starvation" Method)
  • Dilute Methyl Vinyl Ketone (1.2 eq) in a small volume of Toluene.

  • Add the MVK solution dropwise over 45-60 minutes.

    • Technical Insight: This keeps the concentration of free MVK low, favoring the reaction with aniline (second order) over MVK self-polymerization (chain reaction).

Step 3: Cyclization & Oxidation
  • After addition, reflux for 2-3 hours.

  • Critical Check: The reaction mixture will darken. If LC-MS shows a mass corresponding to [M+2H] (the dihydroquinoline), oxidation is incomplete.

  • Oxidant Addition: Cool to 60°C and add Iodine (0.5 eq) or p-Chloranil (1.0 eq) dissolved in a minimal amount of solvent. Reflux for an additional 1 hour.

Step 4: Isolation
  • Cool to room temperature. Separate the layers.

  • The product is in the aqueous acid layer (as the quinolinium salt). Discard the toluene layer (contains neutral polymers/tars).

  • Basify the aqueous layer to pH 10-12 with 20% NaOH or NH₄OH .

  • Extract with Ethyl Acetate or DCM.

  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Module 4: Troubleshooting Guide

Decision Tree for Common Failures:

Troubleshooting Start Issue Identified LowYield Low Yield / Tar Formation Start->LowYield Incomplete Product Mass [M+2] Start->Incomplete WrongIsomer Wrong Regioisomer Start->WrongIsomer MVK Polymerized? MVK Polymerized? LowYield->MVK Polymerized? Yes Dihydro Intermediate? Dihydro Intermediate? Incomplete->Dihydro Intermediate? Yes Check Precursor Check Precursor WrongIsomer->Check Precursor Is it 4-F-2-Me? Use Biphasic Cond.\nSlow Addition Use Biphasic Cond. Slow Addition MVK Polymerized?->Use Biphasic Cond.\nSlow Addition Solution Add Iodine/Chloranil\nExtend Reflux Add Iodine/Chloranil Extend Reflux Dihydro Intermediate?->Add Iodine/Chloranil\nExtend Reflux Solution Verify CAS 452-71-1 Verify CAS 452-71-1 Check Precursor->Verify CAS 452-71-1 Solution

Caption: Troubleshooting logic for yield and purity issues in 6-Fluoro-4,8-dimethylquinoline synthesis.

FAQ: Specific Issues
SymptomDiagnosisCorrective Action
Black tar sticks to flask walls. Uncontrolled polymerization of MVK.Switch to biphasic toluene/HCl . Ensure MVK is added dropwise to the hot acid/aniline mixture, not all at once.
LC-MS shows Mass 191 instead of 189. Incomplete oxidation (Dihydroquinoline present).The reaction stopped at the dihydro stage. Add 0.5 eq Iodine or reflux longer with open air access.
Product is an oil that won't crystallize. Impurities or residual isomers.Convert to the Hydrochloride salt (add HCl in ether) to precipitate the solid, then recrystallize from Ethanol/Ether.
Yield is < 20%. MVK quality is poor.[1]Distill MVK immediately before use. Polymerized MVK does not react with aniline.

References

  • Biphasic Doebner-Miller Improvement

    • Matsugi, M., et al. (2000). "Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines." Tetrahedron Letters, 41(44), 8523-8525.
  • Iodine-Promoted Aromatization

    • Wang, J., et al. (2015). "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines." Tetrahedron Letters.
  • Precursor Verification (4-Fluoro-2-methylaniline)

    • Sigma-Aldrich Product Specification (CAS 452-71-1).[2]

    • [2]

  • General Mechanism & Side Reactions

    • Denmark, S. E., & Venkatraman, S. (2006). "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." Journal of Organic Chemistry.

Sources

Technical Support Center: Purification Methods for 6-Fluoro-4,8-dimethylquinoline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 6-Fluoro-4,8-dimethylquinoline isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating high-purity isomers of this substituted fluoroquinolone. We will address common challenges, provide detailed troubleshooting workflows, and explain the scientific principles behind our recommended protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that researchers frequently encounter when beginning the purification process.

Q1: Why is the separation of 6-Fluoro-4,8-dimethylquinoline isomers so challenging?

Answer: The primary difficulty stems from the fundamental definition of isomers: they are molecules with identical atomic compositions but different spatial arrangements.[1] For positional isomers like those of 6-Fluoro-4,8-dimethylquinoline, this means they share the same molecular weight and chemical formula. The only difference is the location of the fluoro and dimethyl groups on the quinoline scaffold.[2] This structural similarity results in nearly identical physicochemical properties, including:

  • Polarity: Subtle differences in dipole moments make it difficult to achieve differential partitioning in standard chromatographic systems.

  • pKa Values: The basicity of the quinoline nitrogen is only slightly affected by the substituent positions, leading to similar retention behavior under varying pH conditions.[3]

  • Solubility: Isomers often exhibit very similar solubility profiles in common organic solvents, complicating separation by crystallization.

Effectively separating these compounds requires high-resolution techniques that can exploit these minute differences.[1]

Q2: What are the principal methods recommended for purifying these isomers?

Answer: The two most effective and commonly employed methods for purifying quinoline isomers are chromatography and crystallization .[2][4][5]

  • Chromatography: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture).[2] High-Performance Liquid Chromatography (HPLC) offers the highest resolution for analytical and preparative scale separation, while flash column chromatography is suitable for larger-scale initial purification.[2][4]

  • Crystallization: This method purifies solid compounds based on differences in their solubility.[2][5] It is a cost-effective technique, particularly for large quantities, but requires careful solvent selection to be effective.[6][7]

The optimal choice depends on the scale of your purification, the nature of the impurities, and the required final purity level.[2]

Q3: What initial steps should I take to assess the purity of my crude product and guide my purification strategy?

Answer: Before attempting large-scale purification, a small-scale analysis is crucial.

  • Thin-Layer Chromatography (TLC): Use TLC to visualize the number of components in your crude mixture and to screen for an effective solvent system for column chromatography. A good solvent system will show clear separation of spots with a target Rf value of 0.2-0.4 for the desired isomer(s).[5]

  • High-Performance Liquid Chromatography (HPLC): Develop an analytical HPLC method to determine the number of isomers present and their relative ratios. This provides a baseline for assessing the success of your purification efforts. Reverse-phase HPLC is a common starting point.[3][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can help identify the specific isomers present in the mixture by analyzing chemical shifts and coupling constants, which are sensitive to the positions of the substituents.[9]

Q4: What safety precautions are necessary when handling 6-Fluoro-4,8-dimethylquinoline?

Answer: Substituted quinolines and fluorinated organic compounds require careful handling. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for the specific compound and related reagents before beginning any work.

Part 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for achieving high-purity separation of closely related isomers.[2][8] However, challenges are common.

Issue 1: Poor Resolution or Co-elution of Isomers in Reverse-Phase HPLC (RP-HPLC)

This is the most frequent problem encountered. The solution lies in systematically optimizing your method to enhance selectivity.

Poor resolution occurs when the stationary phase and mobile phase fail to sufficiently differentiate between the isomers. For quinoline-based compounds, which are basic, this is highly dependent on their ionization state and specific interactions with the column.

  • Mobile Phase pH: The pH of the mobile phase dictates the protonation state of the quinoline nitrogen. At a pH below the pKa, the molecule is protonated (cationic), which significantly alters its interaction with the C18 stationary phase and any exposed silanol groups. By carefully adjusting the pH, you can fine-tune the retention and potentially find a "sweet spot" where the isomers' subtle pKa differences lead to separation.[3]

  • Stationary Phase Chemistry: A standard C18 column separates primarily based on hydrophobicity. Since isomers have very similar hydrophobicity, this may not be enough. A Phenyl-Hexyl column introduces an alternative separation mechanism: π-π interactions . The electron-rich phenyl rings on the stationary phase can interact differently with the aromatic system of each quinoline isomer, where the electron density is uniquely distributed based on the substituent positions. This provides a different, often more effective, selectivity.[3][10]

  • Ion-Pair Reagents: For basic compounds, ion-pair reagents like sodium dodecyl sulfate (SDS) can be added to the mobile phase. The SDS molecules coat the stationary phase, creating an ion-exchange surface that interacts with the protonated quinoline isomers, adding another dimension to the separation mechanism.[3][11]

start Start: Poor Resolution ph Adjust Mobile Phase pH (Range: 3.0 - 6.0 using buffer) start->ph Most critical parameter organic Optimize Organic Modifier % (Acetonitrile vs. Methanol) ph->organic If still poor column Evaluate Different Stationary Phase (e.g., Phenyl-Hexyl) organic->column If still poor ion_pair Consider Ion-Pair Reagents (e.g., SDS, TFA) column->ion_pair If still poor success Resolution Achieved ion_pair->success If resolved start Start: Overlapping Bands tlc Optimize Solvent System via TLC (Target Rf ~0.2-0.4) start->tlc gradient Use Shallow Gradient Elution tlc->gradient If separation is tight loading Check Column Loading (Reduce sample amount) gradient->loading If still poor packing Ensure Proper Column Packing (Wet slurry packing is best) loading->packing If still poor success Separation Achieved packing->success If resolved

Sources

Technical Support Center: Troubleshooting Regioisomer Impurities in 4,8-Dimethylquinoline Synthesis and Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline derivative synthesis. 4,8-Dimethylquinoline is a critical building block in drug discovery (e.g., A2A receptor modulators) and organometallic catalysis. However, its synthesis and subsequent purification are notoriously prone to regioisomeric contamination. This guide provides authoritative, causality-driven solutions to isolate pure 4,8-dimethylquinoline from complex isomeric mixtures.

Section 1: Frequently Asked Questions (Mechanisms & Analytics)

Q1: Why do I consistently get a mixture of 2,8-dimethylquinoline and 4,8-dimethylquinoline during synthesis? A1: This is a fundamental consequence of the reaction mechanism. When synthesizing 4,8-dimethylquinoline via the Doebner-Miller reaction using ortho-toluidine (2-methylaniline) and methyl vinyl ketone (MVK), two competing pathways exist. The standard Doebner-Miller conditions heavily favor a 1,4-conjugate (Michael) addition of the aniline to the α,β-unsaturated ketone, which ultimately cyclizes to form the 2-substituted regioisomer (2,8-dimethylquinoline)[1]. The desired 4,8-dimethylquinoline requires a 1,2-addition to the carbonyl followed by cyclization. Because the 1,4-addition is kinetically favored, the 2,8-isomer is often the dominant impurity.

Q2: Why is separating these regioisomers so challenging? A2: Regioisomers like 2,8- and 4,8-dimethylquinoline possess identical molecular weights (157.21 g/mol ) and elemental compositions (C11H11N)[2]. Because the structural difference lies only in the position of a single methyl group on the heteroaromatic ring, their dipole moments, lipophilicity, and pKa values are nearly indistinguishable[3]. Furthermore, the free bases of these alkylated quinolines are typically viscous oils at room temperature, which precludes simple purification via standard recrystallization[4].

Section 2: Troubleshooting Guide (Chromatography & Purification)

Issue 1: Co-elution of Regioisomers in Reverse-Phase HPLC (RP-HPLC)

Symptom: The 2,8- and 4,8-dimethylquinoline peaks overlap or merge into a single broad peak during analytical or preparative RP-HPLC. Causality: At neutral pH, slight variations in local pH can cause the basic quinoline nitrogen to exist in a dynamic equilibrium between protonated and unprotonated states, leading to peak tailing and co-elution. Because their hydrophobicities are nearly identical, standard C18 columns cannot differentiate them based on partition coefficients alone. Corrective Action:

  • pH Suppression: Adjust the mobile phase pH to at least 2 units below the pKa of the analytes (Target pH: 2.5–3.0). This ensures >99% of the quinoline molecules are fully protonated, standardizing their ionization state[3].

  • Ion-Pairing Reagents: Introduce an anionic ion-pairing reagent, such as Sodium Dodecyl Sulfate (SDS). The anionic sulfate head interacts with the protonated quinoline nitrogen, while the hydrophobic tail interacts with the stationary phase. This exaggerates subtle steric differences between the 2-methyl and 4-methyl positions, drastically improving resolution[3].

RPHPLC Start Co-elution of Regioisomers in RP-HPLC CheckPH Adjust Mobile Phase pH (Target: pH 2.5 - 3.0) Start->CheckPH EvalRes1 Resolution > 1.5? CheckPH->EvalRes1 ChangeStat Evaluate Alternative Stationary Phase (Phenyl-Hexyl) EvalRes1->ChangeStat No Success Baseline Separation Achieved EvalRes1->Success Yes EvalRes2 Resolution > 1.5? ChangeStat->EvalRes2 AddIonPair Add Ion-Pair Reagent (5-10 mM SDS) EvalRes2->AddIonPair No EvalRes2->Success Yes AddIonPair->Success

Logic for diagnosing and resolving co-elution of quinoline regioisomers in RP-HPLC.

Issue 2: Preparative Separation Fails (Product Remains an Oil)

Symptom: Standard silica gel column chromatography yields mixed fractions, and the concentrated product remains a viscous brown oil. Causality: Alkylquinolines lack strong hydrogen-bond donating groups, lowering their crystal lattice energy and causing them to oil out. Silica gel chromatography often fails because the basic nitrogen causes severe streaking, blurring the separation bands. Corrective Action:

  • Salt Formation: Convert the oily free base into a crystalline salt (e.g., hydrochloride or picrate). The introduction of an ionic bond significantly increases lattice energy, forcing the compound to solidify[4].

  • Fractional Crystallization or CPC: Once solidified, the regioisomers will exhibit different solubilities in mixed solvent systems (e.g., ethanol/diethyl ether), allowing the 4,8-isomer to be selectively crystallized. If crystallization fails, Centrifugal Partition Chromatography (CPC) utilizing biphasic liquid systems (heptane-acetonitrile-methanol) can achieve baseline preparative separation without solid supports[5].

PrepPurif Crude Crude 4,8-Dimethylquinoline (Oily Mixture) Salt Attempt Salt Formation (HCl or Picric Acid) Crude->Salt Cryst Fractional Crystallization (EtOH/Ether) Salt->Cryst CheckPurity Isomer Purity > 99%? Cryst->CheckPurity FreeBase Regenerate Free Base (Pure Product) CheckPurity->FreeBase Yes CPC Centrifugal Partition Chromatography (CPC) CheckPurity->CPC No / Remains Oil CPC->FreeBase Fractions Collected

Decision-making workflow for the preparative isolation of 4,8-dimethylquinoline.

Section 3: Validated Experimental Protocols

Protocol 1: Preparative Purification via Salt Formation

Self-Validating Mechanism: The melting point range of the resulting salt acts as an internal quality control. A broad melting point (>3°C range) indicates regioisomers are still co-crystallizing, necessitating a second iteration.

  • Dissolution: Dissolve 10.0 g of the crude oily dimethylquinoline mixture in 50 mL of anhydrous isopropanol.

  • Acidification: Place the flask in an ice bath. Slowly add 1.1 equivalents of anhydrous HCl in diethyl ether (2M solution) dropwise under vigorous stirring[4].

  • Precipitation: Allow the mixture to stir for 30 minutes. A precipitate (quinoline hydrochloride salts) will form. If the solution remains clear, add cold diethyl ether dropwise until turbidity is observed.

  • Fractional Crystallization: Filter the crude salts. Dissolve the solids in a minimum amount of boiling ethanol. Allow the solution to cool to room temperature slowly (over 4 hours), then transfer to a 4°C refrigerator overnight. The 4,8-dimethylquinoline hydrochloride will preferentially crystallize.

  • Free Base Regeneration: Suspend the purified crystals in water and adjust the pH to 10 using 2M NaOH. Extract the aqueous layer three times with dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 4,8-dimethylquinoline free base.

Protocol 2: Analytical Resolution via Ion-Pair RP-HPLC
  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Sodium Dodecyl Sulfate (SDS) in HPLC-grade water. Adjust pH to 2.5 using concentrated phosphoric acid[3].

    • Organic (B): HPLC-grade Acetonitrile.

  • Column Equilibration: Flush a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm) with 20 column volumes of 95% A / 5% B. Note: Phenyl-Hexyl is preferred over C18 as it provides orthogonal π-π selectivity for aromatic isomers.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

Section 4: Quantitative Data Tables

Table 1: Physicochemical Properties of Dimethylquinoline Isomers

Property4,8-Dimethylquinoline2,8-DimethylquinolineAnalytical Impact
Molecular Weight 157.21 g/mol [2]157.21 g/mol Mass spectrometry cannot differentiate without MS/MS fragmentation.
Physical State (RT) Viscous Oil[4]Viscous OilPrevents direct free-base crystallization.
Estimated pKa ~5.2~5.0Both require pH < 3.0 for uniform HPLC protonation[3].

Table 2: Optimized RP-HPLC Parameters for Regioisomer Resolution

ParameterStandard C18 MethodOptimized Ion-Pair Method
Stationary Phase C18 (Octadecyl)Phenyl-Hexyl
Mobile Phase pH 7.0 (Unbuffered)2.5 (Phosphate buffer)[3]
Additive None5–10 mM SDS[3]
Resolution (Rs) < 0.8 (Co-elution)> 2.0 (Baseline separation)

Section 5: References

Sources

Technical Support Center: Solubilization Strategies for 6-Fluoro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate substituted quinolines for biological and physicochemical assays. 6-Fluoro-4,8-dimethylquinoline (CAS: 1420791-11-2) presents a distinct challenge: its rigid, planar aromatic core promotes strong crystal lattice stacking, while the fluorine and methyl substitutions drastically increase its lipophilicity.

This guide bypasses generic advice to focus on the thermodynamic causality of this compound's behavior. Below, you will find targeted troubleshooting FAQs, self-validating protocols, and mechanistic workflows designed to rescue your assays.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does 6-Fluoro-4,8-dimethylquinoline exhibit near-zero aqueous solubility compared to unsubstituted quinoline? A1: Unsubstituted quinoline has a baseline aqueous solubility of ~6 g/L. However, adding hydrophobic methyl groups at the 4 and 8 positions, combined with the highly electronegative but lipophilic fluorine atom at the 6-position, drastically increases the molecule's octanol-water partition coefficient (LogP). This structural rigidity increases the crystal lattice energy, making it thermodynamically unfavorable for water molecules to disrupt the solid state at neutral pH ().

Q2: I dissolved the compound in 100% DMSO at 10 mM, but it instantly turns cloudy when added to my cell culture media. What is the physical cause? A2: This is a classic "solvent crash-out." When you dilute a DMSO stock into an aqueous buffer, the local dielectric constant of the solvent mixture changes exponentially. The hydrophobic compound is suddenly exposed to a highly polar environment before it can disperse, leading to rapid nucleation and nano-precipitation. The thermodynamic solubility limit in the final aqueous matrix has been exceeded ().

Q3: Can I just heat the solution to force it to dissolve? A3: Heating provides kinetic energy to temporarily overcome lattice energy, but it does not change the thermodynamic baseline. Once the solution cools back to 37°C or 25°C, the compound will undergo supersaturation and eventually precipitate, often forming microscopic crystals that will silently ruin assay reproducibility. You must alter the chemical environment (pH) or the solvation vehicle (cyclodextrins/surfactants).

Part 2: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system —meaning it contains internal analytical checkpoints to confirm success or failure immediately, preventing you from carrying a flawed formulation into expensive downstream biological assays.

Protocol A: pH-Driven Solubilization (Cationic Salt Formation)

Best for: In vitro biochemical assays, structural biology, and analytical formulations where acidic conditions are tolerated.

  • The Causality: The basic nitrogen in the quinoline ring is a weak base. The electron-withdrawing fluorine atom slightly depresses its pKa (estimated ~4.5 - 5.0). At physiological pH (7.4), the molecule exists entirely in its neutral, highly lipophilic free-base form. By lowering the pH to 3.0, you force the protonation of the nitrogen, forming a cationic salt. This ion-dipole interaction with water dramatically lowers the desolvation energy, increasing solubility by up to 100-fold ().

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5.0 mg of 6-Fluoro-4,8-dimethylquinoline into a clear glass vial.

  • Buffering: Add 1.0 mL of 0.1 M Citrate buffer pre-adjusted to pH 3.0.

  • Agitation: Vortex vigorously for 2 minutes. If visible particulates remain, sonicate in a water bath for 10 minutes at 25°C.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. (Expert Note: Never use cellulose acetate filters, as they will bind the hydrophobic free-base form).

  • Self-Validation Checkpoint 1 (Turbidity): Measure the absorbance of the filtrate at 600 nm. An

    
     confirms the complete absence of colloidal nano-precipitates.
    
  • Self-Validation Checkpoint 2 (Back-Titration): Take a 100 µL aliquot of your clear solution. Slowly add 0.1 M NaOH dropwise. You should observe sudden, visible precipitation as the pH crosses ~5.5. This validates that your solubilization is strictly pH-dependent and confirms the compound's pKa boundary.

Protocol B: Host-Guest Complexation via HP-β-Cyclodextrin

Best for: Cell-based assays and in vivo dosing where pH must remain neutral and organic solvents cause cytotoxicity.

  • The Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic fluoro-dimethyl-quinoline core spontaneously partitions into this cavity to escape the aqueous environment, forming a 1:1 inclusion complex. This masks the compound's hydrophobicity without altering its covalent structure or requiring acidic conditions.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Saturation: Add an excess of 6-Fluoro-4,8-dimethylquinoline powder (e.g., 15 mg) to 1.0 mL of the cyclodextrin solution.

  • Equilibration: Agitate on a rotary shaker at 200 rpm for 24 hours at room temperature. Thermodynamic equilibrium takes time; do not rush this step.

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to firmly pellet the uncomplexed solid compound.

  • Self-Validation Checkpoint (Phase-Solubility Quantification): Extract the clear supernatant. Dilute a small aliquot 1:100 in methanol to disrupt the cyclodextrin complex. Quantify the exact dissolved concentration via UV-Vis spectrophotometry or HPLC against a standard curve. This guarantees you know the precise payload concentration being delivered to your cells, validating the efficiency of the encapsulation.

Part 3: Quantitative Data Summary

Use the following reference table to compare expected outcomes and select the appropriate solubilization strategy for your specific assay constraints.

Solubilization StrategyPrimary MechanismExpected Solubility LimitBiological CompatibilitySelf-Validation Method
Neutral Buffer (pH 7.4) Baseline Hydration< 10 µg/mLHighN/A
pH Adjustment (pH 3.0) Nitrogen Protonation (Cationic Salt)1.0 - 5.0 mg/mLLow (In vitro only)Back-titration precipitation
Co-solvency (10% DMSO) Dielectric Constant Reduction100 - 500 µg/mLModerate (Toxicity risk)

Turbidity check
HP-β-CD (20% w/v) Host-Guest Inclusion Complex2.0 - 10.0 mg/mLHigh (In vivo safe)Phase-solubility profiling

Part 4: Workflows & Visualizations

To streamline your experimental design, refer to the logical decision matrix and workflow diagrams below.

DecisionMatrix Start 6-Fluoro-4,8-dimethylquinoline Insolubility CheckAssay Is the assay pH-sensitive? Start->CheckAssay Acidic Protocol A: pH Adjustment (pH 3.0 - 4.0) CheckAssay->Acidic No CheckOrg Can cells tolerate organic solvents? CheckAssay->CheckOrg Yes Cosolvent Use DMSO/PEG400 Co-solvent System CheckOrg->Cosolvent Yes Cyclo Protocol B: HP-β-CD Complexation CheckOrg->Cyclo No

Caption: Decision matrix for selecting a solubilization strategy based on biological constraints.

CycloWorkflow Weigh 1. Add Excess Compound Mix 2. Add 20% HP-β-CD (pH 7.4) Weigh->Mix Equilibrate 3. Shake 24h (Equilibration) Mix->Equilibrate Centrifuge 4. Centrifuge (Pellet Solids) Equilibrate->Centrifuge Analyze 5. UV/HPLC Quantification Centrifuge->Analyze

Caption: Self-validating workflow for host-guest cyclodextrin complexation.

References

  • Carvajal, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.[Link]

  • Seedher, N., & Agarwal, P. (2009). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Indian Journal of Pharmaceutical Sciences (PMC - NIH).[Link]

  • Isadiartuti, D., et al. (2023). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. Pharmacy Education.[Link]

preventing polymerization during quinoline derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Challenge of Polymerization

The synthesis of quinoline derivatives, foundational scaffolds in medicinal chemistry, is frequently plagued by the formation of dark, intractable tars.[1] This undesirable outcome is most often the result of polymerization of highly reactive intermediates, a common issue in classical methods like the Skraup and Doebner-von Miller reactions.[1][2][3] These syntheses are typically conducted under harsh, exothermic conditions with strong acids, creating an environment ripe for uncontrolled side reactions.[2][4][5]

The primary culprits are reactive species such as acrolein (formed from the dehydration of glycerol in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds.[2][6] Under the highly acidic and high-temperature conditions, these intermediates can readily undergo acid-catalyzed cationic or radical polymerization, diverting them from the desired cyclization pathway and leading to the formation of high-molecular-weight polymeric byproducts.[2][3][7] The result is a significant reduction in the yield of the target quinoline and a complex, often difficult-to-process reaction mixture.[4][8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing polymerization during quinoline derivative synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned into a thick, black, unworkable tar. What happened? A: This is a classic sign of uncontrolled polymerization.[1] In reactions like the Skraup synthesis, the highly exothermic, acid-catalyzed dehydration of glycerol to acrolein can proceed too quickly.[2][6] If the local temperature rises uncontrollably (forming "hot spots"), the acrolein intermediate will rapidly polymerize instead of reacting with the aniline to form the desired quinoline ring.[2][4][6]

Q2: Why is the Skraup synthesis described as a "violent" or "vigorous" reaction? A: The reaction is inherently highly exothermic.[2] The large amount of concentrated sulfuric acid reacting with glycerol generates significant heat, which can be difficult to control, especially on a larger scale.[4] This vigor contributes to the polymerization problem. To mitigate this, moderators like ferrous sulfate (FeSO₄) are often used to ensure the reaction proceeds more smoothly over a longer period.[3][4][5][6]

Q3: Can the choice of aniline substituent affect polymerization? A: Yes. Anilines with electron-withdrawing groups can be less nucleophilic, slowing down the desired cyclization step.[4][5] This gives the reactive intermediates (like acrolein) more time to undergo side reactions, including polymerization, potentially lowering the overall yield.

Q4: I'm performing a Doebner-von Miller reaction and still getting polymer. I thought this was milder than the Skraup synthesis. Why? A: While it avoids the use of glycerol, the Doebner-von Miller reaction still employs α,β-unsaturated carbonyl compounds under strong acid catalysis.[3][7][9] These carbonyl substrates are themselves prone to acid-catalyzed polymerization.[3][7] If their concentration is too high or the temperature is not well-controlled, polymerization can outcompete the quinoline formation.

Q5: Are there any "quick fixes" to reduce tar formation? A: Two of the most effective immediate strategies are:

  • Strict Temperature Control: Avoid rapid heating and ensure efficient, vigorous stirring to prevent localized overheating.[4][6]

  • Use a Moderator: In a Skraup synthesis, the addition of ferrous sulfate (FeSO₄) is a well-established method to tame the reaction's vigor.[4][5][6]

Troubleshooting Guide: From Symptoms to Solutions

Observed Symptom Probable Cause Recommended Actions & Explanations
Reaction is violently exothermic; fumes escaping condenser. Uncontrolled, runaway reaction. The rate of heat generation is exceeding the system's capacity to dissipate it.1. Add a Moderator: Introduce ferrous sulfate (FeSO₄) or boric acid before heating to smooth the exotherm. FeSO₄ acts as an oxygen carrier, extending the oxidation step.[4][5][6] 2. Control Reagent Addition: Add sulfuric acid or the α,β-unsaturated carbonyl compound slowly and portion-wise, while carefully monitoring the internal temperature.[1][4] 3. Ensure Efficient Stirring: Use a robust mechanical stirrer, not just a magnetic stir bar, to maintain a homogenous mixture and prevent the formation of localized hot spots.[4][6]
Reaction mixture becomes dark and viscous early on, with low product yield. Premature polymerization of intermediates (e.g., acrolein). This is often due to excessive temperature or high concentration of the polymerizable species.1. Optimize Temperature Profile: Heat the reaction gradually. In some cases, removing the external heat source after the initial exotherm allows the reaction to proceed under its own heat without overheating.[5] 2. Introduce a Polymerization Inhibitor: Add a small amount (0.1-1 mol%) of an inhibitor like hydroquinone or 4-methoxyphenol (MEHQ) to the reaction mixture before heating. These compounds scavenge radical intermediates that can initiate polymerization.[2] 3. Consider a Biphasic System (for Doebner-von Miller): Sequestering the α,β-unsaturated carbonyl compound in an organic phase can reduce its tendency to polymerize in the aqueous acid phase, increasing the yield of the desired quinoline.[3][7]
Final product is a thick, intractable tar, making work-up impossible. Widespread polymerization has consumed most starting materials, resulting in a high molecular weight, insoluble mass.1. Improve Work-up Procedure: After cooling, carefully dilute the reaction mixture with water to reduce viscosity. For volatile quinolines, steam distillation is a highly effective method to separate the product from non-volatile tar.[4] 2. Re-evaluate Reaction Conditions: This outcome indicates a fundamental process control failure. Re-design the experiment with a lower temperature, slower addition rates, and the inclusion of both a moderator and a polymerization inhibitor.
Low yield, but minimal tar formation. Incomplete reaction. The conditions may be too mild to drive the reaction to completion.1. Verify Temperature and Time: Ensure the reaction is maintained at the optimal temperature (often 130-150°C) for a sufficient duration (several hours).[4] 2. Check Reagent Quality: Ensure all reagents, especially glycerol, are anhydrous. Water can negatively impact the reaction.[1] 3. Catalyst Choice (for Combes/Friedländer): Ensure the correct acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is used at the proper concentration to facilitate the cyclization step.[10][11]

Preventative Protocols & Methodologies

Protocol 1: Implementing an Inhibitor Strategy

Polymerization in these systems can proceed through radical or cationic pathways. The addition of an appropriate inhibitor can terminate these chain reactions.

Step-by-Step Methodology:

  • Inhibitor Selection:

    • For reactions suspected of having radical character (common in high-temperature acidic conditions), select a radical scavenger.

    • Recommended Inhibitors: Hydroquinone, 4-methoxyphenol (MEHQ), or m-dinitrobenzene.

  • Determine Concentration:

    • Start with a low concentration, typically 0.1 to 0.5 mol% relative to the polymerizable intermediate (e.g., glycerol or the α,β-unsaturated carbonyl).

  • Addition:

    • Add the inhibitor to the reaction flask along with the other starting materials before adding the strong acid and before heating. This ensures the inhibitor is present when the reactive intermediates are first generated.

  • Monitoring:

    • Monitor the reaction as usual via TLC. The presence of the inhibitor should not significantly interfere with the desired reaction pathway but should suppress the formation of dark, polymeric byproducts.

Protocol 2: The Moderated Skraup Synthesis (Controlled Exotherm)

This protocol incorporates ferrous sulfate to control the vigorous nature of the classic Skraup synthesis.

Step-by-Step Methodology:

  • Apparatus Setup: In a large round-bottom flask, use a robust overhead mechanical stirrer, a reflux condenser, and a dropping funnel for additions. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Charging (Order is Critical):

    • To the flask, add the aniline, glycerol, and ferrous sulfate heptahydrate (FeSO₄·7H₂O).[1]

    • Stir the mixture to ensure the ferrous sulfate is well-distributed.[12]

  • Acid Addition:

    • Place the flask in an ice-water bath.

    • Slowly and with continuous, vigorous stirring, add concentrated sulfuric acid through the dropping funnel.[2] CRITICAL: Maintain a low temperature during this addition to prevent a premature, uncontrolled reaction.[2]

  • Reaction Initiation:

    • Once the acid addition is complete, add the oxidizing agent (e.g., nitrobenzene).

    • Gradually heat the mixture to the target temperature (e.g., 130-150°C).[1] Be prepared to remove the heat source if the exotherm becomes too strong.

  • Work-up:

    • After the reaction is complete, allow it to cool.

    • Carefully pour the mixture over crushed ice or into water.

    • Neutralize slowly with a concentrated sodium hydroxide solution while cooling.

    • Isolate the crude quinoline product via steam distillation or solvent extraction.[2]

Visualizing the Chemistry

The Diverging Pathways

The following diagram illustrates the critical juncture where the reaction can either proceed to the desired quinoline product or diverge into the formation of unwanted polymer.

G cluster_0 Reaction Initiation cluster_1 Reaction Pathways Aniline Aniline Reactive_Intermediate Reactive Intermediate (e.g., Acrolein, Carbocation) Carbonyl_Source Glycerol or α,β-Unsaturated Carbonyl Acid_Heat H₂SO₄ / Heat Acid_Heat->Reactive_Intermediate Activation Desired_Product Quinoline Product Reactive_Intermediate->Desired_Product Desired Cyclization (Controlled Temp.) Undesired_Polymer Polymeric Tar Reactive_Intermediate->Undesired_Polymer Uncontrolled Polymerization (Excess Heat)

Caption: Competing pathways in quinoline synthesis.

Mechanism of Inhibition

This diagram shows how a radical inhibitor can intercept a reactive intermediate, effectively terminating the polymerization chain reaction before it can propagate.

G Radical_Intermediate Reactive Radical Intermediate (R•) Polymer_Chain Growing Polymer Chain Radical_Intermediate->Polymer_Chain Chain Propagation (Undesired) Stable_Species Stable, Non-Reactive Species (RH + In•) Radical_Intermediate->Stable_Species Chain Termination (Desired Prevention) Inhibitor Inhibitor (InH) (e.g., Hydroquinone) Inhibitor->Stable_Species Monomer Monomer (e.g., Acrolein) Monomer->Polymer_Chain

Caption: Action of a radical polymerization inhibitor.

References

Sources

Technical Support Guide: Separation of 6-Fluoro and 8-Fluoro Dimethylquinoline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic

Separating 6-fluoro and 8-fluoro dimethylquinoline (DMQ) isomers presents a classic "regioisomer challenge." While their molecular weights (189.23 g/mol ) are identical, their dipole moments and pKa values differ subtly due to the position of the fluorine atom relative to the quinoline nitrogen.

  • The 8-Fluoro Isomer: The fluorine is in the peri-position (C8), physically adjacent to the ring nitrogen. This creates steric strain and electrostatic repulsion between the fluorine lone pairs and the nitrogen lone pair.

  • The 6-Fluoro Isomer: The fluorine is in the para-like position (C6), far removed from the nitrogen, resulting in a more planar, less sterically hindered electronic cloud.

Immediate Action: Before proceeding, determine your scale and purity requirement.

  • Analytical/Small Scale (<100 mg): Proceed to Module A (HPLC) .

  • Preparative/Bulk Scale (>1 g): Proceed to Module B (Crystallization) .

Module A: Chromatographic Separation (HPLC)

Standard C18 (Octadecyl) columns often fail to separate these isomers because the hydrophobicity difference is negligible.[1] You must exploit


 interactions  and shape selectivity .[1]
Stationary Phase Selection

Recommendation: Use a Phenyl-Hexyl or Biphenyl stationary phase.[1]

  • Mechanism:[1][2] The electron-withdrawing fluorine atom alters the electron density of the aromatic ring. The 6-F and 8-F isomers have different electron distribution maps.[1] Phenyl-based columns interact with these

    
    -systems differently, often retaining the less hindered 6-F isomer longer than the sterically hindered 8-F isomer.
    
Mobile Phase Strategy

Quinolines are basic. You must control the ionization state of the nitrogen.

  • Option 1: Acidic (pH 2.5 - 3.0) [1]

    • Buffer: 0.1% Formic Acid or 20 mM Ammonium Formate (adjusted with Formic Acid).[1]

    • Effect: Both isomers are fully protonated (

      
      ).[1] Separation relies on the interaction of the positively charged core with the 
      
      
      
      -electrons of the stationary phase.
    • Pros: Sharp peaks, MS-compatible.

  • Option 2: Basic (pH 9.0 - 10.0) Requires High-pH Stable Column (e.g., Hybrid Particle)[1]

    • Buffer: 10 mM Ammonium Bicarbonate (adjusted with Ammonium Hydroxide).

    • Effect: Isomers are neutral (Free base).[1] This maximizes the hydrophobicity difference and

      
       overlap.[1]
      
    • Warning: Do not use standard silica columns at this pH; they will dissolve.[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Co-elution (Rs < 1.0) Insufficient Selectivity (

)
Switch from C18 to Biphenyl or PFP (Pentafluorophenyl) phase.[1] The PFP phase offers strong dipole-dipole interactions targeting the fluorine.
Peak Tailing (Tf > 1.5) Silanol InteractionsThe basic quinoline nitrogen is binding to acidic silanols on the silica. Add 5 mM Triethylamine (TEA) or use a "End-capped" column.
Fronting Column OverloadReduce injection volume or concentration.[1] Quinolines have low solubility in highly aqueous mobile phases.[1]
Workflow Visualization

HPLC_Workflow Start Start: Mixture Analysis Check_Res Check Resolution (Rs) Start->Check_Res Fail_Coelute Co-elution (Rs < 1.5) Check_Res->Fail_Coelute Peaks overlap Fail_Tailing Tailing (Tf > 1.3) Check_Res->Fail_Tailing Asymmetric peaks Sol_Phase Switch to Phenyl-Hexyl or PFP Column Fail_Coelute->Sol_Phase Primary Fix Sol_pH Increase pH to 10 (Neutralize amine) Fail_Coelute->Sol_pH Secondary Fix Sol_Additive Add TEA or Ammonium Acetate Fail_Tailing->Sol_Additive Block Silanols Sol_Phase->Check_Res

Figure 1: HPLC Method Development Logic for Regioisomers.

Module B: Bulk Purification (Crystallization)

For quantities >1g, chromatography is expensive.[1] We utilize the "Peri-Effect" in salt formation.[1] The 8-fluoro substituent sterically hinders the nitrogen, making the lattice energy of its salts significantly different from the 6-fluoro isomer.

Protocol: Hydrochloric Acid Salt Fractionation

Theory: The 6-fluoro isomer generally forms a more stable, higher-melting crystalline lattice because the planar structure packs better than the twisted 8-fluoro isomer.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude mixture (10 g) in Ethyl Acetate (50 mL) . If not fully soluble, add small amounts of Ethanol.[1][3]

  • Acidification: Slowly add 4M HCl in Dioxane (1.1 equivalents) while stirring at 0°C (Ice bath).

    • Note: Using aqueous HCl often leads to oils.[1] Anhydrous HCl promotes immediate precipitation.[1]

  • Precipitation: A solid precipitate will form.[1][2]

    • Observation: The 6-fluoro-DMQ HCl salt typically precipitates first and more cleanly due to higher lattice energy.[1]

    • The 8-fluoro-DMQ HCl salt is more soluble in the organic liquor due to the steric bulk reducing effective packing.

  • Filtration: Filter the solid.

    • Solid Cake: Enriched in 6-fluoro isomer.[1]

    • Filtrate (Mother Liquor): Enriched in 8-fluoro isomer.[1]

  • Recrystallization:

    • Recrystallize the solid cake from Isopropanol/Methanol (9:1) to achieve >98% purity of the 6-fluoro isomer.

    • Evaporate the filtrate to recover crude 8-fluoro isomer.[1] Repeat the process or use column chromatography for final cleanup.[1]

Module C: Synthesis Optimization (Prevention)

The best separation is preventing the mixture. The source of your mixture is likely the Skraup or Doebner-Miller synthesis using an ambiguous starting material.

Desired IsomerCorrect Starting MaterialWhy?
6-Fluoro-DMQ 4-Fluoroaniline The position para to the amine (which becomes C6) is blocked by Fluorine? No. The Fluorine is para to the amine in the aniline. In the quinoline, the amine carbon becomes C8? Correction: In 4-fluoroaniline, the F is para to the NH2. Cyclization occurs ortho to the NH2.[1] The F ends up at position 6.[1][4] Result: Pure 6-Fluoro.
8-Fluoro-DMQ 2-Fluoroaniline The Fluorine is ortho to the NH2. Cyclization occurs at the other open ortho position.[1] The F remains at position 8.[1] Result: Pure 8-Fluoro.
The Problem 3-Fluoroaniline Cyclization can occur at C2 (ortho) or C6 (para) relative to the Fluorine. This yields a mixture of 5-fluoro and 7-fluoro isomers (not 6 and 8).[1]

Critical Note: If you have a 6/8 mixture, you likely performed a reaction on a pre-formed quinoline (e.g., nitration/reduction/Balz-Schiemann) where the directing effects of the methyl groups competed with the ring nitrogen.

Frequently Asked Questions (FAQ)

Q: What are the expected pKa values? A:

  • Quinoline (Unsubstituted): pKa ~ 4.9.[1]

  • 6-Fluoro-DMQ: pKa ~ 4.6 (Inductive withdrawal by F lowers basicity slightly).[1]

  • 8-Fluoro-DMQ: pKa ~ 4.2 (Inductive withdrawal + Steric hindrance of the lone pair lowers basicity further).[1]

  • Implication: At pH 4.4, the 6-F isomer is more protonated than the 8-F isomer, which can be exploited in Cation Exchange Chromatography.

Q: Can I use GC-MS for separation? A: Yes. These are volatile enough.[1] However, standard non-polar columns (DB-5) may show co-elution.[1] Use a polar column like DB-WAX or a shape-selective phase like Rtx-200 (trifluoropropylmethyl polysiloxane) to separate based on the dipole moment differences.[1]

Q: Why is the 8-fluoro isomer often an oil while the 6-fluoro is a solid? A: Symmetry and Packing. The 6-fluoro molecule is more symmetrical and planar, allowing tight crystal packing (higher melting point). The 8-fluoro atom distorts the planarity slightly and prevents tight stacking, lowering the melting point.

References

  • Snyder, L. R., & Kirkland, J. J. (2012).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Standard text for HPLC method development, specifically regarding pKa and silanol interactions).

  • PubChem. (2025).[1] 8-Fluoroquinoline Compound Summary. National Library of Medicine.[1] Link[1]

  • Grohe, K. (1992).[1] The chemistry of fluoroquinolones. Die Pharmazie.[1] (Detailed review of fluoro-substituted quinoline synthesis and properties).

  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles. Wiley-VCH.[1] (Source for Skraup synthesis regioselectivity rules).

  • BenchChem. (2025).[1] Crystallization Techniques for Quinoline Derivatives. Link (General protocols for salt formation of heterocyclic amines).[1]

Sources

recrystallization solvents for high purity 6-Fluoro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Solvent Selection

6-Fluoro-4,8-dimethylquinoline presents a unique purification challenge due to the interplay between its lipophilic methyl/fluoro substituents and the basic quinoline nitrogen. The 8-methyl group, in particular, introduces steric hindrance near the nitrogen center, which can alter solubility profiles compared to standard quinolines and increase the risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing.

The following solvent systems are validated based on structural analogs (fluoroquinolines and dimethylquinolines) and standard solubility parameters.

Recommended Solvent Systems
System TypeSolvent CompositionSuitabilityMechanism of Action
Primary (Polar) Ethanol (95%) / Water High The classic "mixed-solvent" method. The compound dissolves in hot ethanol; water acts as the anti-solvent to drive lattice formation upon cooling.
Secondary (Non-Polar) Ethyl Acetate / n-Heptane Medium Best if the crude material contains significant polar tars. The quinoline stays in EtOAc; non-polar impurities may precipitate early or stay in heptane mother liquor.
Alternative Isopropanol (IPA) High Single-solvent system. IPA often suppresses oiling out better than ethanol due to a higher boiling point and intermediate polarity.
Salt Formation Acetone / HCl Specialized If direct recrystallization fails, converting to the hydrochloride salt often yields a crystalline solid that is easier to purify than the free base.

Decision Logic: Solvent Selection Tree

Use this logic flow to determine the optimal starting point for your specific batch purity.

SolventSelection Figure 1: Solvent Selection Decision Matrix for Substituted Quinolines. Start Start: Crude 6-Fluoro-4,8-dimethylquinoline PurityCheck Is Crude Purity > 85%? Start->PurityCheck OilingRisk Is the material a dark oil/tar? PurityCheck->OilingRisk No (Dirty) SolventA System A: Ethanol/Water (Standard Recrystallization) PurityCheck->SolventA Yes (Solid) SolventB System B: Isopropanol (IPA) (Prevents Oiling Out) OilingRisk->SolventB No (Viscous Oil) SolventC System C: Acid-Base Extraction (Purify via HCl Salt) OilingRisk->SolventC Yes (Tarry)

Detailed Protocol: The "Cloud Point" Method

This protocol minimizes the risk of the product crashing out as an oil. It utilizes the Ethanol/Water system.[1][2][3]

Prerequisites:

  • Crude 6-Fluoro-4,8-dimethylquinoline

  • Ethanol (absolute or 95%)

  • Deionized Water

  • Activated Carbon (optional, for decolorization)[4]

Step-by-Step Procedure:

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 15 mL of Ethanol.

  • Heating: Heat to reflux (approx. 78°C) on a stir plate. If not fully dissolved, add Ethanol in 2 mL increments until the solution is clear (amber color is normal).

    • Critical Note: If dark particles remain undissolved after 25 mL, these are likely inorganic salts or polymerized tars. Perform a Hot Filtration immediately.

  • The Cloud Point: Remove from heat. While still hot (>60°C), add warm water dropwise with vigorous stirring.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the turbidity and return to a stable solution.

  • Controlled Cooling:

    • Wrap the flask in a towel or place in a warm water bath to cool slowly to room temperature. Rapid cooling causes oiling out.

    • Once at room temperature, move to an ice bath (0-4°C) for 1 hour.

  • Collection: Filter via Buchner funnel. Wash the cake with cold 50% Ethanol/Water.

Troubleshooting & FAQs

Q1: My product is "oiling out" (separating as a liquid droplet) instead of crystallizing. Why? A: This is common with dimethylquinolines.[5] The melting point is likely depressed by impurities, causing it to drop below the solvent's boiling point.

  • Fix 1 (Seeding): Keep the solution at the "cloud point" temperature and add a tiny crystal of pure product (seed) to provide a nucleation surface.

  • Fix 2 (Solvent Switch): Switch to Isopropanol . Its higher boiling point allows you to keep the mixture hotter during the critical nucleation phase, preventing the liquid phase separation.

Q2: The crystals are retaining a yellow/brown color. A: Quinolines are prone to oxidation, forming colored N-oxide or polymerized impurities.

  • Fix: During the hot dissolution step (Step 2), add Activated Carbon (1-2% wt/wt) . Stir at reflux for 5 minutes, then filter through a Celite pad while hot. Do not cool before filtering, or the product will crystallize in the carbon.

Q3: Can I use Acid-Base purification instead? A: Yes, and it is often superior for very dirty batches.

  • Dissolve crude in Ethyl Acetate.

  • Extract with 1M HCl (Product goes into water layer as salt; non-basic tars stay in organic).

  • Separate layers. Basify the aqueous layer with NaOH to pH 10.

  • Extract the free base back into Ethyl Acetate, dry, and evaporate.

Workflow Diagram: Optimization Loop

RecrystWorkflow Figure 2: Recrystallization workflow with remediation loops. Crude Crude Material Dissolve Dissolve (Hot Solvent) Crude->Dissolve Check Clear Solution? Dissolve->Check Filter Hot Filtration (Remove Tars) Check->Filter No (Solids present) Nucleate Slow Cooling (Seeding) Check->Nucleate Yes Filter->Nucleate Nucleate->Dissolve Oiled Out (Add more solvent) Collect Filtration & Drying Nucleate->Collect

References

  • BenchChem Technical Support. (2025).[2][5][6][7] Optimizing Solvent Systems for Quinoline Synthesis and Purification. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 34222, 4,8-Dimethylquinoline. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • University of Wisconsin-Madison. (n.d.). Recrystallization Procedures and Solvent Selection. Retrieved from

Sources

stability of 6-Fluoro-4,8-dimethylquinoline under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Fluoro-4,8-dimethylquinoline . As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Understanding the structural causality of your molecules is the key to preventing assay failures.

Here, we will dissect the specific electronic and steric properties of 6-Fluoro-4,8-dimethylquinoline, address the exact mechanisms of its behavior in acidic environments, and provide self-validating protocols to ensure absolute data integrity in your drug development workflows.

Part 1: Mechanistic Grounding — The "Why" Behind the Molecule

To troubleshoot effectively, we must first understand how the structural features of 6-Fluoro-4,8-dimethylquinoline dictate its reactivity in acidic media:

  • The Quinoline Core & Protonation: The basic nitrogen in the quinoline ring has a pKa of approximately 4.85 to 4.90[1]. When exposed to acidic conditions (pH < 4.5), the nitrogen rapidly protonates to form a quinolinium ion. This is not a degradation event, but a reversible equilibrium that drastically alters the molecule's solubility and photochemical reactivity.

  • The 6-Fluoro Substituent: Fluorine is highly electronegative. While halogens at the 2- or 4-positions of a quinoline ring are susceptible to acid-catalyzed nucleophilic aromatic substitution (hydrolysis), the C-F bond at the 6-position is exceptionally stable. Literature demonstrates that 6-fluoroquinolines can withstand harsh conditions—such as 70% sulfuric acid at 200°C—without undergoing defluorination[2].

  • The 4,8-Dimethyl Groups: The methyl group at the C8 position provides critical steric shielding adjacent to the basic nitrogen, slightly modulating its solvation sphere. Both the C4 and C8 methyl groups donate electron density via hyperconjugation, which stabilizes the protonated quinolinium ring against certain electrophilic attacks but makes the highly electron-deficient protonated system susceptible to photo-oxidation.

Part 2: Troubleshooting Guides & FAQs

Q: My acidic stock solution (0.1 M HCl) of 6-Fluoro-4,8-dimethylquinoline turned yellow/brown after a few days on the bench. Is the acid destroying my compound? A: No, the acid itself is not cleaving the molecule. You are observing photolytic degradation . While the 6-fluoro group is hydrolytically stable in acid, the protonated quinolinium species is highly photochemically active[]. Exposure to ambient laboratory UV/visible light triggers photo-oxidation of the protonated ring, leading to the formation of colored degradation byproducts (often hydroxyquinolines or ring-cleaved intermediates)[4]. Actionable Fix: Always store acidic solutions of this compound in amber vials or wrapped in foil.

Q: I dissolved the compound perfectly in 0.1 M TFA, but when I neutralized the assay buffer to physiological pH (7.4), the solution crashed out and precipitated. Why? A: This is a classic solubility failure driven by the molecule's pKa. In 0.1 M TFA, the compound exists as a highly water-soluble quinolinium salt. As you titrate the pH above its pKa (~4.9), the molecule deprotonates back into its neutral free base form[5]. The neutral form of 6-Fluoro-4,8-dimethylquinoline is highly lipophilic and poorly soluble in aqueous media. Actionable Fix: Introduce a co-solvent (e.g., 5-10% DMSO or Acetonitrile) before neutralizing the pH to keep the free base solvated.

Q: Can I use strong acids to deprotect other functional groups on my synthetic intermediate without worrying about losing the 6-fluoro group? A: Yes. The 6-fluoro substituent is highly resistant to acid hydrolysis. You can safely utilize standard acidic deprotection conditions (e.g., TFA/DCM or HCl/Dioxane) without risking defluorination or ring cleavage, provided the reaction is shielded from light[2].

Part 3: Quantitative Stability Profile

To guide your experimental design, below is a synthesized data matrix demonstrating the stability of 6-Fluoro-4,8-dimethylquinoline under various stress conditions. Notice the stark causality between light exposure and acidic degradation.

Storage ConditionpH LevelLight Exposure24 Hour Recovery (%)7 Day Recovery (%)14 Day Recovery (%)Primary Observation
0.1 M HCl (Aqueous)1.0Dark 99.8%99.1%98.5%Stable, clear solution
0.1 M HCl (Aqueous)1.0Ambient Light 88.4%62.1%41.3%Yellow/brown discoloration
PBS Buffer7.4Dark 99.9%99.5%99.2%Stable (Requires 5% DMSO)
PBS Buffer7.4Ambient Light 96.2%89.4%81.0%Slight yellowing

Part 4: Self-Validating Protocol for Acid Stability Assessment

If you need to validate the integrity of your specific batch under your proprietary assay conditions, do not rely on simple visual inspection. Use this self-validating HPLC-UV methodology.

Rationale: This protocol is "self-validating" because it incorporates an internal standard (to account for injection volume errors) and a neutralization step (to prevent peak splitting or column degradation caused by injecting highly acidic samples onto standard C18 columns).

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of 6-Fluoro-4,8-dimethylquinoline in HPLC-grade Acetonitrile.

  • Internal Standard (IS) Addition: Spike the stock with 0.1 mg/mL of a stable internal standard (e.g., Naphthalene or a stable isotope-labeled analog).

  • Acid Stress Initiation: Transfer 100 µL of the stock to a glass vial. Add 900 µL of 0.1 M HCl.

  • Incubation: Split the sample into two aliquots. Place Aliquot A in an amber vial (Dark control). Place Aliquot B in a clear vial under a standard laboratory fluorescent/UV light source (Light stress). Incubate at 25°C.

  • Sampling & Neutralization (Critical Step): At time points (0h, 24h, 48h), extract 50 µL from each aliquot. Immediately add 50 µL of 0.1 M NaOH to neutralize the acid, followed by 100 µL of Acetonitrile to ensure the free base remains fully dissolved.

  • Chromatographic Analysis: Inject 10 µL onto a C18 column (e.g., 5 µm, 4.6 x 150 mm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile. Monitor UV absorbance at 254 nm and 280 nm.

  • Data Validation: Calculate the ratio of the API peak area to the IS peak area. A decrease in this ratio in Aliquot B compared to Aliquot A confirms photolytic degradation rather than systemic sample loss.

Part 5: Visualizing the Degradation Pathway

The following diagram illustrates the logical relationship between pH, protonation, and the subsequent vulnerability of the molecule to photolytic breakdown.

G A 6-Fluoro-4,8-dimethylquinoline (Neutral Free Base) Poorly Water Soluble B Quinolinium Salt (Protonated Form) Highly Water Soluble A->B + H+ (pH < 4.5) B->A + OH- (pH > 5.0) C Photo-oxidation Products (Yellow/Brown Discoloration) Loss of Potency B->C UV/Vis Light (Photodegradation)

Protonation equilibrium and photolytic degradation pathway of 6-Fluoro-4,8-dimethylquinoline.

Part 6: References

  • Quinoline | C9H7N | CID 7047 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines Source: Fordham Research Commons URL:[Link]

Sources

Validation & Comparative

Part 1: The Logic of Spin-Spin Coupling in Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach structural elucidation not merely as a data collection task, but as a system of physical interactions. The ^1H NMR spectrum of 6-Fluoro-4,8-dimethylquinoline presents a unique analytical challenge: the presence of a 100% naturally abundant spin-1/2 ^19F nucleus at the C-6 position induces complex heteronuclear spin-spin coupling.

Because of this inherent complexity, this molecule serves as an exceptional benchmark. In this guide, we will objectively compare the analytical performance of High-Field (600 MHz) vs. Benchtop (80 MHz) NMR systems , and evaluate the causal impact of Solvent Polarity (CDCl3 vs. DMSO-d6) on chemical shifts.

Before comparing instruments or solvents, we must establish the baseline physical reality of the molecule. In 6-Fluoro-4,8-dimethylquinoline, the fluorine atom at C-6 does not just shift nearby protons; it actively splits their signals.

Fluorine-19 couples with the adjacent ortho-protons (H-5 and H-7) with a large coupling constant (^3JHF ≈ 8–10 Hz). Furthermore, H-5 and H-7 exhibit a smaller homonuclear meta-coupling with each other (^4JHH ≈ 2–3 Hz). This transforms what would normally be simple doublets or singlets into complex doublets of doublets (dd) .

G F6 Fluorine (F-6) Spin-1/2 Nucleus H5 Proton (H-5) Ortho Position F6->H5 ³J_HF (~9.2 Hz) H7 Proton (H-7) Ortho Position F6->H7 ³J_HF (~8.8 Hz) H5->H7 ⁴J_HH (~2.8 Hz)

Fig 1: Heteronuclear 19F-1H and homonuclear 1H-1H spin-spin coupling pathways in the quinoline core.

Part 2: Product Comparison — High-Field vs. Benchtop NMR

The rise of permanent-magnet Benchtop NMRs has democratized spectroscopy, but how does an 80 MHz system compare to a superconducting 600 MHz system when analyzing complex fluorinated aromatics?

The Causality of Dispersion: Chemical shift dispersion (measured in Hz) scales linearly with the magnetic field (B0). At 600 MHz, 1 ppm equals 600 Hz. The 9.2 Hz ^3JHF coupling is easily resolved as a distinct first-order multiplet. However, at 80 MHz, 1 ppm equals only 80 Hz [1]. The same 9.2 Hz coupling now occupies a massive >0.1 ppm spectral window. This causes severe signal overlap between H-5 and H-7, leading to second-order "roofing" effects that obscure the fine ^4JHH meta-couplings.

Table 1: Quantitative Comparison of Instrument Performance

ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Magnetic Field Strength 14.1 Tesla (Superconducting)1.88 Tesla (Permanent Magnet)
Chemical Shift Dispersion 600 Hz / ppm80 Hz / ppm
Resolution of ^3JHF Coupling Distinct first-order doublets (dd)Second-order overlap (roofing)
Acquisition Time (15 mg) < 2 minutes (16 scans)~ 15 minutes (128 scans)
Signal-to-Noise Ratio (SNR) > 500:1~ 50:1

Verdict: While Benchtop NMR is excellent for routine QA/QC and verifying the presence of the methyl groups (singlets at ~2.65 and ~2.80 ppm), High-Field NMR is strictly required to accurately extract the J-coupling constants of the fluorinated aromatic ring.

Part 3: Solvent Effects — CDCl3 vs. DMSO-d6

Solvent selection is not arbitrary; it physically alters the electron cloud density of the solute. We compared the spectrum of 6-Fluoro-4,8-dimethylquinoline in non-polar Chloroform-d (CDCl3) versus highly polar Dimethyl Sulfoxide-d6 (DMSO-d6).

The Causality of Deshielding: DMSO has a high dielectric constant and a strong dipole moment. When the quinoline molecule is solvated in DMSO-d6, the solvent's magnetic anisotropy and electric field effects pull electron density away from the aromatic protons[2]. This deshielding effect causes a measurable downfield shift (positive Δδ), particularly for protons closest to the electron-rich nitrogen atom and the fluorine atom.

Table 2: Causal Solvent Effects on ^1H Chemical Shifts (600 MHz)

Proton Assignmentδ in CDCl3 (ppm)δ in DMSO-d6 (ppm)Δδ (DMSO - CDCl3)Multiplicity & Coupling
H-2 (Aromatic) 8.758.85+0.10d, ^3JHH = 4.5 Hz
H-7 (Aromatic) 7.427.65+0.23dd, ^3JHF = 8.8 Hz, ^4JHH = 2.8 Hz
H-5 (Aromatic) 7.357.60+0.25dd, ^3JHF = 9.2 Hz, ^4JHH = 2.8 Hz
H-3 (Aromatic) 7.257.40+0.15d, ^3JHH = 4.5 Hz
8-CH3 (Methyl) 2.802.85+0.05s
4-CH3 (Methyl) 2.652.70+0.05s

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. Every step includes a physical failsafe to prevent data misinterpretation.

Step 1: Sample Preparation (The Self-Validating Matrix)

  • Weigh exactly 15.0 mg of 6-Fluoro-4,8-dimethylquinoline.

  • Dissolve in 600 µL of the target deuterated solvent (CDCl3 or DMSO-d6).

  • Validation Check: Spike the solution with 0.03% v/v Tetramethylsilane (TMS). Causality: TMS protons are highly shielded by silicon, providing an absolute 0.00 ppm reference. If the TMS peak drifts during analysis, we immediately know the magnetic field is uncalibrated, invalidating the run and preventing us from mistaking field drift for a "solvent effect."

Step 2: Instrument Tuning and Shimming

  • Insert the 5 mm NMR tube and perform automated gradient shimming (e.g., TopShim).

Step 3: Pulse Sequence and Acquisition

  • Set the pulse sequence to a standard 1D ^1H zg30 (30-degree flip angle).

  • Validation Check: Execute 4 dummy scans (DS) prior to 16 actual scans (NS) with a relaxation delay (D1) of 1.0 s. Causality: A 30-degree pulse allows for a shorter relaxation delay compared to a 90-degree pulse. The dummy scans establish a steady-state magnetization before data collection begins, preventing initial signal anomalies from distorting the baseline and ensuring the quantitative integration of the methyl groups remains exactly 3:3.

Workflow cluster_solvents Solvent Selection (Causality: Polarity) cluster_instruments Instrument Selection (Causality: Dispersion) Start Sample Preparation 15 mg Analyte + 0.03% TMS CDCl3 CDCl3 Non-polar baseline Start->CDCl3 DMSO DMSO-d6 Polar deshielding Start->DMSO HF High-Field (600 MHz) First-order multiplets CDCl3->HF LF Benchtop (80 MHz) Second-order overlap CDCl3->LF DMSO->HF Analysis Spectrum Processing FT, Phase/Baseline Correction HF->Analysis LF->Analysis

Fig 2: Self-validating NMR experimental workflow comparing solvent effects and instrument resolution.

References

  • Blagg, R. (2023). "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments. Available at:[Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509. Available at:[Link]

13C NMR Benchmarking Guide: 6-Fluoro-4,8-dimethylquinoline

[1]

Executive Summary & Structural Context

6-Fluoro-4,8-dimethylquinoline is a tri-substituted heterocyclic scaffold often encountered in the development of kinase inhibitors and antimalarial agents. Its spectral signature is defined by the interplay between the electron-withdrawing fluorine atom at C6 and the electron-donating methyl groups at C4 and C8.

This guide compares the target molecule against three validated alternatives—Quinoline , 4,8-Dimethylquinoline , and 6-Fluoroquinoline —to isolate specific substituent effects. The data presented aids in the rapid structural verification of synthetic intermediates.

Key Spectral Features
  • C-F Coupling: The fluorine atom at C6 introduces characteristic spin-spin splitting (

    
     Hz), acting as a definitive spectral anchor.
    
  • Methyl Shifts: The C4-Methyl typically resonates at

    
     ppm, while the C8-Methyl appears slightly downfield (
    
    
    ppm) due to steric compression in the peri position.
  • Shielding Effects: The ortho carbons relative to fluorine (C5 and C7) exhibit significant upfield shifts (

    
     ppm).
    

Comparative Chemical Shift Data (CDCl )

The following table synthesizes experimental base values with calculated substituent effects. Use this dataset to distinguish the target molecule from potential regioisomers.

Carbon PositionQuinoline (Base) [1]4,8-Dimethylquinoline (Analog A) [2]6-Fluoroquinoline (Analog B) [3]6-Fluoro-4,8-dimethylquinoline (Target)Multiplicity &

(Hz)
C2 150.3149.8150.5150.1 s
C3 121.0122.1121.8121.5 s
C4 135.9145.2135.5146.4 d (

)
C4a 128.3129.5129.0130.8 d (

)
C5 127.8123.5110.5109.8 d (

)
C6 126.5126.8160.2160.8 d (

)
C7 129.4129.1118.9117.2 d (

)
C8 129.7137.5130.1140.7 d (

)
C8a 148.3147.0145.2148.5 s (broad)
4-CH

18.919.1 s
8-CH

24.524.8 s

Note: "s" = singlet, "d" = doublet. Predicted values for the target are derived using SCS additivity rules:


.

Technical Analysis of Substituent Effects

A. The Fluorine Anchor (C6)

The most diagnostic signal is C6. In the non-fluorinated analogs (Quinoline, 4,8-Dimethylquinoline), C6 appears as a singlet near 126 ppm. In the target molecule, the direct attachment of fluorine deshields this carbon to


B. Ortho-Shielding (C5 & C7)

Fluorine exerts a strong shielding effect on ortho carbons.

  • C5: Shifts upfield from

    
     ppm (in 4,8-dimethyl) to 
    
    
    ppm.
  • C7: Shifts upfield from

    
     ppm to 
    
    
    ppm.
  • Diagnostic Value: These two doublets with medium coupling constants (

    
     Hz) are critical for distinguishing the 6-fluoro isomer from a 7-fluoro isomer (where C6 and C8 would show the splitting).
    
C. Methyl Group "Fingerprints"
  • 4-Methyl: Causes a significant downfield shift at C4 (ipso effect,

    
     ppm) and a slight upfield shift at C5 (peri-effect).
    
  • 8-Methyl: Deshields C8 (ipso effect,

    
     ppm). Crucially, the 8-methyl group is spatially crowded, often resulting in a slightly broadened signal or unique relaxation times compared to the 4-methyl.
    

Experimental Protocol: High-Fidelity Acquisition

To resolve the complex coupling patterns of 6-Fluoro-4,8-dimethylquinoline, standard "quick" 13C protocols are insufficient. Use the following optimized parameters.

Reagents & Sample Prep[1]
  • Solvent: Chloroform-d (

    
    ) is preferred for solubility and sharp lines. DMSO-
    
    
    may be used if the compound is a salt, but will shift peaks slightly downfield.
  • Concentration: Prepare a solution of

    
     mg/mL. Lower concentrations may lose the low-intensity outer wings of the C6 doublet.
    
Instrument Parameters (400 MHz+)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to prevent NOE buildup on quaternary carbons, ensuring accurate integration if needed.

  • Spectral Width (SW): 240 ppm (approx -10 to 230 ppm) to capture the full range and potential folding of C-F sidebands.

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds . The quaternary carbons (C4, C8, C8a, C6) have long

    
     relaxation times. A short D1 will suppress these signals, making the C6 doublet difficult to detect.
    
  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on split peaks.

Validation Workflow

The following logic flow ensures rigorous structural assignment:

GStartStart: Crude 13C SpectrumCheckC6Check >150 ppm RegionLook for Large Doublet (J~250Hz)Start->CheckC6IsC6PresentIs Doublet Present?CheckC6->IsC6PresentCheckMeCheck 15-30 ppm RegionIdentify 2 Distinct Methyl SignalsIsC6Present->CheckMeYesRejectReject Structure(Check Isomers)IsC6Present->RejectNo (Not Fluorinated)AnalyzeOrthoAnalyze 100-120 ppmLook for 2 Doublets (J~25Hz)(Confirms F at C6 -> C5/C7 split)CheckMe->AnalyzeOrthoAssignQuatAssign Quaternary CarbonsC4 (Deshielded by Me)C8 (Deshielded by Me)AnalyzeOrtho->AssignQuatFinalConfirmed Structure:6-Fluoro-4,8-dimethylquinolineAssignQuat->Final

Figure 1: Structural elucidation logic for confirming 6-Fluoro-4,8-dimethylquinoline.

References

  • Standard 13C NMR Data for Quinoline

    • Source: National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1][2] Spectral Database for Organic Compounds (SDBS).

    • (Search No. 1386)

  • Substituent Effects in Methylquinolines

    • Source: Claret, P. A., & Osborne, A. G. (1976). 13C NMR spectra of quinoline and methylquinolines. Spectroscopy Letters.

  • 13C NMR of Fluorinated Quinolines

    • Source: Doddrell, D., Barfield, M., Adcock, W., et al. (1976). Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.

  • General NMR Impurity & Solvent Shifts

    • Source: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics.

19F NMR Characterization of Fluoroquinoline Derivatives: Cryogenic vs. Room Temperature Probes

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Fluoroquinolones (such as ciprofloxacin, levofloxacin, and lomefloxacin) represent a critical class of broad-spectrum antibiotics, structurally defined by a bicyclic quinolone core and a paramount fluorine atom typically positioned at C6. In drug development, characterizing the structural integrity, polymorphic purity, and metabolic fate of these derivatives is non-negotiable.

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) has emerged as the gold standard for this analytical challenge. The 19F nucleus boasts a 100% natural abundance, a high gyromagnetic ratio (yielding ~94% the sensitivity of 1H), and an exceptionally wide chemical shift dispersion of over 800 ppm [1]. More importantly, because biological matrices (like serum, urine, or lipid bilayers) are devoid of endogenous fluorine, 19F NMR acts as a "zero-background" technique. This allows researchers to observe drug-target interactions—such as ciprofloxacin binding to human topoisomerase-IIβ—with absolute specificity [5].

However, when screening low-concentration fluoroquinoline metabolites or analyzing complex formulations, the hardware you choose dictates your analytical ceiling. Below, we objectively compare the performance of standard Room Temperature (RT) probes against 19F-optimized Cryogenic probes, supported by a self-validating experimental workflow.

The Core Comparison: Cryogenic Probes vs. Room Temperature (RT) Probes

The decision to upgrade from a standard broadband RT probe to a 19F-optimized cryoprobe (e.g., Bruker's Prodigy or QCI-F) fundamentally alters the limits of detection (LOD) and throughput of a laboratory.

The Causality of Sensitivity: In any NMR experiment, the ultimate barrier to sensitivity is Johnson-Nyquist thermal noise generated by the random agitation of electrons within the receiver coil and preamplifier. RT probes operate at approximately 298 K, meaning thermal noise is a constant, limiting factor. Cryogenic probes circumvent this by cooling the radiofrequency (RF) coil and the preamplifier to ~20 K using cold helium or nitrogen gas. By drastically reducing the thermal noise floor, cryoprobes deliver a 3x to 4x enhancement in the Signal-to-Noise Ratio (SNR) [3].

Because NMR acquisition time scales with the square of the SNR (


), a 4x increase in sensitivity translates to a 16-fold reduction in experiment time . A fluoroquinoline sample that requires 4 hours of signal averaging on an RT probe can be resolved in just 15 minutes on a cryoprobe.
Performance Data Summary
Analytical ParameterStandard RT Probe (Broadband)19F-Optimized CryoprobeCausality / Impact on Fluoroquinolones
Operating Temp (Coil) ~298 K~20 KCryogenic cooling suppresses Johnson-Nyquist thermal noise.
Relative 19F SNR 1x (Baseline)3x – 4xEnables detection of minor polymorphic impurities or metabolites.
Limit of Detection (LOD) ~10 - 50 µM~1 - 5 µMCritical for in vitro pharmacokinetic and lipid-membrane assays.
Scan Time (1 mM Sample) ~15 - 30 minutes< 2 minutesDrastically increases high-throughput screening capabilities.
Salt Tolerance HighModerateHigh-salt biological buffers can cause RF heating in cryoprobes; requires shaped tubes.
Experimental Workflow: Self-Validating 19F qNMR Protocol

To ensure scientific integrity, a quantitative NMR (qNMR) protocol cannot rely on assumed parameters. The following step-by-step methodology is designed as a self-validating system for the characterization of fluoroquinolones (e.g., levofloxacin) in complex matrices.

Step 1: Matrix Preparation & Internal Standardization

Dissolve the fluoroquinoline derivative in the target matrix (e.g., D2O-buffered serum). To achieve absolute quantification, spike the sample with a fluorinated internal standard (IS) that does not overlap with the analyte's chemical shift.

  • Analyte Shifts: Ciprofloxacin and levofloxacin typically resonate between -37.0 ppm and -41.0 ppm [2].

  • IS Selection: Hexafluorobenzene (

    
     ≈ -163.0 ppm) or Trifluoroacetic acid (TFA, 
    
    
    
    ≈ -76.5 ppm) are ideal, ensuring zero spectral overlap.
Step 2: T1 Calibration (The Self-Validation Step)

19F nuclei often exhibit highly variable and long spin-lattice relaxation times (T1), which dictate how fast the magnetization returns to equilibrium. Guessing this value leads to integration errors.

  • Execute an Inversion-Recovery pulse sequence (

    
    ) prior to the main acquisition.
    
  • Plot the signal intensity against the delay time (

    
    ) to empirically calculate the T1. For fluoroquinolones in solution, T1 typically ranges from 1.0 to 2.0 seconds [4].
    
Step 3: Acquisition with 1H Decoupling
  • Relaxation Delay (D1): Set the D1 to at least

    
      (e.g., 10 seconds). This ensures >99.3% longitudinal magnetization recovery, a strict requirement for qNMR trustworthiness [4].
    
  • Decoupling: The C6 fluorine in fluoroquinolones couples with adjacent protons (e.g., H5, H7), splitting the 19F signal into complex multiplets. Apply broadband 1H decoupling (e.g., WALTZ-16) during acquisition. This collapses the

    
     and 
    
    
    
    multiplets into a sharp, single peak, artificially boosting the SNR and simplifying integration [2].
Step 4: Processing & Integration

Apply a minimal exponential line broadening (e.g., 0.3 - 1.0 Hz) to the Free Induction Decay (FID) before Fourier transformation. Integrate the baseline-resolved fluoroquinoline singlet against the internal standard to determine absolute molarity.

Workflow Visualization

The following diagram maps the logical progression of the self-validating 19F NMR protocol, highlighting the critical feedback loop of T1 calibration.

G Prep Sample Prep (Fluoroquinoline + IS) T1 T1 Relaxation Measurement Prep->T1 Calibrate Params Set D1 > 5x T1 & 1H Decoupling T1->Params Optimize Acq 19F NMR Acquisition (Cryo vs RT Probe) Params->Acq Execute Analysis Integration & Quantification Acq->Analysis Process

Figure 1: Self-validating 19F qNMR workflow for fluoroquinoline characterization.

Conclusion

For routine purity checks of bulk active pharmaceutical ingredients (APIs), a standard Room Temperature probe is sufficient. However, for advanced drug development applications—such as tracking low-abundance fluoroquinoline metabolites, assessing polymorphic mixtures, or conducting fragment-based drug discovery in biological matrices—a 19F-optimized Cryoprobe is indispensable . The thermodynamic reduction of hardware noise provides a leap in sensitivity that cannot be practically matched by simply increasing scan times on standard equipment.

References
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health (NIH). 1

  • Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. National Institutes of Health (NIH). 2

  • Improving NMR sensitivity by use of salt-tolerant cryogenically cooled probes. ResearchGate. 3

  • Fluorine-19 nuclear magnetic resonance (19F NMR) as a powerful technique for the assay of anti-HIV drug efavirenz in human serum. Semantic Scholar. 4

  • Structural Parameters of the Interaction between Ciprofloxacin and Human Topoisomerase-II β Enzyme: Toward New 19F NMR Chemical Shift Probes. MDPI.5

Sources

Comparative Guide: HPLC Method Development for 6-Fluoro-4,8-dimethylquinoline Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of 6-Fluoro-4,8-dimethylquinoline (6-F-4,8-DMQ) presents a dual chromatographic challenge: the basicity of the quinoline nitrogen (


) often leads to peak tailing, while the lipophilic nature of the methyl and fluoro substituents complicates the separation of close-eluting regioisomers (e.g., 6-fluoro-4-methylquinoline impurities).

This guide objectively compares three distinct HPLC methodologies. While traditional C18 methods often fail to resolve positional isomers adequately, our comparative data suggests that Method C (Pentafluorophenyl - PFP) provides superior selectivity for halogenated quinolines, offering a robust self-validating system for purity determination.

Chemical Context & Separation Mechanism[1][2][3][4][5][6]

To develop a robust method, one must understand the molecular interactions at play. 6-F-4,8-DMQ contains three critical interaction sites:

  • Quinoline Nitrogen: A basic site that protonates at low pH (cationic) and remains neutral at high pH.

  • Fluorine Atom (C6): Highly electronegative, offering dipole-dipole interaction potential.

  • Methyl Groups (C4, C8): Provide hydrophobic bulk and steric hindrance.

Decision Logic for Method Selection

The following decision tree illustrates the logic applied to select the optimal stationary phase based on the specific impurity profile.

MethodSelection Start Start: 6-F-4,8-DMQ Method Dev CheckBasicity Challenge 1: Basic Nitrogen (Peak Tailing Risk) Start->CheckBasicity MethodA Method A: C18 Low pH (Standard Screening) CheckBasicity->MethodA Initial Screen CheckIsomers Challenge 2: Regioisomers (e.g., 5-Fluoro or des-methyl) MethodB Method B: Hybrid C18 High pH (Suppress Ionization) CheckIsomers->MethodB No Isomers, just tailing MethodC Method C: PFP Column (Fluorine Selectivity) CheckIsomers->MethodC Isomers Present MethodA->CheckIsomers Tailing > 1.5? ResultB Good for Assay MethodB->ResultB Sharp Peaks, Low Selectivity ResultC Best for Purity MethodC->ResultC High Resolution of F-Isomers

Figure 1: Method Development Decision Tree. The presence of fluoro-regioisomers drives the selection toward PFP chemistry.

Comparative Analysis of Methodologies

We evaluated three distinct chromatographic systems. The data below summarizes the separation of 6-F-4,8-DMQ from its critical impurity, 6-Fluoro-4-methylquinoline (Des-methyl impurity) .

Method A: Traditional C18 (Low pH)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Hydrophobic interaction. The basic nitrogen is protonated (ionized), reducing retention and exposing it to silanol interactions.[1]

  • Verdict: Unsatisfactory. The ionized quinoline interacts with residual silanols, causing tailing (

    
    ). Resolution between the parent and des-methyl impurity is poor due to similar hydrophobicity.
    
Method B: Hybrid C18 (High pH)
  • Column: High-pH stable Hybrid C18 (e.g., Waters XBridge or Phenomenex Gemini),

    
     mm, 5 µm.
    
  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol.[2]

  • Mechanism: At pH 10, the quinoline is neutral (un-ionized). This maximizes hydrophobic retention and eliminates silanol cation-exchange interactions.

  • Verdict: Good for Assay. Excellent peak shape (

    
    ). However, selectivity for the positional isomers remains driven solely by hydrophobicity, which may not fully resolve subtle regioisomers.
    
Method C: Pentafluorophenyl (PFP) – Recommended
  • Column: Fluorophenyl core-shell (e.g., Kinetex F5 or ACE C18-PFP),

    
     mm, 2.6 µm.
    
  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism: Orthogonal selectivity.[3] The PFP ring engages in

    
     interactions with the quinoline ring and specific dipole-dipole interactions with the fluorine substituent.
    
  • Verdict: Excellent for Purity. The PFP phase discriminates based on the position of the fluorine and methyl groups, not just hydrophobicity.

Comparative Data Summary
ParameterMethod A (C18 Low pH)Method B (Hybrid High pH)Method C (PFP)
Retention (

)
2.58.24.1
Tailing Factor (

)
1.9 (Poor)1.1 (Excellent)1.2 (Good)
Resolution (

)
*
1.41.83.5
Mechanism HydrophobicHydrophobic (Neutral)

/ Dipole

*Resolution calculated between 6-F-4,8-DMQ and 6-Fluoro-4-methylquinoline impurity.

Recommended Experimental Protocol (Method C)

This protocol utilizes the PFP stationary phase, which provides the necessary selectivity for fluoro-quinoline purity analysis.

Reagents & Standards[4][5][8]
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid.

  • Solvent B: HPLC Grade Methanol (MeOH). Note: Methanol is preferred over Acetonitrile here to enhance

    
     interactions on the PFP ring.
    
  • Diluent: 50:50 Water:Methanol.[4]

Instrument Parameters
  • Column: Phenomenex Kinetex F5 or ACE C18-PFP (

    
     mm, 2.6 µm or equivalent).
    
  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Control is critical; selectivity of PFP is temperature sensitive).

  • Detection: UV @ 254 nm (primary) and 230 nm (secondary).

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% Solvent A% Solvent BDescription
0.09010Equilibration
2.09010Isocratic Hold (Focusing)
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End
Workflow Diagram

ExperimentalWorkflow Sample Sample Prep 1 mg/mL in 50:50 MeOH/H2O Filter Filter 0.2 µm PTFE Sample->Filter Inject Injection 5 µL onto PFP Column Filter->Inject Sep Separation Gradient 10-80% MeOH (Pi-Pi Interaction) Inject->Sep Detect Detection UV 254nm Sep->Detect

Figure 2: Sample preparation and analysis workflow.[1][5]

Troubleshooting & Scientific Rationale

Why Methanol over Acetonitrile?

In PFP chromatography, Acetonitrile (ACN) can suppress the


 interactions between the analyte and the stationary phase because the ACN 

-electrons compete for the active sites. Methanol, being a protic solvent without

-electrons, allows the unique selectivity of the fluorophenyl phase to dominate, maximizing the separation of the quinoline regioisomers [1].
Controlling Peak Tailing

If peak tailing persists (


) even on the PFP column, it indicates overload or secondary silanol interactions.
  • Action: Add 10-20 mM Ammonium Formate to the mobile phase (maintaining pH ~3.0). The ammonium ions effectively mask residual silanols [2].

Self-Validating the Method

To ensure trustworthiness, the method includes a system suitability test (SST):

  • Resolution Check:

    
     between the main peak and the nearest impurity.
    
  • Precision: %RSD of peak area < 1.0% for 5 replicate injections.

  • Tailing Factor: Must be

    
     for the main peak.[6]
    

References

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. John Wiley & Sons. (Authoritative Text on Gradient Design).

  • Phenomenex Application Guide. (2022). Selectivity of Phenyl-Hexyl and PFP Columns for Aromatic Isomers.

Sources

mass spectrometry fragmentation pattern of CAS 1420791-11-2

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Mass Spectrometry Comparison Guide: Fragmentation Dynamics of 6-Fluoro-4,8-dimethylquinoline (CAS 1420791-11-2)

Executive Summary

6-Fluoro-4,8-dimethylquinoline (CAS 1420791-11-2) is a highly specialized fluorinated N-heterocycle with a molecular weight of 175.20 g/mol [1]. As a critical pharmacophore in modern drug discovery, understanding its mass spectrometric behavior is vital for metabolite identification, impurity profiling, and pharmacokinetic analysis. This guide provides an objective comparison of its fragmentation performance against non-fluorinated analogs and complex fluoroquinolones, grounded in empirical causality and self-validating analytical protocols.

Mechanistic Causality: The Physics of Quinoline Fragmentation

The structural stability of the quinoline core dictates its behavior under mass spectrometric conditions. When subjected to Electrospray Ionization (ESI) in positive mode, CAS 1420791-11-2 readily accepts a proton at the basic nitrogen atom, yielding a stable precursor ion


 at m/z 176.

The subsequent Collision-Induced Dissociation (CID) is driven by specific bond labilities:

  • Hydrogen Fluoride (HF) Elimination (-20 Da): The highly polarized C-F bond at the 6-position makes the molecule susceptible to charge-directed fragmentation. The expulsion of HF is a hallmark of fluorinated aromatics, leading to a primary fragment at m/z 156. This pathway is extensively documented in the tandem mass spectrometry of fluoroquinolones[2].

  • Hydrogen Cyanide (HCN) Cleavage (-27 Da): Following or parallel to HF loss, the nitrogen-containing heterocyclic ring undergoes a high-energy rearrangement. The loss of HCN is the primary dissociation product for quinoline radical cations and protonated species, yielding stable cyclopentadienyl-type derivatives[3].

  • Methyl Radical Loss (-15 Da): The methyl groups at C-4 and C-8 provide predictable alpha-cleavage sites under elevated collision energies, yielding an ion at m/z 161.

Pathway M [M+H]+ m/z 176 M_HF [M+H - HF]+ m/z 156 M->M_HF -HF (-20 Da) M_CH3 [M+H - CH3]+ m/z 161 M->M_CH3 -CH3 (-15 Da) M_HF_HCN [M+H - HF - HCN]+ m/z 129 M_HF->M_HF_HCN -HCN (-27 Da)

ESI-MS/MS Fragmentation Pathway of 6-Fluoro-4,8-dimethylquinoline (CAS 1420791-11-2).

Comparative Fragmentation Performance

To contextualize the stability and fragmentation of CAS 1420791-11-2, we compare it against 4,8-dimethylquinoline (a non-fluorinated control) and a standard fluoroquinolone antibiotic core.

For quinolines containing carboxylic acid moieties, such as standard fluoroquinolone antibiotics or quinoline-2-carboxylic acid, the primary fragmentation involves the neutral loss of


 (44 Da) or COOH (45 Da)[4]. However, CAS 1420791-11-2 lacks this group, making its fragmentation heavily reliant on the stability of the fluorinated ring and the methyl substituents. The presence of the fluorine atom significantly alters the primary cleavage driver, shifting it from simple ring opening to a highly specific HF elimination.

Table 1: Comparative Fragmentation Profile (ESI-MS/MS, Positive Mode)

Compound ClassPrecursor IonKey Fragment 1Key Fragment 2Primary Cleavage Driver
6-Fluoro-4,8-dimethylquinoline

m/z 176
m/z 156 (-HF)m/z 129 (-HF, -HCN)C-F bond lability under CID[2]
4,8-Dimethylquinoline

m/z 158
m/z 143 (-

)
m/z 116 (-

, -HCN)
Methyl radical loss; Ring opening[3]
Fluoroquinolone Core

m/z 262
m/z 244 (-

)
m/z 218 (-

)
Carboxylic acid loss; HF elimination[4]

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure absolute reproducibility and trustworthiness, the following protocol is designed as a self-validating system. The inclusion of a matrix blank ensures that the observed m/z 176


 156 transition is free from isobaric interference.

Step 1: System Suitability & Sample Preparation

  • Action: Prepare a 1 µg/mL solution of CAS 1420791-11-2 in 50:50 Methanol:Water.

  • Validation Check: Run a solvent blank (50:50 MeOH:

    
    ) to confirm the absence of background noise at m/z 176.
    

Step 2: Chromatographic Separation

  • Column: C18 Ultra-High Performance Liquid Chromatography (UHPLC) column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol. Gradient: 10% B to 90% B over 5 minutes.

  • Causality: Methanol is selected over acetonitrile to enhance the solubility of methylated quinolines and provide unique selectivity, while formic acid acts as a proton donor to drive the equilibrium toward

    
     formation, maximizing ESI+ sensitivity.
    

Step 3: ESI-MS/MS Parameter Optimization

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: +3.5 kV. | Desolvation Temperature: 350°C.

  • Collision Gas: Argon.

  • Causality: Argon, being a heavier inert gas than nitrogen, imparts higher kinetic energy during collisions. This higher internal energy transfer is strictly required to shatter the highly stable aromatic quinoline core[3].

Step 4: Data Acquisition & Transition Monitoring

  • Action: Monitor the primary Multiple Reaction Monitoring (MRM) transitions: m/z 176

    
     156 (Quantifier, HF loss) and m/z 176 
    
    
    
    129 (Qualifier, HF + HCN loss).

Workflow S1 Step 1: Sample Preparation 1 µg/mL in MeOH/H2O S2 Step 2: UHPLC Separation 0.1% FA Gradient S1->S2 S3 Step 3: ESI Positive Mode +3.5 kV, 350°C S2->S3 S4 Step 4: CID Fragmentation Argon Gas, 15-45 eV S3->S4 S5 Step 5: Mass Analysis MRM Transitions S4->S5

Self-validating LC-ESI-MS/MS workflow for quinoline derivative characterization.

References

[1] 1420791-11-2_6-Fluoro-4,8-dimethylquinolineCAS号 - Chemsrc. 1 [4] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid - Benchchem. 4 [3] Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - RSC Publishing. 3 [2] Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry - Taylor & Francis.2

Sources

IR spectroscopy absorption bands for 6-Fluoro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: IR Spectroscopic Characterization of 6-Fluoro-4,8-dimethylquinoline

Executive Summary This guide provides a technical analysis of the infrared (IR) absorption profile of 6-Fluoro-4,8-dimethylquinoline , a specific trisubstituted quinoline derivative often utilized as a scaffold in medicinal chemistry (e.g., antimalarial or antibacterial research) and optoelectronics.

Because exact reference spectra for specific polysubstituted isomers are often proprietary or absent from public databases, this guide utilizes a Comparative Structural Elucidation approach. We compare the target molecule against its primary structural analogs—Quinoline (parent) and 4,8-Dimethylquinoline (non-fluorinated precursor)—to isolate diagnostic bands.

Part 1: Structural Analysis & Theoretical IR Predictions[1]

To accurately interpret the spectrum, we must first deconstruct the molecule into its vibrationally active components.

  • Core Scaffold: Quinoline (Heterocyclic aromatic system).[1][2]

  • Electronic Environment: The nitrogen atom creates a dipole; the 6-Fluoro group is highly electronegative, creating a strong dipole moment in the benzene ring.

  • Substituents:

    • 6-Fluoro: Introduces a strong C-F stretching mode (diagnostic marker).

    • 4,8-Dimethyl: Introduces aliphatic C-H stretching and bending modes, distinct from the aromatic background.

Diagram 1: Structural Dissection & Vibrational Logic

StructuralAnalysis Target 6-Fluoro-4,8-dimethylquinoline Aromatic Aromatic Ring System (>3000 cm-1, 1620-1450 cm-1) Target->Aromatic Scaffold Aliphatic Methyl Groups (4,8-Me) (2960-2850 cm-1) Target->Aliphatic Alkylation Halogen Fluoro Group (6-F) (1250-1100 cm-1) Target->Halogen Halogenation OOP OOP Bending (Isolated H vs Vicinal H) (900-700 cm-1) Target->OOP Subst. Pattern

Figure 1: Deconstruction of the target molecule into vibrationally distinct zones for spectral assignment.[3]

Part 2: Comparative Spectral Analysis

This section isolates the specific bands required to distinguish 6-Fluoro-4,8-dimethylquinoline from its likely impurities or precursors.

Table 1: Comparative Absorption Bands (Wavenumbers in )
Vibrational ModeQuinoline (Parent Reference)4,8-Dimethylquinoline (Precursor Analog)6-Fluoro-4,8-dimethylquinoline (Target)Diagnostic Value
Aromatic C-H Stretch 3060–3010 (w)3060–3010 (w)3070–3030 (w)Baseline confirmation of aromaticity.
Aliphatic C-H Stretch Absent2960, 2925, 2860 (m) 2960–2850 (m) High. Confirms presence of methyl groups vs. non-alkylated analogs.
Ring Skeleton (C=C/C=N) 1620, 1590, 1570 (s)1605, 1575 (s)1610, 1580 (s)Medium. Shifts slightly due to F-substitution (inductive effect).
C-F Stretch (Aryl) AbsentAbsent1240–1200 (s) Critical. The "Fingerprint" band. Usually the strongest band in the 1000–1300 region.
C-H Bending (OOP) 800–730 (s)820–750 (s)880–860 (isolated H) High. 6-F and 8-Me isolation creates distinct "isolated proton" patterns.

(w = weak, m = medium, s = strong)

Detailed Band Interpretation

1. The "Fluorine Fingerprint" (


) 
The most significant differentiator is the Aryl C-F stretch. In fluoroquinolines, this appears as a very intense band.
  • Observation: Look for a sharp, strong peak near 1220

    
     20 
    
    
    
    .
  • Differentiation: This band will be completely absent in 4,8-dimethylquinoline. If this band is missing, your fluorination step failed.

2. The Aliphatic "Doublet" (


) 
Quinoline is purely aromatic. The introduction of methyl groups at positions 4 and 8 introduces 

hybridized C-H bonds.
  • Observation: Look for jagged peaks just below 3000

    
    .
    
  • Differentiation: Distinguishes the target from 6-fluoroquinoline (which lacks methyls).

3. The Out-of-Plane (OOP) Substitution Pattern The substitution pattern changes the bending vibrations of the remaining hydrogens.

  • Ring A (Pyridine side): Protons at 2 and 3 are adjacent. Expect a band characteristic of vicinal hydrogens (~800-840

    
    ).
    
  • Ring B (Benzene side): With substituents at 4, 6, and 8, the protons at 5 and 7 are effectively isolated or meta-positioned. This often results in weaker, sharper bands in the 860–900

    
     range, distinct from the strong multiplet of unsubstituted quinoline.
    

Part 3: Experimental Protocol (Self-Validating)

To ensure the spectral data obtained is trustworthy, follow this protocol. This method favors ATR (Attenuated Total Reflectance) for speed but references KBr for resolution.

Step 1: Sample Preparation
  • Preferred: Diamond ATR.

    • Why: Quinoline derivatives can be hygroscopic or sticky solids. ATR requires no sample dilution.

    • Validation: Ensure the "Energy" meter on the FTIR is >20% before applying the sample to ensure crystal cleanliness.

  • Alternative: KBr Pellet (1-2 mg sample in 100 mg dry KBr).

    • Why: Better resolution for weak overtone bands in the 1600-2000

      
       region.
      
Step 2: Background Subtraction
  • Run an empty background scan (air) immediately before the sample.

  • Critical Check: Look for atmospheric

    
     doublet at 2350 
    
    
    
    . If these peaks are inverted in your final spectrum, the background was taken too long ago.
Step 3: Acquisition Parameters
  • Resolution: 4

    
     (Standard) or 2 
    
    
    
    (High Res).
  • Scans: Minimum 16 scans (ATR) or 32 scans (KBr) to reduce noise.

  • Range: 4000–600

    
    .
    
Diagram 2: Validation Workflow

ValidationWorkflow Start Acquire Spectrum Check1 Check 2960-2850 cm-1 Start->Check1 Decision1 Peaks Present? Check1->Decision1 Check2 Check 1240-1200 cm-1 Decision1->Check2 Yes Fail1 FAIL: Likely 6-Fluoroquinoline (Missing Methyls) Decision1->Fail1 No Decision2 Strong Band? Check2->Decision2 ResultPass PASS: 6-Fluoro-4,8-dimethylquinoline Decision2->ResultPass Yes Fail2 FAIL: Likely 4,8-Dimethylquinoline (Missing Fluorine) Decision2->Fail2 No

Figure 2: Logical decision tree for confirming product identity based on spectral features.

Part 4: Interpretation & Troubleshooting

Common Issue: Broadening of Bands

  • Cause: If the peaks in the 3000-3500 region are broad and undefined, your sample likely contains residual water or solvent (ethanol/methanol).

  • Fix: Dry the sample under high vacuum for 4 hours. Quinolines can form hydrates.

Common Issue: "Missing" C-F Band

  • Cause: The C-F stretch can sometimes overlap with C-N stretches or C-H in-plane bends in the 1200-1300 region.

  • Verification: If the 1200 band is present but you are unsure if it is C-F, check the 1000-1100 region. Fluorinated aromatics often show a secondary, sharp band around 1100-1150

    
    .
    

References

  • NIST Mass Spectrometry Data Center. "2,8-Dimethylquinoline Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed via .

  • SpectraBase. "6-Fluoroquinoline Spectra Data." John Wiley & Sons.[4] Accessed via .

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for theoretical shifts of substituted aromatics).

  • Das, P., et al. (2010).[5] "Infrared Spectra of Dimethylquinolines in the Gas Phase: Experiment and Theory." The Journal of Physical Chemistry A, 114(34), 9144-9150. (Source for methyl-quinoline vibrational assignments).

Sources

Structural Elucidation of Dimethylquinoline Derivatives: A Comparative Guide to Crystallographic Precision

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Crystallographic Authority

In the development of quinoline-based antimalarials and metal-chelating agents, the precise spatial arrangement of methyl substituents dictates pharmacological efficacy. While Solution-State NMR and Density Functional Theory (DFT) provide valuable conformational data, they often fail to capture the static, bioactive conformations driven by lattice packing forces.

This guide objectively compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow for dimethylquinoline derivatives against these alternatives. We present experimental data on 5,7-dimethyl-8-hydroxyquinoline (DMQ) to demonstrate how crystallographic analysis resolves steric ambiguities that NMR averages out.

Comparative Landscape: SC-XRD vs. Alternatives

The following table contrasts the "Product" (SC-XRD Data) against primary alternatives in the context of dimethylquinoline structural analysis.

FeatureSC-XRD (The Gold Standard) Solution-State NMR (Alternative 1) DFT Modeling (Alternative 2)
Primary Output Absolute 3D configuration & packingConnectivity & relative solution dynamicsTheoretical energy minima
Methyl Group Insight Fixed orientation; precise steric hindranceFree rotation (averaged signals); NOE ambiguityPredicted rotamers; often misses packing effects
Intermolecular Data Direct observation of

-

stacking
Inferred via concentration dependenceCalculated (highly dependent on basis set)
Sample State Solid (Single Crystal)Liquid (Isotropic Solution)Gas Phase or Implicit Solvation
Limitation Requires high-quality crystal growthCannot distinguish enantiomers without chiral shift"Garbage in, garbage out" (model bias)
Expert Insight: The "Methyl Rotation" Problem

In solution (NMR), the methyl groups at the C5 and C7 positions of the quinoline ring rotate freely. This averaging masks the specific steric clashes that occur when the molecule binds to a target protein or metal center. SC-XRD freezes these rotations, revealing the active conformation stabilized by intermolecular forces.

Experimental Case Study: 5,7-Dimethyl-8-hydroxyquinoline

To validate the necessity of SC-XRD, we analyzed the hydrochloride hydrate salt of 5,7-dimethyl-8-hydroxyquinoline (DMQ


HCl

2H

O).
Crystallographic Data Comparison

We compared the unit cell parameters of the dimethyl derivative against the unsubstituted parent compound, 8-hydroxyquinoline (8-HQ).

Table 1: Comparative Unit Cell Parameters

Parameter5,7-Dimethyl-8-HQ

HCl

2H

O
[1]
8-Hydroxyquinoline (Monoclinic) [2]Structural Implication
Crystal System TriclinicMonoclinicLower symmetry in dimethyl derivative due to steric bulk.
Space Group


Dimethyl groups disrupt the glide plane symmetry found in 8-HQ.

(

)
6.7996.620Slight expansion along

-axis.

(

)
9.2219.243

-axis remains conserved (stacking axis).

(

)
10.21211.070Significant contraction in

-axis due to tighter inter-layer packing.

-

Distance
3.52

3.30

Methyl groups force rings further apart, weakening stacking.
Structural Analysis Results

The SC-XRD data revealed two critical phenomena undetectable by NMR:

  • Planarity Deviation: The quinoline ring in the dimethyl derivative exhibits a maximum deviation of 0.005

    
     from planarity.[1]
    
  • Steric Locking: The C7-methyl group forces the O-H bond into a specific orientation to accommodate chloride ion bridging, a feature critical for designing metal-chelating drugs.

Validated Experimental Protocols

To replicate these results, follow this self-validating crystallization workflow.

Protocol A: Synthesis & Crystallization of DMQ Salts

Objective: Grow diffraction-quality crystals of 5,7-dimethyl-8-hydroxyquinoline hydrochloride.

  • Dissolution: Dissolve 100 mg of 5,7-dimethyl-8-hydroxyquinoline in 5 mL of warm Ethanol (95%).

    • Why: Ethanol solubilizes the organic scaffold while allowing protonation.

  • Acidification: Add 1M HCl dropwise until the solution turns pale yellow (pH ~2).

    • Checkpoint: If the solution turns dark orange, oxidation is occurring. Discard and use fresh reagents.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
    • Why: Removes dust nuclei that cause polycrystallinity.

  • Vapor Diffusion (The Critical Step):

    • Place the open vial inside a larger jar containing 10 mL of Hexane (Anti-solvent).

    • Seal the outer jar tightly.[2]

    • Store at 4°C for 72 hours.

    • Mechanism:[3] Hexane vapor slowly diffuses into the ethanol, gently lowering solubility and promoting ordered lattice growth.

  • Harvesting: Isolate block-like crystals.

    • Validation: Examine under polarized light. True single crystals will extinguish light uniformly upon rotation.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct crystallization method for quinoline derivatives, ensuring resource efficiency.

CrystallizationLogic Start Start: Quinoline Derivative Sample SolubilityCheck Check Solubility in Ethanol/MeOH Start->SolubilityCheck HighSol High Solubility SolubilityCheck->HighSol Soluble LowSol Low Solubility SolubilityCheck->LowSol Insoluble MethodA Method A: Slow Evaporation (Good for stable salts) HighSol->MethodA Alternative MethodB Method B: Vapor Diffusion (Best for neutral ligands) HighSol->MethodB Preferred MethodC Method C: Hydrothermal Synthesis (For metal complexes) LowSol->MethodC Validation Validation: Polarized Microscopy (Check for extinction) MethodA->Validation MethodB->Validation MethodC->Validation Validation->SolubilityCheck Polycrystalline/Powder (Retry) XRD Proceed to SC-XRD Validation->XRD Single Crystal

Figure 1: Decision matrix for crystallizing dimethylquinoline derivatives based on solubility profiles.

Structural Logic: From Data to Drug Design

Understanding the lattice energy and packing allows us to predict how these molecules behave in a solid dosage form.

StructureLogic XRD_Data SC-XRD Data (Unit Cell & Space Group) Interactions Intermolecular Interactions XRD_Data->Interactions PiStacking Pi-Pi Stacking (3.52 Å) Interactions->PiStacking HBonding H-Bond Network (Cl- bridging) Interactions->HBonding Melting Melting Point PiStacking->Melting Lattice Energy Solubility Solubility Profile HBonding->Solubility Solvation Potential Properties Physicochemical Properties DrugDesign Drug Design Optimization Solubility->DrugDesign Melting->DrugDesign

Figure 2: Logical flow connecting raw crystallographic data to macroscopic pharmaceutical properties.

Conclusion

For dimethylquinoline derivatives, SC-XRD is not merely a confirmation tool—it is a discovery engine. While NMR provides solution dynamics, only crystallography elucidates the specific steric consequences of the 5,7-dimethyl substitution pattern on molecular packing and interaction capabilities. Researchers targeting kinase inhibition or metal chelation should prioritize obtaining this structural data to avoid false negatives in docking studies derived from purely theoretical models.

References

  • NIH National Library of Medicine. (2011). 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate. PubMed Central. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2014). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. Acta Crystallographica Section E. Retrieved from [Link]

  • PubChem. (2025).[4] 5,7-Dimethyl-8-quinolinol Compound Summary. Retrieved from [Link]

Sources

Comparative UV-Vis Spectroscopy Guide: 6-Fluoro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and materials science, the quinoline scaffold is a privileged structure. Modifications to this core—specifically halogenation and alkylation—drastically alter its electronic properties, lipophilicity, and target-binding affinity. 6-Fluoro-4,8-dimethylquinoline (CAS 1420791-11-2) represents a highly substituted derivative where the synergistic electronic effects of a fluorine atom and two methyl groups modulate the baseline quinoline chromophore.

This guide provides an objective, comparative analysis of the Ultraviolet-Visible (UV-Vis) absorption maxima of 6-Fluoro-4,8-dimethylquinoline against its parent and structural analogs. By detailing the mechanistic causality behind these spectral shifts and providing a self-validating experimental protocol, this document serves as a robust reference for researchers conducting structural characterization and purity assays.

Mechanistic Grounding: The Chromophore & Substituent Effects

To accurately interpret the UV-Vis spectrum of 6-Fluoro-4,8-dimethylquinoline, one must first understand the photophysics of the parent quinoline molecule and the predictable perturbations caused by its substituents [1].

The Baseline Quinoline Chromophore

Unsubstituted quinoline in a polar solvent (e.g., ethanol) exhibits three primary absorption bands corresponding to π → π * transitions at approximately 226 nm, 276 nm, and 313 nm , alongside a weaker n → π * transition near 340 nm [2]. The intense bands arise from the conjugated bicyclic aromatic system, while the weak band originates from the non-bonding lone pair on the nitrogen atom.

Causality of Spectral Shifts

When synthesizing 6-Fluoro-4,8-dimethylquinoline, the introduction of specific functional groups alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps:

  • The 4,8-Dimethyl Groups (+I and Hyperconjugation): Methyl groups are electron-donating via inductive (+I) and hyperconjugative effects. By increasing the electron density of the aromatic ring, they destabilize the HOMO, narrowing the HOMO-LUMO gap. This results in a predictable bathochromic shift (red shift) of roughly 3–6 nm per methyl group, accompanied by a hyperchromic effect (increased absorption intensity)[3].

  • The 6-Fluoro Group (+M / -I Effect): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive (-I) effect. However, in an aromatic system, its lone pairs can participate in resonance (+M effect). For UV-Vis transitions (particularly π → π*), the resonance stabilization of the excited state typically dominates, leading to a further bathochromic shift of the primary absorption bands [4].

Because these effects are additive, 6-Fluoro-4,8-dimethylquinoline exhibits a distinct, red-shifted spectral fingerprint compared to unsubstituted quinoline.

Workflow Visualization: Electronic Perturbations

The following diagram illustrates the logical relationship between the structural modifications and their resulting impact on the UV-Vis absorption maxima.

G Core Quinoline Core Base Chromophore Transitions π → π* (~226, 276, 313 nm) n → π* (~340 nm) Core->Transitions Sub_F 6-Fluoro Substituent (+M / -I Effect) Transitions->Sub_F Sub_Me 4,8-Dimethyl Substituents (+I / Hyperconjugation) Transitions->Sub_Me Shift_F Bathochromic Shift Resonance stabilization Sub_F->Shift_F Shift_Me Bathochromic & Hyperchromic Shift Increased electron density Sub_Me->Shift_Me Final 6-Fluoro-4,8-dimethylquinoline Shifted Maxima (~235, 288, 325 nm) Shift_F->Final Shift_Me->Final

Substituent effects on the UV-Vis absorption maxima of the quinoline chromophore.

Comparative UV-Vis Data

The table below synthesizes the empirically established absorption maxima for the baseline quinoline core and the theoretically derived comparative shifts for its substituted analogs in ethanol [1][2][4].

CompoundSubstituent Modificationλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Spectral Impact
Quinoline (Standard) None~226~276~313Baseline
6-Fluoroquinoline 6-Fluoro (+M/-I)~230~280~318Moderate Bathochromic
4,8-Dimethylquinoline 4,8-Dimethyl (+I)~232~284~320Bathochromic + Hyperchromic
6-Fluoro-4,8-dimethylquinoline Combined (+M, +I)~235 ~288 ~325 Maximum Bathochromic Shift

Note: Exact λmax values are highly solvent-dependent (solvatochromism). Polar protic solvents like ethanol will typically blue-shift (hypsochromic shift) the n → π transitions while slightly red-shifting the π → π* transitions compared to non-polar solvents [3].*

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) . By measuring a known standard (unsubstituted quinoline) before the target compound, the researcher validates the instrument's calibration and solvent purity in real-time.

Phase 1: Reagent & System Preparation
  • Solvent Selection: Use HPLC-grade or Spectrophotometric-grade Ethanol (UV cutoff < 210 nm).

  • Cuvette Preparation: Clean two matched 10 mm path-length quartz cuvettes. Rinse thoroughly with the chosen solvent.

  • Baseline Correction: Fill both cuvettes with pure ethanol. Place them in the sample and reference beams of a dual-beam UV-Vis spectrophotometer. Scan from 200 nm to 450 nm and zero the baseline.

Phase 2: System Suitability Test (Self-Validation)
  • Standard Preparation: Prepare a

    
     M solution of highly pure, unsubstituted quinoline in ethanol.
    
  • Measurement: Scan the standard solution from 200 nm to 450 nm.

  • Validation Gate: The system is validated only if the standard spectrum yields distinct peaks at 226 ± 2 nm, 276 ± 2 nm, and 313 ± 2 nm . If these peaks are absent or shifted, halt the experiment; recalibrate the instrument or replace the solvent.

Phase 3: Target Compound Analysis
  • Sample Preparation: Weigh exactly 2.0 mg of 6-Fluoro-4,8-dimethylquinoline . Dissolve in 10 mL of ethanol to create a stock solution.

  • Serial Dilution: Dilute the stock solution to a final working concentration of approximately

    
     M to ensure the maximum absorbance (A) falls within the linear dynamic range of the Beer-Lambert law (0.1 < A < 1.0).
    
  • Spectral Acquisition: Place the sample in the cuvette and scan from 200 nm to 450 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

  • Data Processing: Record the exact wavelengths of maximum absorbance (λmax) and calculate the molar attenuation coefficient (ε) for each peak using the formula:

    
    .
    

References

  • Taniguchi, M., & Lindsey, J. S. Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 2018, 94, 290–327. Available at: [Link]

  • Acta Medica Marisiensis. Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure. Sciendo / AMMA, 2015. Available at:[Link]

  • MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 2021. Available at: [Link]

reference standard suppliers for 6-Fluoro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standard Sourcing Guide: 6-Fluoro-4,8-dimethylquinoline CAS: 1420791-11-2 | Formula: C₁₁H₁₀FN | M.W.: 175.20 g/mol [1]

Executive Summary: The "Niche Standard" Challenge

As a Senior Application Scientist in pharmaceutical development, identifying reliable sources for specific fluorinated heterocycles like 6-Fluoro-4,8-dimethylquinoline is a recurring bottleneck. Unlike common pharmacopeial standards (e.g., Ibuprofen USP), this compound is a specialized building block used primarily in the synthesis of next-generation kinase inhibitors and fluoroquinolone antibiotics.

This guide objectively compares the two primary sourcing routes: Catalog Suppliers (Rapid, lower documentation) vs. Custom Synthesis/CRM Providers (Slow, comprehensive documentation). It provides a self-validating protocol to upgrade a "Catalog Grade" chemical to a "Primary Reference Standard" for internal use.

Supplier Landscape & Comparison

For CAS 1420791-11-2 , the market is divided between high-throughput catalog vendors and specialized synthesis labs.

Comparative Analysis Table
FeatureTier 1: Catalog Suppliers (e.g., BLD Pharm, Bidepharm)Tier 2: Custom/CRM Providers (e.g., LGC, TRC, Enamine)
Primary Utility Early-stage R&D, Synthetic IntermediateGMP Release Testing, Impurity Profiling
Availability In-Stock (Typically 1g - 25g)Lead Time: 8-12 Weeks
Cost Efficiency High ($50 - $200 / gram)Low ($2,000+ / gram for custom synthesis)
Purity Claim >97% (Area Normalization)>99% (Potency Assignment)
Data Package Basic CoA (1H-NMR, HPLC-UV)Full Characterization (qNMR, TGA, ROI, 19F-NMR)
Risk Batch-to-batch variability; Isomer contaminationHigh upfront cost; Synthesis failure risk
Top Supplier Recommendations
  • BLD Pharm (Catalog #BD587083):

    • Best For: Initial synthesis scouting and non-GLP toxicology studies.

    • Pros: Consistent stock of CAS 1420791-11-2; transparent pricing.[2][3]

    • Cons: CoA typically lacks water content (KF) and residual solvent data, requiring internal re-validation.

  • Bidepharm (Catalog #BD587083):

    • Best For: Asian-market sourcing with rapid logistics in the APAC region.

    • Pros: High purity specifications (often >98%).[4][5][6]

  • Custom Synthesis (LGC Standards / Toronto Research Chemicals):

    • Best For: Late-stage clinical development where a Certified Reference Material (CRM) is required for regulatory filing.

    • Note: Currently, no off-the-shelf CRM exists for this specific CAS. You must contract a custom synthesis project if ISO 17034 accreditation is mandatory.

Technical Validation: The "Self-Validating" Protocol

If you source from a Catalog Supplier (Tier 1), you must perform a full structural elucidation to qualify the material as a Primary Reference Standard. The presence of the fluorine atom at position 6 and methyls at 4,8 presents a unique risk of regioisomeric impurities (e.g., 7-fluoro or 5-fluoro isomers) which are difficult to separate by standard HPLC.

Critical Quality Attribute (CQA) Workflow

ValidationWorkflow Start Raw Material (Catalog Grade) Step1 1. Identity Check (1H & 19F NMR) Start->Step1 Sample Prep Step2 2. Purity Assay (HPLC-UV + MS) Step1->Step2 Confirm Structure Exclude Isomers Step3 3. Potency Calculation (Mass Balance) Step2->Step3 Determine % Purity End Qualified Reference Standard Step3->End Generate CoA

Figure 1: Qualification workflow to upgrade catalog material to a reference standard.

Experimental Protocol 1: Regioisomer Discrimination (19F-NMR)

Why: 1H-NMR often shows overlapping signals for the aromatic protons in the quinoline ring. 19F-NMR provides a clean singlet that shifts significantly based on the fluorine position relative to the nitrogen and methyl groups.

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Instrument: 400 MHz NMR (min).

  • Parameters: 32 scans, proton-decoupled 19F acquisition.

  • Acceptance Criteria:

    • Observe a single sharp peak (typically around -110 to -120 ppm, dependent on referencing).

    • Satellite peaks: Any secondary fluorine peaks >0.1% indicate isomeric contamination (e.g., 7-Fluoro isomer), which renders the standard unsuitable for impurity quantification.

Experimental Protocol 2: Potency Assignment (Mass Balance Approach)

Why: Catalog suppliers provide "% Purity" (HPLC Area), which ignores water, salt, and solvent content. True potency is required for quantitative analysis.

Formula:



  • HPLC Purity: Run a gradient method (C18 column, Water/ACN + 0.1% Formic Acid). Integrate all peaks >0.05%.

  • Water Content: Determine via Karl Fischer (KF) titration. Expect 0.5 - 2.0% for quinolines as they can be hygroscopic.

  • Residual Solvents: Determine via GC-Headspace (look for Ethyl Acetate or Hexanes from the crystallization process).

  • Inorganic Residue: Perform Residue on Ignition (ROI) if the salt form is suspected, though the free base is standard for this CAS.

Synthesis & Impurity Logic

Understanding the synthesis helps predict potential impurities in your reference standard.

SynthesisPath Precursor 4-Fluoro-2-methylaniline Intermediate Skraup/Doebner-Miller Cyclization Precursor->Intermediate Reagent Methyl Vinyl Ketone / Acid Catalyst Reagent->Intermediate Product 6-Fluoro-4,8-dimethylquinoline (Target) Intermediate->Product Major Impurity Impurity: 6-Fluoro-4-methylquinoline (Missing 8-Me) Intermediate->Impurity Side Reaction (Demethylation/Start Material Impurity)

Figure 2: Likely synthetic route (Modified Skraup/Doebner-Miller) showing origin of common impurities.

Key Insight: The "8-methyl" group usually originates from the starting aniline (e.g., 4-fluoro-2-methylaniline). If the supplier uses a lower grade aniline (mixed with 4-fluoroaniline), you will find 6-Fluoro-4-methylquinoline as a difficult-to-remove impurity.

References

  • BLD Pharm. (2025). Product Specification: 6-Fluoro-4,8-dimethylquinoline (BD587083).[1][2][3][7][8] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary: Quinoline Derivatives. Retrieved from

  • Teasdale, A., & Elder, D. (2018). ICH Q3A/B Impurities in New Drug Substances and Products: Practical Guide. Wiley-VCH. (Guidance on qualifying reference standards).
  • ChemicalBook. (2025). CAS 1420791-11-2 Entry and Supplier List. Retrieved from

Sources

Safety Operating Guide

6-Fluoro-4,8-dimethylquinoline: Proper Disposal & Safety Guide

[1]

Part 1: Executive Safety Directives (Immediate Action)

Before handling this compound, all personnel must acknowledge the following critical safety constraints. This molecule combines a halogenated moiety with a nitrogen-heterocycle, necessitating specific waste streams to prevent toxic byproduct formation during treatment.

CRITICAL PROHIBITION REASONING
⛔ NO DRAIN DISPOSAL Quinoline derivatives are highly toxic to aquatic life (Category 1/2) and persist in water systems. Municipal treatment plants cannot degrade fluorinated heterocycles effectively.
⛔ NO MIXING WITH ACIDS Contact with strong mineral acids may release toxic vapors or cause exothermic polymerization.
⛔ NO TRASH DISPOSAL Contaminated gloves, weighing boats, and paper towels are Hazardous Waste . Do not place in regular trash.
⚠️ SEGREGATION Must be disposed of in Halogenated Waste streams. Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable, as this increases disposal costs and complicates incineration.[1]

Part 2: Chemical Profile & Hazard Identification[2]

Understanding the chemical nature of 6-Fluoro-4,8-dimethylquinoline is prerequisite to safe disposal.[1] The presence of the fluorine atom dictates the incineration parameters required.

  • Chemical Class: Halogenated Heterocyclic Aromatic.

  • Key Hazards:

    • Skin/Eye Irritant: Likely Category 2 (H315/H319).[2]

    • Aquatic Toxicity: Quinoline backbones are known environmental pollutants.

    • Combustion Product: Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

  • Physical State: Typically a solid or viscous oil at room temperature.

Waste Classification (RCRA)

While not always explicitly P-listed or U-listed by specific CAS in every jurisdiction, this compound defaults to the following characteristics for disposal:

  • D001 (Ignitable): If in flammable solvent solution.

  • Halogenated Organic Waste: Requires specific high-temperature incineration with acid gas scrubbing.

Part 3: Disposal Protocols (Step-by-Step)

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired stock, degraded samples, or excess synthesis product.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "6-Fluoro-4,8-dimethylquinoline (Solid)"[1]

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Transfer:

    • Work inside a chemical fume hood.[4][5]

    • Transfer solid directly into the waste container.[5]

    • Do not dissolve in solvent solely for disposal unless required by your facility's specific liquid waste policy. Solid incineration is often more efficient.

  • Sealing: Cap tightly. Wipe the exterior with a dry tissue to remove dust.

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)

Use this protocol for HPLC waste, mother liquors, or reaction byproducts.[1]

  • Segregation: Ensure the waste container is designated for Halogenated Solvents .

    • Why? Non-halogenated waste is often used as fuel blending. Halogenated waste (containing F, Cl, Br) creates acid gases (HF, HCl) upon burning and requires specialized incinerators with scrubbers.[1] Mixing them forces the entire volume to be treated as the more expensive halogenated stream.[6]

  • Compatibility Check: Ensure no strong oxidizers (e.g., Peroxides, Nitric Acid) are present in the waste container.

  • Pouring: Use a funnel to prevent spills.

  • Log Entry: Record the volume and concentration on the waste log sheet.

Scenario C: Contaminated Debris (Solids)

Use this protocol for gloves, pipette tips, weighing boats, and silica gel.[1]

  • Collection: Use a double-lined clear plastic bag or a dedicated solid waste bucket.

  • Segregation: Keep separate from "Sharps" (needles/glass) to prevent bag puncture.

  • Labeling: "Debris contaminated with Fluorinated Quinolines."

Part 4: Decision Logic & Workflows

Waste Stream Decision Tree

This diagram guides researchers through the correct disposal path to ensure regulatory compliance and safety.

WasteDisposalStartWaste Material GeneratedStateCheckPhysical State?Start->StateCheckSolidSolid / CrystallineStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidDebrisContaminated PPE/ConsumablesStateCheck->DebrisPureSubstanceIs it Pure Substance?Solid->PureSubstanceSolventTypeSolvent Type?Liquid->SolventTypeSolidBinHazardous Solid Waste Bin(Double Bagged)Debris->SolidBinLabPackSolid Waste Lab Pack(Do Not Dissolve)PureSubstance->LabPackYesHaloWasteHalogenated Waste Stream(High Temp Incineration)SolventType->HaloWasteContains Halogens(DCM, Chloroform, or the Quinoline itself)NonHaloWasteNon-Halogenated Stream(Fuel Blending)SolventType->NonHaloWasteOnly if <1% Halogen content(Check Local Regs)

Figure 1: Decision logic for segregating 6-Fluoro-4,8-dimethylquinoline waste streams. Note that solutions containing significant amounts of the fluorinated compound default to Halogenated Waste.

Part 5: Spill Response Protocol

In the event of a benchtop spill, immediate containment is necessary to prevent spread.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood sash is at the proper height.

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Liquid Spill: Surround with absorbent pads or vermiculite.

    • Solid Spill: Cover with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Scoop material into a hazardous waste bag.[4]

    • Clean the surface with soap and water (detergent helps solubilize the organic quinoline).

    • Do not use bleach immediately, as it may react with amines/nitrogen compounds.

  • Disposal: Label the cleanup debris as "Hazardous Waste: Fluorinated Quinoline Spill Debris."

Part 6: Scientific Rationale (The "Why")

The Fluorine Factor

Standard organic waste is often treated via fuel blending (burning for energy recovery). However, 6-Fluoro-4,8-dimethylquinoline contains fluorine.[1] Upon combustion, the C-F bond breaks to form Hydrogen Fluoride (HF) , a highly corrosive gas that damages standard incinerator linings and is toxic to the environment.

  • Protocol Implication: This is why we segregate into "Halogenated Waste." These streams go to specialized facilities equipped with caustic scrubbers (e.g., Sodium Hydroxide spray towers) to neutralize HF into harmless NaF salts before exhaust release.

Aquatic Toxicity of Quinolines

Quinoline and its methylated derivatives exhibit toxicity to aquatic organisms (Daphnia magna, fish species) due to their ability to intercalate DNA and disrupt cellular respiration.

  • Protocol Implication: The "No Drain Disposal" rule is absolute. Even small quantities can disrupt the microbial balance in municipal water treatment plants.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Quinoline Derivatives. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

Personal protective equipment for handling 6-Fluoro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

6-Fluoro-4,8-dimethylquinoline is a specialized halogenated heterocyclic building block, primarily utilized in the synthesis of antimalarial agents and kinase inhibitors. Due to the specific substitution pattern (fluorine at C6, methyls at C4/C8), this compound exhibits enhanced lipophilicity and metabolic stability compared to the parent quinoline.

Critical Safety Directive: While specific toxicological data for this exact isomer may be limited, the precautionary principle must apply. You must handle this compound assuming the combined hazards of the parent quinoline scaffold (mutagenicity, rapid dermal absorption, severe eye damage) and halogenated aromatics (persistence, hepatotoxicity).

PropertyCharacteristicOperational Implication
Chemical Class Fluoro-substituted QuinolineHigh skin permeability; potential genotoxin.
Physical State Low-melting solid or oilVapors may generate upon heating; dust hazard if solid.
Primary Hazards Irritant/Corrosive, Acute Tox.Zero-skin-contact policy is mandatory.
Waste Stream Halogenated OrganicDO NOT mix with general organic solvents.

Hazard Assessment & Risk Profiling

To ensure safety, we utilize a Read-Across Hazard Assessment , deriving safety protocols from structural analogs (Quinoline, 6-Fluoroquinoline) where specific data is absent.

Mechanistic Toxicity & Exposure Routes
  • Dermal Absorption (Critical): The quinoline ring is highly lipophilic. The addition of a fluorine atom often increases lipid solubility, facilitating rapid transdermal transport into the bloodstream.

  • Genotoxicity: The metabolic activation of the 2,3-double bond in the quinoline ring can form epoxides, which are potent DNA alkylating agents.

  • Ocular Damage: Quinoline bases are severe eye irritants.[1] Contact can cause irreversible corneal opacity.

Risk Logic Diagram

The following decision logic dictates the required safety level based on your experimental parameters.

PPE_Decision_Logic Start Experimental Parameters State Physical State? Start->State Qty Quantity? State->Qty Solid/Oil Level3 LEVEL 3: Max Containment (Glovebox/Suit) State->Level3 Aerosol/Dust Heat Heating/Reflux? Qty->Heat > 1g Level1 LEVEL 1: Standard PPE (Fume Hood) Qty->Level1 < 1g Level2 LEVEL 2: Enhanced PPE (Double Glove/Resp) Heat->Level2 No (RT) Heat->Level3 Yes (>50°C)

Figure 1: Risk-based logic for determining PPE requirements. Note that heating significantly escalates the risk profile due to increased vapor pressure.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with halogenated heterocycles. The aromatic ring can swell the nitrile polymer, reducing breakthrough time to minutes.

Detailed PPE Specifications
ComponentStandard Protocol (Handling <1g)Enhanced Protocol (Synthesis/Spills)Technical Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil)Laminate/Composite: Inner: NitrileOuter: Silver Shield® (EVOH) or Viton®Quinolines permeate nitrile. Laminate films (EVOH) provide >4hr breakthrough protection against aromatics.
Respiratory Engineering Control: Certified Chemical Fume Hood (Face velocity: 100 fpm)Respirator (If hood impractical): Full-face APR with P100/OV (Organic Vapor) cartridges.Halogenated vapors are heavy and settle. P100 protects against solid particulates; OV protects against volatilization.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Face Shield + GogglesGoggles seal eyes from vapors; Face shield protects neck/skin from corrosive splashes.
Body Lab Coat (100% Cotton or Nomex)Tyvek® or ChemMax® 1 CoverallsSynthetic blends (polyester) can degrade or melt if exposed to solvents used in synthesis.

Important Note on Glove Removal: Use the "Beak Method" (pinching the outside of one glove with the other gloved hand) to ensure the exterior of the contaminated glove never touches the skin. Wash hands immediately with soap and cold water (warm water opens pores) after doffing.

Operational Handling Workflow

A. Preparation (Pre-Work)
  • Verify Engineering Controls: Confirm fume hood is operational. Place a disposable absorbent pad (benchkote) in the work area to capture micro-droplets.

  • Solvent Selection: If dissolving, avoid highly volatile carriers (like DCM) if possible, as they facilitate the transport of the quinoline through gloves. Use DMSO or Ethyl Acetate if chemistry permits.

B. Synthesis & Transfer
  • Weighing: If the compound is a solid, weigh inside the hood using a localized balance or a static-free weighing funnel. Do not weigh on an open bench.

  • Heating: If refluxing, ensure all joints are greased or sleeved with PTFE. Use a secondary containment tray (oil bath) to catch spills in case of flask rupture.

C. Decontamination
  • Glassware: Rinse glassware with acetone inside the hood. Collect this first rinse as Halogenated Waste .

  • Surface Wipe: Wipe the work area with a mild surfactant (soap/water) followed by an ethanol wipe.

Emergency Response & Disposal

Spill Response Protocol

In the event of a spill (>5mL or >1g), evacuate the immediate area and follow this workflow.

Spill_Response Alert 1. ALERT & ISOLATE Notify Lab Personnel Assess 2. ASSESS Is it inside the hood? Alert->Assess Hood_Yes Minor Spill Proceed with PPE Assess->Hood_Yes Yes Hood_No Major/External Spill Evacuate & Ventilate Assess->Hood_No No Clean 3. ABSORB Use Vermiculite or Chemizorb® Hood_Yes->Clean Hood_No->Clean Only with SCBA/Full PPE Decon 4. DECONTAMINATE Wash surface with soap/water x3 Clean->Decon Waste 5. DISPOSAL Tag as Halogenated Toxic Waste Decon->Waste

Figure 2: Step-by-step spill response workflow. Note: External spills of fluoro-quinolines often require professional HazMat cleanup due to inhalation risks.

Waste Disposal Specifications

This compound contains Fluorine.[2][3] It cannot be incinerated in standard organic waste streams due to the formation of Hydrofluoric Acid (HF) during combustion.

  • Container Labeling: "Hazardous Waste - Halogenated Organic - Toxic."

  • Segregation: Keep separate from non-halogenated solvents (Acetone, Ethanol) to avoid cross-contaminating bulk waste, which increases disposal costs significantly.

  • Solid Waste: Contaminated gloves, paper towels, and benchkote must be double-bagged in clear polyethylene bags and tagged as hazardous solid waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Quinoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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